molecular formula C43H32O20 B8816235 Theaflavin 3,3'-digallate

Theaflavin 3,3'-digallate

Cat. No.: B8816235
M. Wt: 868.7 g/mol
InChI Key: ZEASWHWETFMWCV-ISBUVJFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theaflavin 3,3'-digallate is a catechin.

Properties

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

IUPAC Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1

InChI Key

ZEASWHWETFMWCV-ISBUVJFSSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

Foundational & Exploratory

Theaflavin-3,3'-digallate: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Theaflavin-3,3'-digallate (TFDG), a prominent polyphenol found in black tea, is a key contributor to the tea's characteristic color and astringency.[1] Formed during the enzymatic oxidation of catechins during fermentation, TFDG is a subject of significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cancer chemopreventive properties.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of TFDG, tailored for researchers, scientists, and drug development professionals.

General Physicochemical Properties

Theaflavin-3,3'-digallate is a crystalline solid, often appearing as a brick-red powder.[4] It belongs to the polyphenol class of compounds. The fundamental physicochemical characteristics of TFDG are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C43H32O20
Molecular Weight 868.7 g/mol
CAS Number 30462-35-2
Appearance Crystalline Solid, Brick Red Powder
Melting Point 226-230°C (with decomposition)
Purity Typically ≥98%

Solubility Profile

The solubility of TFDG is a critical parameter for its handling, formulation, and experimental application. It exhibits good solubility in various organic solvents but has limited solubility in aqueous solutions.

SolventSolubilitySource(s)
Dimethylformamide (DMF) 25 mg/mL
Dimethyl Sulfoxide (DMSO) 10 mg/mL - 100 mg/mL
Ethanol 10 mg/mL - 100 mg/mL
Water 0.1 mg/mL - 25 mg/mL
DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL

For experimental use, especially in aqueous buffers for biological assays, it is common practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium.

Spectral Properties

The spectral characteristics of TFDG are essential for its identification and quantification.

UV-Visible Spectroscopy

Theaflavin-3,3'-digallate exhibits characteristic absorption peaks in the ultraviolet-visible spectrum. These peaks are due to the electronic transitions within its benzotropolone core and associated flavan-3-ol and gallate moieties.

Solventλmax (nm)Source(s)
Not Specified278, 377
Methanol274, 375, 459
Methanol268, 377, 461
Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise chemical structure of TFDG has been confirmed using NMR spectroscopy. Both 1H NMR and 13C NMR data are available in the literature, providing detailed information about the arrangement of protons and carbons in the molecule.

Stability

The stability of TFDG is highly dependent on environmental factors, a crucial consideration for its storage and experimental handling.

  • pH: TFDG is most stable in acidic conditions (pH 3.0-6.0). It is particularly vulnerable to degradation in neutral and alkaline solutions (pH > 7.0), where it can undergo autoxidation, leading to a rapid color change to dark brown.

  • Temperature: Elevated temperatures accelerate the degradation of TFDG. While relatively stable in cell culture medium at 37°C for up to 48 hours (20.9% decrease), decomposition can be as high as 60% within 30 minutes at 80°C.

  • Storage: For long-term storage, solid TFDG should be kept at -20°C or below, protected from light and moisture, where it can be stable for four years or more. Stock solutions should be prepared in an acidic buffer, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or -80°C.

Experimental Protocols

Accurate quantification and analysis of TFDG require standardized protocols. Below are methodologies for spectrophotometric quantification, HPLC analysis, and an in vitro model for studying its metabolism.

Spectrophotometric Quantification

This method provides a straightforward and cost-effective approach for routine analysis based on the Beer-Lambert Law.

Objective: To quantify the concentration of TFDG in a sample.

Methodology:

  • Standard Preparation:

    • Accurately weigh 10 mg of TFDG reference standard and dissolve it in a 10 mL volumetric flask using methanol or ethanol to create a 1000 µg/mL stock solution.

    • Prepare a series of working standards (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the same solvent.

  • Sample Preparation (from Black Tea):

    • Weigh 1 gram of finely ground black tea and add 50 mL of 70% methanol.

    • Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.

  • Measurement:

    • Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorption (λmax) for TFDG.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Perform a linear regression to obtain the equation of the line. The coefficient of determination (R²) should be ≥ 0.99.

    • Determine the concentration of TFDG in the sample by using its absorbance value and the equation from the calibration curve, accounting for any dilutions.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification stock Prepare Stock Solution (1000 µg/mL TFDG) standards Create Diluted Working Standards stock->standards measure Measure Absorbance at λmax standards->measure sample Extract TFDG from Sample (e.g., Black Tea) sample->measure calibrate Construct Calibration Curve (Absorbance vs. Concentration) measure->calibrate calculate Calculate Sample Concentration using Regression Equation calibrate->calculate

Workflow for Spectrophotometric Quantification of TFDG.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a precise method for the separation, identification, and quantification of TFDG.

Objective: To analyze the concentration and purity of TFDG.

Methodology:

  • System: A reverse-phase HPLC system with a C18 column and a UV or Diode-Array Detector (DAD) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid), is commonly employed.

    • Example Gradient:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with a low percentage of B, increasing linearly over the run time to elute compounds of increasing hydrophobicity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Detection is commonly performed at a wavelength of around 275 nm or 280 nm.

  • Sample Preparation:

    • Prepare a standard solution of TFDG of known concentration in a suitable solvent (e.g., methanol).

    • Dissolve or dilute the experimental sample in the same solvent.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent column clogging.

G prep Sample & Standard Preparation filter Filter through 0.22 µm Syringe Filter prep->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/DAD Detection (e.g., 280 nm) separate->detect quantify Data Analysis: Peak Integration & Quantification detect->quantify

General Workflow for HPLC Analysis of TFDG.
In Vitro Fecal Fermentation

This protocol is used to study the metabolism of TFDG by gut microbiota, which is crucial for understanding its bioavailability and the formation of active metabolites.

Objective: To identify the microbial metabolites of TFDG.

Methodology:

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors and homogenize them in a pre-reduced anaerobic buffer.

  • Incubation:

    • Incubate the fecal slurry anaerobically at 37°C to activate the bacteria.

    • Spike the slurry with a TFDG solution to a final concentration (e.g., 50 µmol/L).

    • Continue incubation at 37°C in an anaerobic chamber.

  • Time-Course Sampling: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).

  • Sample Processing: Stop the fermentation at each time point by adding a solvent like acetonitrile. Centrifuge the samples and collect the supernatant for analysis.

  • Analytical Method: Identify and quantify TFDG and its metabolites using an advanced system like UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS).

Modulation of Signaling Pathways

The biological activity of TFDG is linked to its ability to modulate key cellular signaling pathways. This interaction is fundamental to its potential therapeutic effects.

  • Anti-inflammatory Effects: TFDG has been shown to block the activation of nuclear factor kappaB (NF-κB), a critical transcription factor for inducible NO synthase induction, thereby exerting anti-inflammatory effects. It also prevents the LPS-induced expression of JNK and p38.

  • Anti-angiogenic and Cancer Chemopreventive Actions: TFDG can reduce tumor angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). Additionally, it has been shown to produce chemopreventive effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G cluster_nfkb NF-κB Pathway cluster_egfr EGFR Pathway TFDG Theaflavin-3,3'-digallate IkB p-IκBα TFDG->IkB Inhibits Phosphorylation EGFR EGFR TFDG->EGFR Induces Downregulation LPS LPS IKK IKK Complex LPS->IKK IKK->IkB NFkB_active NF-κB Activation (p65/p50 translocation) IkB->NFkB_active Gene Pro-inflammatory Gene Expression NFkB_active->Gene EGF EGF EGF->EGFR Downstream Downstream Signaling (e.g., ERK) EGFR->Downstream Response Cell Proliferation & Survival Downstream->Response

TFDG's inhibitory effects on key signaling pathways.

References

Theaflavin 3,3'-Digallate: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, is gaining significant attention within the scientific community for its potent anti-cancer properties. As a member of the theaflavin family, TF3 is formed during the enzymatic oxidation of catechins in the course of tea fermentation.[1] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis across a range of cancer types. This technical guide provides an in-depth examination of the molecular mechanisms underlying TF3's anti-neoplastic activities, presents quantitative data from key studies, details common experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

Theaflavin-3,3'-digallate exerts its anti-cancer effects through a multi-pronged approach, targeting several core cellular processes that are typically dysregulated in cancer. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A primary mechanism of TF3's anti-cancer activity is the induction of apoptosis, or programmed cell death. Research indicates that TF3 can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: In osteosarcoma and cisplatin-resistant ovarian cancer cells, TF3 has been shown to modulate the Bcl-2 family of proteins.[1][2] It upregulates pro-apoptotic proteins such as Bax and Bad while downregulating anti-apoptotic proteins like Bcl-xL, Mcl-1, and survivin.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9, which subsequently activates executioner caspases like caspase-3.

  • Extrinsic Pathway: TF3 also activates the extrinsic pathway by upregulating the expression of death receptors, such as DR5 and Fas, on the cancer cell surface. The binding of ligands to these receptors initiates a signaling cascade involving the Fas-Associated Death Domain (FADD) protein, leading to the activation of caspase-8. Activated caspase-8 then directly activates caspase-3, converging with the intrinsic pathway to execute apoptosis. The increased activity of caspases-3 and -7 is a common finding in TF3-treated cancer cells.

Cell Cycle Arrest

TF3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, thereby preventing them from proceeding to DNA synthesis (S phase) or mitosis (M phase).

  • G2/M Phase Arrest: In cisplatin-resistant ovarian cancer (A2780/CP70) and colon cancer (HCT116) cells, TF3 treatment leads to an accumulation of cells in the G2 phase of the cell cycle. This arrest is associated with the modulation of key regulatory proteins, such as Cyclin B1.

  • G0/G1 and G1 Phase Arrest: In other cancer types, such as osteosarcoma and different ovarian cancer cell lines (OVCAR-3), TF3 induces cell cycle arrest at the G0/G1 or G1 phase. This is often achieved by downregulating the expression of Cyclin D1 and cyclin-dependent kinases (CDKs) like CDK4.

Modulation of Key Signaling Pathways

TF3's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

  • Akt/MDM2/p53 Pathway: In cisplatin-resistant ovarian cancer cells, TF3 has been shown to suppress the Akt signaling pathway. Inhibition of Akt leads to the downregulation of MDM2, a negative regulator of the tumor suppressor protein p53. This results in the stabilization and upregulation of p53, which then transcriptionally activates target genes that promote apoptosis and cell cycle arrest.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a dual role in cancer. TF3 has been found to induce the activation of JNK and p38 MAPK pathways, which are often associated with stress-induced apoptosis. Conversely, it can inhibit the pro-proliferative ERK1/2 signaling. The activation of these MAPK pathways is often triggered by an increase in reactive oxygen species (ROS) induced by TF3.

  • EGFR Signaling: TF3 can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It has been shown to induce the internalization, ubiquitination, and subsequent degradation of EGFR, thereby preventing downstream signaling that promotes cell proliferation and transformation. TF3 can block EGF from binding to its receptor and suppress the autophosphorylation of both EGFR and Platelet-Derived Growth Factor (PDGF) receptors.

  • Other Pathways: TF3 also impacts other significant pathways, including the Wnt/β-catenin pathway in ovarian cancer stem cells and the STAT3 pathway in hepatocellular carcinoma. Furthermore, in prostate cancer, TF3 activates the PKCδ/aSMase signaling pathway via the 67 kDa laminin receptor to induce apoptosis.

Anti-Metastatic and Anti-Invasive Effects

Theaflavins, including TF3, have demonstrated the ability to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis. This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. TF3 has also been shown to suppress insulin-like growth factor-1 (IGF-1)-induced cancer stemness and invasiveness in human melanoma cells.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
A2780/CP70Cisplatin-Resistant Ovarian Cancer23.81
IOSE-364Normal Ovarian Epithelial59.58
HCT116Colon Carcinoma17.26
HCT116 (Pre-treated TF3)Colon Carcinoma8.98
A431Epidermoid Carcinoma18
KYSE 510Esophageal Squamous Carcinoma18

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% of Cells in G2 PhaseCitation(s)
A2780/CP7020 µM TF3 for 24h21.78% increase
IOSE-36420 µM TF3 for 24h6.68% increase
HCT11620 µM Pre-treated TF3G2 phase arrest observed

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of TF3 on cancer cells and calculate the IC50 value.

  • Methodology:

    • Cells (e.g., A2780/CP70, IOSE-364) are seeded in 96-well plates at a density of approximately 1x10⁴ cells/well and incubated overnight.

    • The cells are then treated with varying concentrations of TF3 (e.g., 0-50 µM) for a specified period, typically 24 hours.

    • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours to allow for the formation of formazan crystals by viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells after TF3 treatment.

  • Methodology:

    • Cells are treated with TF3 at desired concentrations for a set time.

    • Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Caspase Activity Assay
  • Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7).

  • Methodology:

    • Cells are treated with TF3 as required.

    • Cell lysates are prepared.

    • The lysates are incubated with a specific caspase substrate conjugated to a fluorophore or chromophore.

    • The enzymatic activity is determined by measuring the fluorescence or absorbance, which is proportional to the amount of cleaved substrate. For example, treatment of A2780/CP70 cells with TF3 resulted in a 2.19-fold increase in caspase-3/7 activity compared to the control.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To determine the effect of TF3 on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with TF3 for a specified duration (e.g., 24 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).

    • The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Methodology:

    • Cells are treated with TF3, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-xL, cleaved caspase-9, p53, Akt, p-Akt, Cyclin B1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

TF3_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TF3 This compound (TF3) DR5 DR5 TF3->DR5 Upregulates Bax Bax / Bad TF3->Bax Upregulates BclxL Bcl-xL TF3->BclxL Downregulates FADD FADD DR5->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Bax->Mitochondrion BclxL->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Procaspase9 Pro-caspase-9 CytoC->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TF3_Akt_p53_Pathway TF3 This compound (TF3) Akt Akt TF3->Akt Inhibits MDM2 MDM2 Akt->MDM2 Activates p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis G2_Arrest G2 Cell Cycle Arrest p53->G2_Arrest TF3_MAPK_Pathway TF3 This compound (TF3) ROS Reactive Oxygen Species (ROS) TF3->ROS Induces ERK ERK TF3->ERK Inhibits JNK JNK ROS->JNK p38 p38 MAPK ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow cluster_assays Cellular & Molecular Assays Start Cancer Cell Culture Treatment Treat with TF3 (Varying Concentrations & Times) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

References

antiviral properties of Theaflavin 3,3'-digallate against influenza

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Theaflavin 3,3'-digallate (TF3), a key polyphenol found in black tea, has emerged as a promising natural antiviral compound with significant activity against the influenza virus. This technical guide provides a comprehensive overview of the antiviral properties of TF3, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-influenza therapeutics.

Core Antiviral Mechanisms of Action

This compound exerts its anti-influenza activity through a multi-targeted approach, interfering with several key stages of the viral life cycle. The primary mechanisms include:

  • Inhibition of Viral Entry: TF3 has been shown to inhibit the hemagglutinin (HA) protein on the surface of the influenza virus.[1] This interaction likely prevents the virus from binding to sialic acid receptors on host cells, a critical first step in viral entry.[1] Electron microscopy studies have revealed that TF3 can agglutinate influenza virus particles, further impeding their ability to infect cells.[1]

  • Inhibition of Neuraminidase Activity: TF3 is a potent inhibitor of influenza neuraminidase (NA), an enzyme essential for the release of progeny virions from infected cells.[2][3] By blocking NA activity, TF3 prevents the spread of the virus to new cells, thereby limiting the progression of the infection.

  • Modulation of Host Cell Signaling Pathways: Beyond its direct effects on the virus, TF3 also modulates host cell signaling pathways to mitigate the inflammatory response associated with influenza infection. Specifically, TF3 has been shown to down-regulate the TLR4/MAPK/p38 signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This anti-inflammatory action can help to alleviate the severe lung pathology often associated with influenza.

Quantitative Assessment of Antiviral Activity

The antiviral potency of this compound against various influenza virus strains has been quantified in several in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Theaflavin Derivatives Against Influenza Virus Neuraminidase

CompoundVirus StrainIC50 (μg/mL)
Theaflavins Fraction (TF80%)A/PR/8/34 (H1N1)15.83
A/Sydney/5/97 (H3N2)9.27
B/Jiangsu/10/200321.44
Theaflavin (TF1)A/PR/8/34 (H1N1)25.61
A/Sydney/5/97 (H3N2)18.92
B/Jiangsu/10/200336.55
Theaflavin-3-gallate (TF2A)A/PR/8/34 (H1N1)20.17
A/Sydney/5/97 (H3N2)14.33
B/Jiangsu/10/200328.96
Theaflavin-3,3'-digallate (TF3) A/PR/8/34 (H1N1) 18.75
A/Sydney/5/97 (H3N2) 12.54
B/Jiangsu/10/2003 25.38

Data extracted from Zu et al., 2012.

Table 2: In Vitro Antiviral Activity of this compound (TF3) Against Zika Virus (for comparative purposes)

ParameterValueCell Line
IC50 (ZIKV Protease)2.3 μM-
EC50 (ZIKV Replication)7.65 μMVero E6

Data extracted from a study on ZIKV, highlighting the potent protease inhibitory activity of TF3.

Table 3: Cytotoxicity of Theaflavin Derivatives

CompoundCC50 on MDCK cells (μg/mL)
Theaflavin derivatives879.89 ± 4.54

Data extracted from a study on the anti-influenza A virus effect of theaflavin derivatives.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the anti-influenza activity of this compound.

Neuraminidase (NA) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock (e.g., A/PR/8/34 (H1N1), A/Sydney/5/97 (H3N2), B/Jiangsu/10/2003)

  • This compound (and other derivatives)

  • Fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compounds, influenza virus (providing the neuraminidase), and the fluorescent substrate MUNANA.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity, by plotting the percentage of inhibition against the compound concentration.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), which is a measure of its ability to block viral attachment.

Materials:

  • Influenza virus stock

  • This compound

  • Red blood cells (RBCs) from a suitable species (e.g., chicken, turkey, or human type O)

  • Phosphate-buffered saline (PBS)

  • V-bottom 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in PBS.

  • In a V-bottom 96-well plate, add the diluted compounds and a standardized amount of influenza virus.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the compound to bind to the virus.

  • Add a suspension of RBCs to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Observe the results. A button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

  • The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Influenza virus stock

  • This compound

  • Cell culture medium (e.g., DMEM)

  • MTT or other viability reagents

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Infect the MDCK cells with a known titer of influenza virus in the presence of the diluted compounds.

  • Include a virus-only control (positive control for CPE) and a cells-only control (negative control).

  • Incubate the plate for a period sufficient to observe CPE (e.g., 48-72 hours).

  • Assess cell viability using a reagent such as MTT.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration.

  • Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Real-time Quantitative PCR (qPCR)

qPCR is used to quantify the effect of a compound on viral gene replication.

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Primers specific for a viral gene (e.g., hemagglutinin) and a host housekeeping gene (for normalization)

  • qPCR instrument

Procedure:

  • Infect MDCK cells with influenza virus in the presence or absence of this compound.

  • At various time points post-infection, harvest the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA from the RNA.

  • Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

  • Run the qPCR program on a thermal cycler.

  • Analyze the amplification data to determine the relative expression of the viral gene in treated versus untreated cells, normalized to the housekeeping gene.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

antiviral_mechanism cluster_virus Influenza Virus cluster_host Host Cell cluster_tf3 This compound (TF3) Virus Influenza A Virus HA Hemagglutinin (HA) Virus->HA NA Neuraminidase (NA) Virus->NA SialicAcid Sialic Acid Receptor Virus->SialicAcid Attachment HostCell Host Cell HostCell->SialicAcid TLR4 TLR4 HostCell->TLR4 MAPK_p38 MAPK/p38 Pathway TLR4->MAPK_p38 ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) MAPK_p38->ProInflammatory TF3 TF3 TF3->HA Inhibits Binding TF3->NA Inhibits Activity TF3->TLR4 Down-regulates

Caption: Antiviral mechanisms of this compound against influenza virus.

na_inhibition_workflow start Start: Prepare Reagents prepare_tf3 Prepare serial dilutions of TF3 start->prepare_tf3 prepare_plate Add TF3, Influenza Virus (NA), and MUNANA to 96-well plate prepare_tf3->prepare_plate incubation Incubate at 37°C prepare_plate->incubation stop_reaction Add stop solution incubation->stop_reaction measure_fluorescence Measure fluorescence stop_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End: Report IC50 determine_ic50->end

Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.

cpe_reduction_workflow start Start: Seed MDCK cells prepare_tf3 Prepare serial dilutions of TF3 start->prepare_tf3 infect_cells Infect MDCK cells with Influenza Virus in the presence of TF3 prepare_tf3->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation assess_viability Assess cell viability (e.g., MTT assay) incubation->assess_viability measure_absorbance Measure absorbance assess_viability->measure_absorbance calculate_protection Calculate % Cell Protection measure_absorbance->calculate_protection determine_ec50 Determine EC50 value calculate_protection->determine_ec50 end End: Report EC50 determine_ec50->end

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target antiviral agent for the treatment of influenza. Its ability to inhibit both viral entry and release, coupled with its anti-inflammatory properties, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies in relevant animal models to confirm its therapeutic potential and to evaluate its pharmacokinetic and safety profiles. Furthermore, medicinal chemistry efforts could be directed towards optimizing the structure of TF3 to enhance its potency and drug-like properties, potentially leading to the development of a new class of anti-influenza drugs.

References

Theaflavin 3,3'-digallate bioavailability and metabolic fate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioavailability and Metabolic Fate of Theaflavin 3,3'-Digallate (TFDG) In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TFDG) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins during fermentation.[1][2] It is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Despite promising in vitro bioactivities, the therapeutic application of TFDG is largely governed by its bioavailability and metabolic fate in vivo. This technical guide provides a comprehensive analysis of the current scientific understanding of the absorption, distribution, metabolism, and excretion of TFDG.

Bioavailability of this compound

The systemic bioavailability of TFDG is generally considered to be very low.[1] Studies consistently indicate that TFDG, like other theaflavins, is poorly absorbed in the small intestine. This limited absorption is a critical factor for researchers to consider when evaluating its therapeutic potential.

In Vitro Intestinal Permeability

The Caco-2 cell monolayer model is a standard tool for assessing the intestinal permeability of compounds. Studies using this model have demonstrated the poor absorptive transport of TFDG. The low apparent permeability (Papp) value is indicative of extremely poor bioavailability. Furthermore, an efflux ratio greater than 1.24 suggests that TFDG is actively transported back into the intestinal lumen by efflux pumps, further limiting its absorption.

Table 1: In Vitro Permeability of this compound Across Caco-2 Cell Monolayers

Compound Apparent Permeability (Papp) (cm/s) Efflux Ratio Cell Model

| this compound (TFDG) | 3.64 x 10⁻⁷ | >1.24 | Caco-2 |

In Vivo Pharmacokinetics

Animal studies provide essential insights into the in vivo pharmacokinetics of TFDG. A study in mice using ¹²⁵I-labeled TFDG offered a detailed look at its distribution and elimination following both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of ¹²⁵I-labeled this compound in Mice

Administration Route Dose Cmax Tmax AUC₀-₌
Intravenous (i.v.) 5 mg/kg - - -

| Oral (Intragastric) | 500 mg/kg | - | 6 hours | 504.92 µg·min/L |

The study revealed that after oral administration, the maximum plasma concentration (Cmax) was reached at 6 hours. The area under the curve (AUC), representing total drug exposure, was 20-fold higher after oral administration compared to intravenous dosing, though this is likely attributable to the significantly higher oral dose administered.

Metabolic Fate of this compound

Due to its poor absorption in the small intestine, a substantial proportion of ingested TFDG enters the large intestine. Here, it is extensively metabolized by the resident gut microbiota, a process that is crucial to its overall bioactivity. The metabolic transformation of TFDG is a multi-step process involving degalloylation and subsequent fission of the core theaflavin structure.

Microbial Metabolism in the Colon

In vitro fermentation of TFDG with human fecal microbiota reveals a distinct metabolic profile. TFDG is degraded more slowly than other catechins like epigallocatechin gallate (EGCG).

The primary metabolic steps are:

  • Upstream Metabolism (Degalloylation): The initial step is the removal of galloyl moieties by microbial esterases. TFDG is converted to theaflavin-3-gallate (TF3G) and theaflavin-3'-gallate (TF3'G), and subsequently to theaflavin (TF).

  • Formation of Theanaphthoquinone: A unique and abundant metabolite formed from TFDG is theanaphthoquinone.

  • Downstream Metabolism (Ring Fission): The core benzotropolone structure is further broken down into smaller phenolic compounds. These include gallic acid, pyrogallol, various phenylcarboxylic acids, and phenyl-γ-valerolactones.

The diagram below illustrates the proposed metabolic pathway of TFDG by the gut microbiota.

G cluster_0 TFDG This compound (TFDG) TF3G Theaflavin-3-gallate (TF3G) TFDG->TF3G Degalloylation (Microbial Esterases) TF3primeG Theaflavin-3'-gallate (TF3'G) TFDG->TF3primeG Degalloylation (Microbial Esterases) Theanaphthoquinone Theanaphthoquinone TFDG->Theanaphthoquinone Unique Transformation TF Theaflavin (TF) TF3G->TF Degalloylation TF3primeG->TF Degalloylation SmallPhenolics Smaller Phenolic Compounds (Gallic Acid, Pyrogallol, Phenyl-γ-valerolactones, etc.) TF->SmallPhenolics Ring Fission Theanaphthoquinone->SmallPhenolics Further Degradation p1->p2 p2->p3

Caption: Proposed metabolic pathway of TFDG by gut microbiota.

Experimental Protocols

In Vitro Fecal Fermentation of TFDG

This protocol, adapted from studies on microbial metabolism, is used to investigate the transformation of TFDG by gut bacteria.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized in a sterile anaerobic medium.

  • Incubation: TFDG is added to the fecal slurry at a defined concentration. The mixture is incubated under strict anaerobic conditions at 37°C.

  • Sampling: Aliquots are collected at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the degradation of TFDG and the formation of metabolites.

  • Analysis: Samples are analyzed using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) to identify and quantify TFDG and its metabolites.

G Start Fresh Fecal Sample Homogenize Homogenize in Anaerobic Medium Start->Homogenize AddTFDG Add TFDG Homogenize->AddTFDG Incubate Anaerobic Incubation (37°C) AddTFDG->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze UHPLC-HRMS Analysis Sample->Analyze End Identify & Quantify Metabolites Analyze->End

Caption: Workflow for in vitro fecal fermentation of TFDG.

Caco-2 Cell Permeability Assay

This assay assesses the transport of a compound across a monolayer of human intestinal epithelial cells.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated, polarized monolayer.

  • Transport Experiment:

    • Apical to Basolateral (A-B): TFDG is added to the apical (AP) chamber, and samples are taken from the basolateral (BL) chamber over time to measure absorptive transport.

    • Basolateral to Apical (B-A): TFDG is added to the BL chamber, and samples are taken from the AP chamber to measure secretory (efflux) transport.

  • Analysis: The concentration of TFDG in the collected samples is quantified by HPLC or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated to determine the extent of absorption and efflux.

In Vivo Pharmacokinetic Study in Mice

This protocol is used to determine the absorption, distribution, and elimination of TFDG in a living organism.

  • Animal Model: Female BALB/c mice are typically used.

  • Radiolabeling: TFDG is labeled with a radioisotope (e.g., ¹²⁵I) to enable sensitive detection and tracking.

  • Administration: The labeled TFDG is administered to mice either intravenously (i.v.) via the tail vein or orally (intragastrically) by gavage.

  • Sample Collection: Blood samples are collected at predetermined time points. At the end of the study, tissues (liver, kidney, spleen, etc.) are harvested.

  • Quantification: The amount of radioactivity in plasma and tissue homogenates is measured using a gamma counter.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Modulation of Signaling Pathways

TFDG has been shown to modulate several key signaling pathways involved in cellular processes, which is crucial for understanding its mechanisms of action.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver in the proliferation of many cancer cells. TFDG has been demonstrated to induce the down-regulation of EGFR, providing a potential mechanism for its anti-cancer activity.

G TFDG TFDG EGFR EGFR TFDG->EGFR Proliferation Cancer Cell Proliferation EGFR->Proliferation

Caption: TFDG inhibits cancer cell proliferation via EGFR downregulation.

Conclusion

This compound exhibits poor systemic bioavailability due to limited intestinal absorption and significant metabolism. The vast majority of ingested TFDG is not absorbed intact but passes to the colon, where it is extensively transformed by the gut microbiota into a variety of smaller phenolic compounds. These metabolites, potentially in concert with the small amount of absorbed parent compound, are thought to be responsible for the health benefits associated with black tea consumption. For researchers and drug development professionals, these findings underscore the critical importance of considering the metabolic fate of TFDG. Future research should focus on the specific bioactivities of the microbial metabolites to fully elucidate the mechanisms behind the health effects of TFDG.

References

The Gut Microbiota's Role in the Metabolism and Biotransformation of Theaflavin 3,3'-digallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol in black tea, is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties. However, its large molecular size and complex structure result in poor absorption in the small intestine.[1][2] Consequently, the gut microbiota plays a pivotal role in its metabolism, breaking it down into smaller, potentially more bioavailable and bioactive compounds.[1][3] This technical guide provides an in-depth overview of the current understanding of the gut microbiota-mediated metabolism and biotransformation of TFDG, detailing the metabolic pathways, key metabolites, and the experimental methodologies used to elucidate these processes. The modulation of cellular signaling pathways by these metabolites is also discussed, offering insights for drug development and therapeutic applications.

Gut Microbiota-Mediated Metabolism of this compound

The biotransformation of TFDG by the gut microbiota is a multi-step process initiated by degalloylation, followed by the cleavage of the theaflavin core structure. This intricate process yields a variety of smaller phenolic compounds that can be absorbed by the host.

Metabolic Pathway

The primary metabolic pathway of TFDG involves the sequential removal of its two galloyl moieties, a process known as degalloylation, which is then followed by the degradation of the core theaflavin structure. The initial degalloylation is carried out by microbial esterases, leading to the formation of theaflavin 3-gallate (TF3G) and theaflavin 3'-gallate (TF3'G), and subsequently to theaflavin (TF).[3] These intermediates are then further metabolized.

A key and unique metabolite formed from the degradation of the theaflavin benzotropolone core is theanaphthoquinone (TNQ). The theaflavin skeleton can also be broken down into smaller phenolic acids, such as gallic acid (GA) and its decarboxylation product, pyrogallol (PG). Further degradation can lead to the formation of various phenylcarboxylic acids.

TFDG_Metabolism TFDG This compound (TFDG) TF3G Theaflavin 3-gallate (TF3G) TFDG->TF3G Degalloylation TF3_G Theaflavin 3'-gallate (TF3'G) TFDG->TF3_G Degalloylation GA Gallic Acid (GA) TFDG->GA Degalloylation TF Theaflavin (TF) TF3G->TF Degalloylation TF3G->GA Degalloylation TF3_G->TF Degalloylation TF3_G->GA Degalloylation TNQ Theanaphthoquinone (TNQ) TF->TNQ Oxidation Phenolic_Acids Smaller Phenolic Acids TF->Phenolic_Acids Ring Fission PG Pyrogallol (PG) GA->PG Decarboxylation Fermentation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection (Healthy Donors) Homogenization Homogenization in Anaerobic Conditions Fecal_Sample->Homogenization Fecal_Slurry Fecal Slurry Preparation Homogenization->Fecal_Slurry Incubation_Setup Incubation with TFDG in Anaerobic Chamber (37°C) Fecal_Slurry->Incubation_Setup Time_Points Sampling at Multiple Time Points (e.g., 0, 2, 6, 12, 24, 48h) Incubation_Setup->Time_Points Quenching Reaction Quenching (e.g., with Acetonitrile) Time_Points->Quenching Centrifugation Centrifugation and Supernatant Collection Quenching->Centrifugation UHPLC_MS UHPLC-Q-Orbitrap-MS Analysis Centrifugation->UHPLC_MS Signaling_Pathways cluster_GA Gallic Acid (GA) cluster_PG Pyrogallol (PG) cluster_TNQ Theanaphthoquinone (TNQ) TFDG_Metabolites TFDG Metabolites (GA, PG, TNQ) NFkB NF-κB Pathway TFDG_Metabolites->NFkB modulates MAPK MAPK Pathway TFDG_Metabolites->MAPK modulates PI3K_Akt PI3K/Akt Pathway TFDG_Metabolites->PI3K_Akt inhibits ROS ROS Generation TFDG_Metabolites->ROS induces Cellular_Targets Covalent Modification of Cellular Proteins TFDG_Metabolites->Cellular_Targets causes Inflammation Inflammation NFkB->Inflammation Cell_ProAp Cell Proliferation & Apoptosis MAPK->Cell_ProAp Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cellular_Effects Various Cellular Effects ROS->Cellular_Effects Cellular_Targets->Cellular_Effects

References

Theaflavin 3,3'-digallate (TF3): A Multifaceted Modulator of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Theaflavin 3,3'-digallate (TF3), a principal polyphenol found in black tea, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to interact with and modulate a complex network of intracellular signaling pathways that are often dysregulated in pathological conditions. This technical guide provides a comprehensive overview of the known molecular targets of TF3, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling cascades it influences.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: The PDGFRβ Pathway

Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the pathogenesis of atherosclerosis and restenosis. Platelet-derived growth factor (PDGF)-BB stimulates these processes by activating its receptor, PDGFRβ. TF3 has been shown to effectively suppress neointima formation by targeting the PDGFRβ signaling cascade.[1][3]

Upon PDGF-BB binding, PDGFRβ undergoes autophosphorylation, creating docking sites for downstream molecules. TF3 directly inhibits this initial activation step. Western blot analysis has confirmed that pretreatment with 20 μM TF3 significantly diminishes the PDGF-BB-induced phosphorylation of PDGFRβ (Tyr751).[1] This upstream inhibition leads to the subsequent suppression of major downstream pathways, including the PI3K/Akt/mTOR and MAPK cascades.

PDGFRB_Pathway cluster_downstream Downstream Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway PDGF_BB PDGF-BB PDGFRB PDGFRβ PDGF_BB->PDGFRB Binds & Activates PLCg p-PLCγ PDGFRB->PLCg Src p-Src PDGFRB->Src PI3K PI3K PDGFRB->PI3K JNK p-JNK PDGFRB->JNK ERK p-ERK1/2 PDGFRB->ERK p38 p-p38 PDGFRB->p38 TF3 This compound (TF3) TF3->PDGFRB Inhibits Phosphorylation Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Cell_Response VSMC Proliferation, Migration, Phenotypic Switch mTOR->Cell_Response JNK->Cell_Response ERK->Cell_Response p38->Cell_Response

Figure 1: TF3 Inhibition of the PDGFRβ Signaling Cascade.
Modulation of Pro-inflammatory Pathways: NF-κB and MAPK

Chronic inflammation is a hallmark of many diseases. TF3 exerts potent anti-inflammatory effects by co-suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In the canonical NF-κB pathway, TF3 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB subunits (p65 and p50), thereby inhibiting the transcription of pro-inflammatory genes like iNOS, IL-6, and TNF-α.

Simultaneously, TF3 inhibits the phosphorylation of all three major MAPK families: ERK, JNK, and p38. This dual inhibition of NF-κB and MAPK pathways has been observed in various cell types, including chondrocytes and macrophages, making TF3 a compound of interest for treating inflammatory conditions like arthritis.

Interestingly, the effect of TF3 on the MAPK pathway appears to be context-dependent. While it is inhibitory in inflammatory models, in osteosarcoma cells, TF3 activates the ERK, JNK, and p38 pathways, an effect linked to the induction of reactive oxygen species (ROS) that triggers programmed cell death.

Inflammatory_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Stimuli->IKK p38 p-p38 Stimuli->p38 JNK p-JNK Stimuli->JNK ERK p-ERK Stimuli->ERK TF3 This compound (TF3) IkBa p-IκBα TF3->IkBa Inhibits Phosphorylation TF3->p38 Inhibits Phosphorylation TF3->JNK Inhibits Phosphorylation TF3->ERK Inhibits Phosphorylation IKK->IkBa Phosphorylates NFKB NF-κB (p65/p50) IkBa->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, IL-6, TNF-α, MMPs) Nucleus->Gene_Expression Transcription

Figure 2: TF3 Inhibition of NF-κB and MAPK Inflammatory Signaling.
Induction of Apoptosis: Targeting the Caspase Cascade

TF3 is a potent inducer of apoptosis in various cancer cells, including osteosarcoma and cisplatin-resistant ovarian cancer. It achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway : TF3 upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and Bak1, while downregulating anti-apoptotic members such as Mcl-1 and survivin. This shift promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.

  • Extrinsic Pathway : TF3 increases the expression of Death Receptor 5 (DR5) and its adaptor protein FADD, which culminates in the activation of caspase-8.

Both pathways converge on the activation of the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TF3 This compound (TF3) DR5 DR5 TF3->DR5 Upregulates Bax Bax / Bak1 TF3->Bax Upregulates Mcl1 Mcl-1 / Survivin TF3->Mcl1 Downregulates FADD FADD DR5->FADD Casp8 Cleaved Caspase-8 FADD->Casp8 Casp3 Cleaved Caspase-3 Casp8->Casp3 CytoC Cytochrome c (release) Bax->CytoC Casp9 Cleaved Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: TF3-Induced Apoptosis via Intrinsic and Extrinsic Pathways.
Antioxidant Response: Activation of the Nrf2/HO-1 Pathway

Beyond direct radical scavenging, TF3 enhances the cell's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, TF3 promotes the expression of Nrf2 in the nucleus. Nrf2 then binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2). This mechanism is crucial for TF3's ability to protect cells, such as chondrocytes, from oxidative damage.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (ROS) Nrf2_Activation Nrf2 Activation & Nuclear Translocation Oxidative_Stress->Nrf2_Activation TF3 This compound (TF3) TF3->Nrf2_Activation Promotes ARE ARE Binding Nrf2_Activation->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes ARE->Antioxidant_Enzymes HO1 HO-1 Antioxidant_Enzymes->HO1 SOD2 SOD2 Antioxidant_Enzymes->SOD2 Cell_Protection Cellular Protection & ROS Scavenging HO1->Cell_Protection SOD2->Cell_Protection

Figure 4: TF3-Mediated Activation of the Nrf2 Antioxidant Pathway.

Quantitative Data Summary

The inhibitory and binding activities of TF3 have been quantified in various experimental systems. A lower IC50 or EC50 value indicates higher potency.

Table 1: IC50/EC50 Values for this compound (TF3)

Target/Process System/Cell Line IC50 / EC50 (μM) Reference(s)
Cell Growth Inhibition
HCT116 (Colon Cancer) HCT116 Cells 17.26
Cisplatin-Resistant Ovarian Cancer A2780/CP70 Cells 23.81
Normal Ovarian Epithelial IOSE-364 Cells 59.58
Enzyme Inhibition
5α-reductase Rat Liver Microsomes < 20 (89% inhibition at 20 µM)
SARS-CoV 3C-like Protease In vitro assay ≤ 10
Zika Virus Protease In vitro assay 2.3
UGT1A1 Human Recombinant Enzyme 1.40
UGT1A3 Human Recombinant Enzyme 3.44
UGT1A4 Human Recombinant Enzyme 9.33
Antiviral Activity

| ZIKV Replication | Vero E6 Cells | 7.65 | |

Table 2: Binding Affinity of this compound (TF3)

Target Protein Method Binding Constant (Kd) (μM) Reference(s)

| Zika Virus Protease | Not Specified | 8.86 | |

Experimental Protocols

The characterization of TF3's molecular targets relies on a suite of established biochemical and cell biology techniques.

Western Blotting
  • Objective: To detect and quantify the expression levels and phosphorylation status of specific proteins within a signaling pathway.

  • Methodology:

    • Cell Lysis: Cells, pre-treated with or without TF3 and stimulated as required (e.g., with PDGF-BB), are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

    • SDS-PAGE: Lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific to the target protein (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved-caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. Densitometry analysis is used for quantification.

Cell Viability (MTT/CCK-8) Assay
  • Objective: To measure the effect of TF3 on cell proliferation and determine its cytotoxic concentration (IC50).

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of TF3 concentrations for a specified duration (e.g., 24 or 48 hours).

    • Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

    • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

    • Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To determine if TF3 inhibits the DNA-binding activity of transcription factors like NF-κB.

  • Methodology:

    • Nuclear Extract Preparation: Nuclear proteins are extracted from cells treated with TF3 and an inflammatory stimulus.

    • Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor (e.g., NF-κB) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

    • Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing the transcription factor to bind.

    • Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

    • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged appropriately to visualize the bands. A "shifted" band indicates a protein-DNA complex, and a reduction in its intensity in TF3-treated samples indicates inhibition.

In Vitro Kinase Assay
  • Objective: To directly measure the inhibitory effect of TF3 on the activity of a specific kinase (e.g., Protein Kinase C).

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., myelin basic protein for PKC), ATP (often radiolabeled γ-³²P-ATP), and varying concentrations of TF3.

    • Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

    • Reaction Termination: The reaction is stopped, often by adding a denaturing buffer.

    • Analysis: The phosphorylation of the substrate is measured. If using a radioactive label, the products are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography. The intensity of the phosphorylated band is quantified to determine the extent of inhibition by TF3.

Conclusion

This compound is a potent and pleiotropic modulator of cellular signaling. Its ability to target multiple critical nodes in pathways governing inflammation, cell proliferation, apoptosis, and antioxidant defense underscores its significant therapeutic potential. TF3's inhibitory actions on the PDGFRβ, NF-κB, and PI3K/Akt pathways, coupled with its pro-apoptotic and Nrf2-activating properties, provide a strong molecular basis for its observed benefits in preclinical models of cardiovascular disease, inflammatory disorders, and cancer. Further research and clinical investigation are warranted to translate these promising findings into novel therapeutic strategies.

References

Theaflavin 3,3'-digallate: A Comprehensive Technical Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a principal bioactive polyphenol found in black tea, is emerging as a promising candidate for neuroprotective therapies. Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, TF3 possesses potent antioxidant and anti-inflammatory properties that are central to its neuroprotective mechanisms. This in-depth technical guide synthesizes the current literature on the neuroprotective effects of TF3, presenting quantitative data, detailed experimental methodologies, and an exploration of the key signaling pathways involved.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature, providing a comparative overview of its antioxidant, anti-inflammatory, and cell-protective activities.

Table 1: In Vitro Antioxidant Activity of this compound (TF3)
AssayIC50 (µmol/L)Source
Superoxide Radical Scavenging26.7[1]
Singlet Oxygen Scavenging0.83[1]
Hydrogen Peroxide Scavenging0.39[1]
Hydroxyl Radical Scavenging25.07[1]

IC50 represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound (TF3)
Cell LineStressorTF3 ConcentrationEffectSource
SH-SY5Y6-hydroxydopamine (6-OHDA)0.5 µg/ml (as part of theaflavins)Prevented loss of cell viability[2]
PC12Hydrogen Peroxide (H₂O₂)5-20 µM (as part of theaflavins)Increased cell viability
RAW 264.7 (macrophages)Lipopolysaccharide (LPS)12.5-50 µMReduced release of TNF-α, IL-1β, and IL-6
MicrogliaLipopolysaccharide (LPS)10 and 30 µM (as part of theaflavins)Reduced percentages of TNF-α and MIP-1α-producing microglia
Table 3: In Vivo Neuroprotective Effects of Theaflavin (containing TF3) in Animal Models
Animal ModelTreatmentDosageKey FindingsSource
Chronic MPTP/probenecid-induced Parkinson's Disease (mice)Theaflavin (TF)10 mg/kg, oralAttenuated neuroinflammation and apoptosis; improved behavioral outcomes (catalepsy and akinesia)
Cerebral Ischemia-Reperfusion (rats)Theaflavin (TF)5, 10, and 20 mg/kg, IVAmeliorated infarct and edema volume; inhibited leukocyte infiltration and expression of ICAM-1, COX-2, and iNOS

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a framework for the replication and extension of these findings.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general representation of the MTT assays used to assess the cytoprotective effects of TF3 on neuronal cells.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluence, they are pre-treated with varying concentrations of TF3 (or a theaflavin mixture) for a specified duration (e.g., 3 hours). Subsequently, a neurotoxin such as 6-hydroxydopamine (6-OHDA) is added to induce cell death, and the cells are incubated for a further 24 hours.

  • MTT Addition and Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/ml in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control cells.

In Vivo Model of Parkinson's Disease (Chronic MPTP/probenecid Model)

This protocol describes a common method to induce Parkinson's-like neurodegeneration in mice to study the neuroprotective effects of compounds like TF3.

  • Animals: Male C57BL/6 mice are used for the study.

  • Induction of Neurotoxicity: Mice receive ten doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 25 mg/kg, administered subcutaneously, along with probenecid (250 mg/kg, intraperitoneally) at 3.5-day intervals. Probenecid is used to inhibit the clearance of MPTP, thereby enhancing its neurotoxic effects.

  • Theaflavin Treatment: Theaflavin (containing TF3) is administered orally at a dose of 10 mg/kg. The treatment is given one hour prior to each MPTP/probenecid administration and continues for the entire 35-day experimental period.

  • Behavioral Assessment: Behavioral tests such as the catalepsy test (measuring the time the mouse remains in an imposed posture) and the akinesia test (measuring the initiation of movement) are performed to assess motor deficits.

  • Biochemical and Histological Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected for analysis. This includes measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), apoptotic markers (e.g., Bax, Bcl-2), and glial fibrillary acidic protein (GFAP, a marker of astrogliosis) using techniques like ELISA and Western blotting. Immunohistochemistry is used to assess the loss of dopaminergic neurons.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Antioxidant Response via the Nrf2/ARE Pathway

TF3 is known to bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). TF3 is thought to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF3 This compound Keap1_Nrf2 Keap1-Nrf2 Complex TF3->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Figure 1. Activation of the Nrf2/ARE signaling pathway by this compound.
Anti-inflammatory Action via Inhibition of the NF-κB Pathway

Neuroinflammation is a key contributor to neurodegeneration. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. TF3 has been shown to inhibit this pathway, likely by suppressing the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB_cyto NF-κB IkBa_P->NFkB_cyto Releases NF-κB NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation TF3 This compound TF3->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) NFkB_nu->Proinflammatory_Genes Activates transcription Proinflammatory_Mediators Pro-inflammatory Mediators Proinflammatory_Genes->Proinflammatory_Mediators Translation

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Modulation of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways are crucial for neuronal survival and death. While the precise upstream targets of TF3 are still under investigation, evidence suggests that it can modulate these pathways to promote neuroprotection. TF3 has been shown to inhibit the phosphorylation of key components of these pathways, such as Akt, mTOR, and the MAPKs (ERK, JNK, and p38). By inhibiting pro-apoptotic signals and promoting pro-survival signals, TF3 helps to maintain neuronal health in the face of stressors.

PI3K_MAPK_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway TF3 This compound Akt Akt TF3->Akt Inhibits phosphorylation MAPK MAPK (ERK, JNK, p38) TF3->MAPK Inhibits phosphorylation Neurotoxic_Stimuli Neurotoxic Stimuli PI3K PI3K Neurotoxic_Stimuli->PI3K Can also activate pro-survival signals MAPKKK MAPKKK Neurotoxic_Stimuli->MAPKKK PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival MAPKK MAPKK MAPKKK->MAPKK Activates MAPKK->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis

References

enzymatic synthesis of Theaflavin 3,3'-digallate using polyphenol oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theaflavin 3,3'-digallate (TFDG), a prominent bioactive compound in black tea, has garnered significant attention for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anti-cancer properties. The enzymatic synthesis of TFDG using polyphenol oxidase (PPO) offers a promising alternative to chemical synthesis and direct extraction from natural sources, allowing for greater control over yield and purity. This technical guide provides an in-depth overview of the enzymatic synthesis of TFDG, focusing on the core methodologies, quantitative data, and underlying biochemical pathways.

Core Principles of Enzymatic Synthesis

The enzymatic synthesis of this compound is primarily achieved through the oxidative coupling of (−)-epigallocatechin gallate (EGCG) and epicatechin gallate (ECG), catalyzed by the enzyme polyphenol oxidase (PPO).[1][2] PPO, a copper-containing enzyme, facilitates the oxidation of these catechin substrates to their corresponding highly reactive ortho-quinones.[3] These intermediates then undergo a series of non-enzymatic condensation and rearrangement reactions to form the characteristic benzotropolone skeleton of theaflavins.[3][4] TFDG is specifically formed from the coupling of EGCG and ECG.

The efficiency of this biotransformation is influenced by several key parameters, including the source and activity of the PPO, pH, temperature, substrate concentration and molar ratio, and reaction time. Various sources of PPO have been explored, including those derived from plants such as potatoes and tea leaves (Camellia sinensis), as well as microbial sources like Bacillus megaterium. Microbial PPOs, in particular, offer advantages in terms of consistent supply and potential for genetic engineering to enhance catalytic efficiency.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of theaflavins, with a focus on TFDG where specified.

Table 1: Optimal Reaction Conditions for Theaflavin Synthesis using Potato PPO

ParameterOptimal ValueReference
pH5.5
Reaction Time150 min
Substrate Concentration6.0 mg/mL (tea polyphenols)
Reaction Temperature20 °C
Maximum Theaflavins Produced651.75 μg/mL

Table 2: Optimized Conditions for TFDG Synthesis using Microbial PPO from Bacillus megaterium

ParameterOptimal ValueReference
pH4.0
Temperature25 °C
EGCG:ECG Molar Ratio2:1
Reaction Time30 min
TFDG Titer (Wild Type)127.62 mg/L
TFDG Titer (Mutant Mu4)960.36 mg/L
Conversion Rate (Mutant Mu4)44.22%

Table 3: Reaction Conditions for TFDG Synthesis using Immobilized Pear PPO

ParameterReported ValueReference
Substrates(−)-epigallocatechin gallate (EGCG) and epicatechin gallate (ECG)
Maximum Yield42.23%

Experimental Protocols

This section provides a generalized experimental protocol for the enzymatic synthesis of this compound based on methodologies reported in the literature. It is recommended to optimize these conditions for specific enzyme sources and desired outcomes.

1. Materials and Reagents:

  • Polyphenol Oxidase (PPO) from a selected source (e.g., potato, microbial)

  • (−)-epigallocatechin gallate (EGCG)

  • Epicatechin gallate (ECG)

  • Buffer solution (e.g., McIlvaine buffer, citrate-phosphate buffer)

  • Copper (II) sulfate (CuSO₄) solution (optional, as a cofactor)

  • Quenching agent (e.g., ascorbic acid, sodium metabisulfite) or method for heat inactivation

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Enzyme Preparation:

  • If using a commercial PPO, dissolve it in the reaction buffer to the desired concentration.

  • For crude enzyme extracts (e.g., from potato), follow standard extraction and partial purification protocols. This may involve homogenization, centrifugation, and ammonium sulfate precipitation.

  • For microbial PPO, the enzyme can be produced via fermentation and purified.

3. Reaction Setup:

  • Prepare the reaction mixture in a suitable vessel. A typical reaction mixture includes:

    • Buffer solution at the optimal pH (e.g., pH 4.0-5.5).

    • Substrates EGCG and ECG at the desired concentrations and molar ratio (e.g., 2:1 EGCG:ECG).

    • PPO solution at a predetermined activity level.

    • Optional: A low concentration of Cu²⁺ (e.g., 0.1 mM) may be added to enhance enzyme activity.

  • The total reaction volume will depend on the desired scale of synthesis.

4. Reaction Conditions:

  • Incubate the reaction mixture at the optimal temperature (e.g., 20-30 °C) with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress over time by taking aliquots at specific intervals.

5. Reaction Termination and Analysis:

  • Terminate the enzymatic reaction after the desired time (e.g., 30-150 minutes) by either adding a quenching agent or by heat inactivation (e.g., placing the reaction mixture in a boiling water bath for a short period).

  • Centrifuge the terminated reaction mixture to remove any precipitated enzyme or other solids.

  • Analyze the supernatant for the concentration of TFDG and unreacted substrates using a validated HPLC method.

Visualizing the Process

Biochemical Pathway of TFDG Synthesis

The following diagram illustrates the key steps in the PPO-catalyzed formation of this compound from its catechin precursors.

TFDG_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Final Product EGCG (-)-Epigallocatechin gallate (EGCG) PPO Polyphenol Oxidase (PPO) + O2 EGCG_quinone EGCG o-quinone EGCG->EGCG_quinone Oxidation ECG Epicatechin gallate (ECG) ECG_quinone ECG o-quinone ECG->ECG_quinone Oxidation TFDG This compound (TFDG) EGCG_quinone->TFDG Condensation & Rearrangement ECG_quinone->TFDG

Caption: PPO-catalyzed synthesis of this compound.

General Experimental Workflow

This diagram outlines the typical workflow for the enzymatic synthesis and analysis of this compound.

Experimental_Workflow A 1. Preparation of Reagents (Substrates, Buffer, PPO) B 2. Enzymatic Reaction (Incubation at optimal pH, Temp) A->B C 3. Reaction Termination (Heat Inactivation or Quenching) B->C D 4. Sample Preparation (Centrifugation, Filtration) C->D E 5. HPLC Analysis (Quantification of TFDG) D->E F 6. Data Analysis & Reporting E->F

Caption: General workflow for enzymatic TFDG synthesis.

Conclusion

The enzymatic synthesis of this compound using polyphenol oxidase presents a robust and adaptable platform for producing this high-value compound. By carefully controlling reaction parameters, researchers can optimize yields and purity, facilitating further investigation into the pharmacological properties and potential applications of TFDG. The use of microbial PPO sources and enzyme engineering techniques holds particular promise for developing scalable and economically viable production processes. This guide provides a foundational understanding for researchers and drug development professionals to embark on or advance their work in this exciting field.

References

Theaflavin 3,3'-Digallate: A Technical Guide to its Chemical Structure and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, is a member of the theaflavin class of compounds, which are responsible for the characteristic color, taste, and astringency of black tea. Formed during the enzymatic oxidation of green tea catechins in the course of fermentation, TF3 has garnered significant scientific interest due to its diverse and potent biological activities. These include antioxidant, anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth exploration of the chemical structure and biosynthetic pathway of this compound, supplemented with quantitative data and detailed experimental protocols to support further research and development.

Chemical Structure

This compound is a complex molecule with the chemical formula C₄₃H₃₂O₂₀ and a molecular weight of 868.7 g/mol .[1][2] Its structure is characterized by a central benzotropolone ring, which is unique to theaflavins and is responsible for their reddish-orange color.[3] This core is flanked by two flavan-3-ol moieties. Specifically, this compound is formed from the co-oxidation of two specific galloylated catechins: epicatechin gallate (ECG) and epigallocatechin gallate (EGCG).[4] The structure features two gallate groups esterified at the 3 and 3' positions of the theaflavin core, contributing to its significant antioxidant and biological activities.

Key Structural Features:

  • Benzotropolone Core: A seven-membered tropolone ring fused to a benzene ring, forming the chromophore responsible for its color.

  • Flavan-3-ol Units: Derived from the structures of epicatechin gallate and epigallocatechin gallate.

  • Galloyl Moieties: Two gallic acid ester groups attached at the 3 and 3' positions, which are crucial for its potent biological effects.

The IUPAC name for this compound is [2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[5]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate.

Biosynthesis of this compound

The formation of this compound is a complex enzymatic process that occurs during the fermentation stage of black tea production. The primary precursors for its synthesis are the catechins (-)-epicatechin gallate (ECG) and (-)-epigallocatechin-3-O-gallate (EGCG). The biosynthesis is catalyzed by two key enzymes present in tea leaves: polyphenol oxidase (PPO) and peroxidase (POD).

The biosynthetic pathway can be summarized in the following key steps:

  • Enzymatic Oxidation of Catechins: PPO and POD catalyze the oxidation of the B-rings of ECG and EGCG to form highly reactive ortho-quinones.

  • Condensation and Dimerization: The ortho-quinones of ECG and EGCG undergo a series of condensation and dimerization reactions.

  • Formation of the Benzotropolone Ring: Through a sequence of oxidative coupling reactions, the characteristic seven-membered benzotropolone ring of theaflavin is formed.

  • Formation of this compound: The specific coupling of the oxidized forms of ECG and EGCG results in the formation of this compound.

The overall efficiency of this biosynthesis is influenced by various factors, including the concentrations of the precursor catechins, the activity of PPO and POD, pH, temperature, and the duration of fermentation.

Biosynthesis of this compound cluster_precursors Precursor Catechins cluster_enzymes Enzymes cluster_product Final Product ECG Epicatechin Gallate (ECG) ECG_quinone ECG o-quinone ECG->ECG_quinone Oxidation EGCG Epigallocatechin Gallate (EGCG) EGCG_quinone EGCG o-quinone EGCG->EGCG_quinone Oxidation PPO Polyphenol Oxidase (PPO) PPO->ECG_quinone PPO->EGCG_quinone POD Peroxidase (POD) POD->ECG_quinone POD->EGCG_quinone TF3 This compound ECG_quinone->TF3 Condensation & Dimerization EGCG_quinone->TF3 Condensation & Dimerization

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the abundance, synthesis, and biological activity of this compound.

Table 1: Concentration of this compound in Black Tea Infusions

Tea TypeConcentration (μg/mL)
Assam Black Tea (5% infusion)125.9 ± 10.2
Darjeeling Black Tea (5% infusion)28.6 ± 5.1

Data from a study analyzing polyphenol content in different tea varieties.

Table 2: Optimal Conditions for Enzymatic Synthesis of this compound

ParameterOptimal ValueYield/Titer
pH4.0960.36 mg/L
Temperature25 °C960.36 mg/L
EGCG:ECG Molar Ratio2:1960.36 mg/L
Reaction Time30 min960.36 mg/L
PPO from Pear (immobilized)
pH5.542.23% (yield)
Temperature20 °C651.75 µg/mL
Substrate Concentration6.0 mg/mL651.75 µg/mL
Reaction Time150 min651.75 µg/mL

Data compiled from studies on optimizing in vitro synthesis of this compound.

Table 3: Biological Activity (IC₅₀ Values) of this compound

ActivityCell Line/AssayIC₅₀ (µM)
CytotoxicityHuman Colon Cancer (HCT116)56.32 ± 0.34
Superoxide Radical ScavengingChemiluminescence Assay26.70
Hydroxyl Radical ScavengingChemiluminescence Assay0.39
Hydrogen Peroxide ScavengingChemiluminescence Assay0.39

IC₅₀ values represent the concentration required to inhibit 50% of the activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and synthesis of this compound.

Protocol 1: Quantification of this compound in Black Tea by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of theaflavins in black tea.

Materials and Equipment:

  • HPLC system with a UV detector

  • ODS (C18) column (e.g., Shim-pack VP-ODS, 4.6 mm i.d. x 150 mm)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (analytical grade)

  • Ultrapure water

  • This compound standard

  • Black tea sample

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: a. Weigh 1.0 g of the black tea sample and transfer to a flask. b. Add 50 mL of 70% methanol. c. Extract in a water bath at 70°C for 10 minutes with constant stirring. d. Cool the extract to room temperature and filter. e. Pass the filtered extract through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: ODS column (4.6 mm i.d. x 150 mm)

    • Column Temperature: 40°C

    • Mobile Phase A: 2% aqueous acetic acid

    • Mobile Phase B: Acetonitrile:Ethyl acetate (21:3, v/v)

    • Gradient Elution: A linear gradient program should be optimized to achieve good separation of theaflavins.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

  • Analysis: Inject the prepared standards and sample extracts into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Quantification Workflow start Start prep_std Prepare Standards start->prep_std prep_sample Prepare Tea Sample (Extraction & Filtration) start->prep_sample hplc_analysis HPLC Analysis (Gradient Elution) prep_std->hplc_analysis prep_sample->hplc_analysis peak_id Peak Identification (Retention Time) hplc_analysis->peak_id calibration Construct Calibration Curve peak_id->calibration quantification Quantify TF3 in Sample calibration->quantification end_node End quantification->end_node

Caption: Workflow for HPLC quantification of this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using polyphenol oxidase.

Materials and Equipment:

  • (-)-Epigallocatechin-3-O-gallate (EGCG)

  • (-)-Epicatechin gallate (ECG)

  • Polyphenol oxidase (PPO) from a suitable source (e.g., pear or microbial)

  • Citrate-phosphate buffer (0.1 M, pH 4.0)

  • Reaction vessel

  • Magnetic stirrer

  • Temperature-controlled water bath

  • HPLC system for product analysis

Procedure:

  • Substrate Preparation: Dissolve EGCG and ECG in the citrate-phosphate buffer to achieve the desired final concentrations and molar ratio (e.g., 2:1 EGCG:ECG).

  • Enzyme Preparation: Prepare a solution of PPO in the same buffer. The activity of the enzyme should be predetermined.

  • Enzymatic Reaction: a. Add the substrate solution to the reaction vessel and equilibrate to the desired temperature (e.g., 30°C). b. Initiate the reaction by adding the PPO solution. c. Stir the reaction mixture continuously for the specified duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid) or by heat inactivation of the enzyme.

  • Product Analysis: Analyze the reaction mixture by HPLC to determine the yield of this compound.

  • Purification (Optional): The synthesized this compound can be purified from the reaction mixture using column chromatography techniques such as silica gel or C18 reverse-phase chromatography.

Enzymatic Synthesis Workflow start Start prep_substrates Prepare EGCG & ECG Solution start->prep_substrates prep_enzyme Prepare PPO Solution start->prep_enzyme reaction Enzymatic Reaction (Controlled pH, Temp, Time) prep_substrates->reaction prep_enzyme->reaction termination Terminate Reaction reaction->termination analysis Analyze Product (HPLC) termination->analysis purification Purify TF3 (Optional) (Column Chromatography) analysis->purification end_node End analysis->end_node purification->end_node

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This compound stands out as a key bioactive compound in black tea with a unique chemical structure and a fascinating biosynthetic origin. Understanding its formation from catechin precursors through enzymatic oxidation is crucial for optimizing its content in tea and for its potential large-scale production for pharmaceutical and nutraceutical applications. The provided quantitative data highlights the variability of its natural abundance and the potential for controlled synthesis. The detailed experimental protocols offer a practical foundation for researchers to quantify and synthesize this promising molecule, paving the way for further exploration of its therapeutic potential.

References

Theaflavin 3,3'-Digallate: A Technical Examination of its Influence on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant scientific interest for its diverse biological activities. Emerging evidence highlights its profound impact on mitochondrial function, positioning it as a molecule of interest for therapeutic development in various disease contexts. This technical guide provides an in-depth analysis of the current understanding of TF3's effects on mitochondria, presenting key quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TF3's mechanism of action at the subcellular level.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling. Mitochondrial dysfunction is a hallmark of numerous pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. This compound (TF3), a benzotropolone-containing flavonoid formed during the enzymatic oxidation of catechins in the fermentation of black tea, has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] A growing body of research indicates that many of these effects are, at least in part, mediated through the modulation of mitochondrial functions. This document synthesizes the available scientific literature to provide a detailed overview of TF3's interaction with mitochondria.

Quantitative Effects of this compound on Mitochondrial Parameters

The following table summarizes the key quantitative data from various studies investigating the impact of TF3 on mitochondrial function. This allows for a comparative analysis of its effects across different experimental models.

ParameterExperimental ModelTF3 ConcentrationObserved EffectReference
ATP Synthase Activity Escherichia coli membrane vesiclesIC50: 10-20 µMPotent inhibition of membrane-bound ATP synthase (at least 90% inhibition). The primary site of inhibition is the F1 sector.[4][5]
Electron Transport Chain (ETC) Escherichia coli membrane vesicles~15 µMComplete elimination of superoxide production during NADH oxidation.
IC50: ~10-50 µMInhibition of Complex I (NDH-1) and alternative NADH dehydrogenase (NDH-2). Inhibition of NDH-1 appears to be competitive with respect to NADH.
Mitochondrial Membrane Potential (MMP) Human Osteosarcoma (OS) cells (MG63 and HOS)160 µM (24h)Decrease in MMP, as detected by a JC-1 assay.
Reactive Oxygen Species (ROS) Production Human Osteosarcoma (OS) cells (MG63 and HOS)40, 80, 120, 160 µM (24h)Dose-dependent accumulation of ROS.
ChondrocytesNot specifiedScavenging of ROS induced by IL-1β.
Gene Expression (Mitochondrial Uncoupling Proteins) 3T3-L1 adipocytesNot specifiedInduction of mitochondrial uncoupling protein-1 (UCP-1) and UCP-2.

Key Signaling Pathways Modulated by this compound

TF3 exerts its influence on mitochondrial function through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

TF3_AMPK_Pathway TF3 This compound (TF3) AMPK AMPK (AMP-activated protein kinase) TF3->AMPK activates PPARa PPARα (Peroxisome proliferator- activated receptor α) AMPK->PPARa upregulates FoxO3A FoxO3A (Forkhead box O3) AMPK->FoxO3A activates Lipolytic_Genes Lipolytic Genes PPARa->Lipolytic_Genes initiates transcription UCPs UCP-1 & UCP-2 (Uncoupling Proteins) PPARa->UCPs induces expression MnSOD MnSOD (Manganese Superoxide Dismutase) FoxO3A->MnSOD promotes expression

Caption: TF3 activates the AMPK signaling pathway in adipocytes.

TF3_MAPK_Pathway TF3 This compound (TF3) ROS Reactive Oxygen Species (ROS) TF3->ROS induces MAPK_pathway MAPK Pathway ROS->MAPK_pathway activates Ferroptosis Ferroptosis ROS->Ferroptosis JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: TF3 induces ROS-mediated activation of the MAPK pathway, leading to apoptosis and ferroptosis.

TF3_PI3K_AKT_NFkB_Pathway TF3 This compound (TF3) PI3K PI3K TF3->PI3K inhibits AKT AKT TF3->AKT inhibits NFkB NF-κB TF3->NFkB inhibits IL1b IL-1β IL1b->PI3K activates PI3K->AKT activates AKT->NFkB activates Inflammatory_Mediators Inflammatory Mediators (e.g., IL-6, TNF-α, iNOS) NFkB->Inflammatory_Mediators promotes transcription Matrix_Degrading_Enzymes Matrix-Degrading Enzymes (e.g., MMPs) NFkB->Matrix_Degrading_Enzymes promotes transcription

Caption: TF3 inhibits the PI3K/AKT/NF-κB signaling pathway in chondrocytes.

Experimental Methodologies

This section provides an overview of the experimental protocols employed in the cited studies to assess the effects of TF3 on mitochondrial function.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines have been used, including human osteosarcoma cells (MG63 and HOS), 3T3-L1 adipocytes, and primary chondrocytes.

  • TF3 Preparation and Application: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations for treating the cells. Control groups are treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest TF3 dose.

Assessment of Mitochondrial Membrane Potential (MMP)
  • Principle: The MMP is a key indicator of mitochondrial health. The lipophilic cationic dye, JC-1, is commonly used. In healthy cells with a high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.

  • Protocol Outline (based on):

    • Seed cells (e.g., MG63 or HOS) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of TF3 or vehicle control for the specified duration (e.g., 24 hours).

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a JC-1 staining solution according to the manufacturer's instructions (e.g., from a JC-1 assay kit).

    • Counterstain the nuclei with a suitable dye like Hoechst 33342.

    • Observe and capture fluorescence images using a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The production of ROS is a critical aspect of mitochondrial function and dysfunction. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is widely used. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol Outline (based on):

    • Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates).

    • Treat the cells with various concentrations of TF3 or vehicle control.

    • Following treatment, incubate the cells with a DCFH-DA probe solution according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mitochondrial Respiration and ATP Production Assays
  • Principle: The activity of the electron transport chain and ATP synthase can be assessed by measuring oxygen consumption rates and ATP levels. While specific protocols for TF3 are detailed in the context of bacterial systems, similar principles apply to isolated mitochondria or whole-cell respirometry assays in mammalian cells.

  • General Protocol for ATP Synthase Activity (adapted from):

    • Prepare membrane vesicles from the experimental model (e.g., E. coli).

    • Incubate the membrane vesicles with varying concentrations of TF3.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the rate of ATP hydrolysis, for example, by quantifying the release of inorganic phosphate.

    • To measure ATP-driven proton translocation, a pH-sensitive fluorescent probe can be incorporated into the vesicles, and the change in fluorescence upon ATP addition is monitored.

  • General Protocol for Electron Transport Chain Activity (adapted from):

    • Use membrane vesicles or isolated mitochondria.

    • Provide a substrate for a specific complex (e.g., NADH for Complex I).

    • Monitor the rate of substrate oxidation, for instance, by measuring the decrease in NADH absorbance at 340 nm.

    • To measure superoxide production, a superoxide-sensitive probe can be included in the assay, and the change in its signal is monitored.

Discussion and Future Directions

This compound exhibits a multifaceted interaction with mitochondria. Its ability to inhibit key components of oxidative phosphorylation, such as ATP synthase and Complex I, suggests a direct impact on cellular energy metabolism. This inhibitory action is coupled with a modulation of ROS homeostasis. While in some contexts, TF3 can induce ROS production, leading to cell death pathways like apoptosis and ferroptosis, in other scenarios, it demonstrates antioxidant properties by scavenging ROS. This dual role likely depends on the cellular context, TF3 concentration, and the underlying physiological or pathological state.

The engagement of major signaling pathways, including AMPK, MAPK, and PI3K/AKT/NF-κB, underscores the broader regulatory effects of TF3 that are intertwined with mitochondrial function. For instance, the activation of AMPK by TF3 in adipocytes, leading to the expression of uncoupling proteins, points towards a role in thermogenesis and energy expenditure. Conversely, its inhibition of pro-inflammatory pathways like PI3K/AKT/NF-κB in chondrocytes highlights its potential in mitigating inflammation-associated mitochondrial dysfunction.

For drug development professionals, the potent and direct effects of TF3 on mitochondrial targets present both opportunities and challenges. Its pro-apoptotic and pro-ferroptotic activities in cancer cells are of significant therapeutic interest. However, the potential for off-target effects on mitochondrial function in healthy tissues necessitates careful consideration of dosing and delivery strategies.

Future research should focus on elucidating the precise molecular interactions of TF3 with its mitochondrial targets. High-resolution structural studies could provide invaluable insights into its binding sites on ATP synthase and Complex I. Furthermore, comprehensive in vivo studies are required to understand the pharmacokinetics and pharmacodynamics of TF3 and to validate its therapeutic potential in relevant disease models. The development of targeted delivery systems could enhance its efficacy and minimize potential side effects.

Conclusion

This compound is a potent modulator of mitochondrial function, with direct inhibitory effects on the machinery of oxidative phosphorylation and a complex role in regulating cellular redox status and key signaling pathways. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further investigation into the therapeutic applications of this intriguing natural compound. A deeper understanding of its mechanisms of action will be crucial for harnessing its potential in the development of novel treatments for a range of mitochondrial-related diseases.

References

A Preliminary Investigation of Theaflavin 3,3'-digallate in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that collectively increase the risk of cardiovascular disease and type 2 diabetes mellitus.[1] This cluster of risk factors includes hyperglycemia, central obesity, dyslipidemia (characterized by elevated triglycerides, low high-density lipoprotein cholesterol), and hypertension.[1] The pathophysiology is complex but primarily attributed to insulin resistance linked to excess fatty acid flux.[1] In recent years, phytochemicals from natural sources have garnered significant attention as potential therapeutic and prophylactic agents due to their safety profiles.[1]

Among these, Theaflavin 3,3'-digallate (TF3), a unique polyphenol formed during the enzymatic oxidation of catechins in the fermentation of black tea, has emerged as a promising candidate for mitigating metabolic syndrome.[2] TF3 is one of the four major theaflavins, alongside theaflavin (TF1), theaflavin-3-gallate (TF2A), and theaflavin-3'-gallate (TF2B), and is often considered the most bioactive component. Extensive research highlights its antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is influenced by its characteristically low systemic bioavailability, with a significant portion reaching the large intestine to be metabolized by gut microbiota. This guide provides a comprehensive technical overview of the current research on TF3's role in metabolic syndrome, focusing on its effects on obesity, glucose metabolism, dyslipidemia, and the underlying molecular mechanisms.

Anti-Obesity and Adipogenesis Effects

This compound has demonstrated significant anti-obesity effects by modulating lipid metabolism through various mechanisms, including the inhibition of dietary fat absorption and the regulation of adipocyte differentiation and function.

Inhibition of Pancreatic Lipase

A key mechanism for TF3's anti-obesity action is its potent inhibition of pancreatic lipase, a crucial enzyme for the digestion and absorption of dietary triglycerides. By inhibiting this enzyme, TF3 reduces the breakdown of fat in the gut, leading to decreased lipid absorption. Among the major theaflavins, TF3 exhibits the strongest inhibitory effect.

Table 1: Inhibitory Effects of Theaflavins on Pancreatic Lipase

Compound IC50 (μmol/L) Source
This compound (TF3) 1.9
Theaflavin 3-gallate (TF2A) 3.0
Theaflavin 3'-gallate (TF2B) 4.2

| Theaflavin (TF1) | >10 | |

Regulation of Adipogenesis and Lipolysis

In adipocytes, TF3 has been shown to attenuate triglyceride accumulation and stimulate lipolysis. This is associated with the activation of AMP-activated protein kinase (AMPK) and the induction of mitochondrial uncoupling proteins (UCPs), which enhance energy expenditure. Furthermore, TF3 downregulates the expression of key genes involved in lipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and fatty acid synthase (FAS).

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of TF3 on pancreatic lipase activity.

  • Materials: Porcine pancreatic lipase, p-nitrophenyl butyrate (p-NPB) as a substrate, Tris-HCl buffer, TF3 standard.

  • Methodology:

    • Prepare a solution of pancreatic lipase in Tris-HCl buffer.

    • Pre-incubate the enzyme with varying concentrations of TF3 for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, p-NPB.

    • Monitor the hydrolysis of p-NPB to p-nitrophenol by measuring the increase in absorbance at 405 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each TF3 concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TF3 concentration.

Protocol 2: Adipocyte Differentiation and Lipid Accumulation Assay (3T3-L1 Cells)

  • Objective: To assess the effect of TF3 on adipogenesis and lipid accumulation in preadipocytes.

  • Cell Line: 3T3-L1 mouse embryo fibroblasts.

  • Methodology:

    • Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), in the presence or absence of various concentrations of TF3.

    • Oil Red O Staining: After 7-10 days of differentiation, fix the mature adipocytes with formalin. Stain the intracellular lipid droplets with Oil Red O solution.

    • Quantification: Elute the stain from the cells using isopropanol and quantify the absorbance at approximately 510 nm to measure the extent of lipid accumulation.

    • Gene Expression Analysis: Harvest cells at different time points during differentiation to analyze the mRNA levels of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and lipogenic enzymes (e.g., FAS, ACC) via RT-qPCR.

Signaling Pathway Visualization

cluster_lipogenesis Lipogenesis Pathway cluster_lipolysis Lipolysis Pathway TF3 This compound (TF3) AMPK AMPK TF3->AMPK Activates PPARg PPARγ TF3->PPARg Inhibits CEBPa C/EBPα TF3->CEBPa Inhibits FAS FAS AMPK->FAS Inhibits ACC ACC AMPK->ACC Inhibits UCPs UCP-1, UCP-2 AMPK->UCPs Induces Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis CEBPa->Adipogenesis FAS->Adipogenesis ACC->Adipogenesis Lipolysis Lipolysis & Energy Expenditure UCPs->Lipolysis

Caption: TF3-mediated regulation of adipogenesis and lipolysis.

Hypoglycemic and Anti-Diabetic Effects

TF3 has been shown to improve glucose homeostasis by enhancing insulin sensitivity, promoting glucose uptake in peripheral tissues, and modulating key signaling pathways involved in glucose metabolism.

Improvement of Insulin Sensitivity and Glucose Uptake

Studies using insulin-resistant HepG2 cells and diabetic animal models have demonstrated that TF3 can significantly increase glucose uptake and improve insulin sensitivity. This effect is comparable to the clinical hypoglycemic drug, metformin. Theaflavins, including TF3, mediate this by upregulating the expression and translocation of glucose transporter 4 (GLUT4) to the cell membrane.

Molecular Mechanisms of Action

The hypoglycemic effects of TF3 are linked to the modulation of several signaling pathways. It has been shown to increase the phosphorylation of Akt (Protein Kinase B) and decrease the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), key components of the insulin signaling pathway. Additionally, TF3 can activate the Ca2+/Calmodulin-dependent protein kinase kinase 2 (CaMKK2)-AMPK signaling pathway, which promotes mitochondrial abundance and glucose uptake in muscle cells. In diabetic zebrafish models, TF3 has also been observed to promote the regeneration of pancreatic β-cells.

Table 2: Effects of this compound on Glucose Metabolism

Model System Treatment/Concentration Key Findings Source
Insulin-Resistant HepG2 Cells 10 µM TF3 Significantly recovered glucose absorption capacity.
Alloxan-Induced Diabetic Zebrafish 5-10 µg/mL TF3 Regulated blood glucose levels and significantly improved β-cell regeneration.
Palmitic Acid-Induced HepG2 Cells Non-cytotoxic doses Increased glucose uptake; upregulated GLUT4; increased p-Akt levels.

| C2C12 Myotubes | Theaflavins | Activated CaMKK2-AMPK pathway, promoting glucose uptake. | |

Experimental Protocols

Protocol 3: In Vitro Glucose Uptake Assay (HepG2 Cells)

  • Objective: To measure the effect of TF3 on glucose uptake in an insulin-resistant cell model.

  • Cell Line: Human hepatoma G2 (HepG2) cells.

  • Methodology:

    • Induction of Insulin Resistance: Culture HepG2 cells in a high-glucose medium (e.g., 500 µM glucose or 250 µM palmitic acid) for 24 hours to induce insulin resistance.

    • Treatment: Treat the insulin-resistant cells with various non-cytotoxic concentrations of TF3 (e.g., 1-50 µM) for 24 hours. A metformin-treated group serves as a positive control.

    • Glucose Uptake Measurement: Incubate the cells with a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), for a defined period.

    • Quantification: After incubation, wash the cells to remove extracellular 2-NBDG. Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader to quantify glucose uptake.

Protocol 4: In Vivo Alloxan-Induced Diabetic Zebrafish Model

  • Objective: To evaluate the hypoglycemic and β-cell regenerative effects of TF3 in vivo.

  • Animal Model: Adult zebrafish (Danio rerio).

  • Methodology:

    • Induction of Diabetes: Induce diabetes by intraperitoneal injection of alloxan.

    • Treatment: House the diabetic zebrafish in water containing different concentrations of TF3 (e.g., 5-10 µg/mL) for a specified treatment period.

    • Blood Glucose Measurement: At the end of the treatment period, measure blood glucose levels from the fish.

    • Histological Analysis: Euthanize the zebrafish and fix the pancreatic tissue. Perform histological staining (e.g., hematoxylin and eosin) and immunohistochemistry for insulin to assess the morphology and regeneration of pancreatic islets and β-cells.

Signaling Pathway Visualization

cluster_insulin Insulin Signaling Pathway cluster_ampk AMPK Pathway TF3 This compound (TF3) IRS1 IRS-1 TF3->IRS1 Prevents Inhibitory Phosphorylation Akt Akt/PKB TF3->Akt Promotes Phosphorylation CaMKK2 CaMKK2 TF3->CaMKK2 Activates InsulinR Insulin Receptor InsulinR->IRS1 PI3K PI3K IRS1->PI3K PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake AMPK AMPK CaMKK2->AMPK AMPK->GLUT4_vesicle

Caption: TF3 enhances glucose uptake via insulin and AMPK pathways.

Lipid-Lowering Effects in Dyslipidemia

TF3 positively impacts dyslipidemia, a core component of metabolic syndrome, by reducing circulating levels of harmful lipids and inhibiting hepatic lipid synthesis.

Modulation of Serum Lipid Profile

In vivo studies using high-fat diet-induced obese mice and leptin-deficient ob/ob mice have shown that administration of theaflavins, particularly TF3, significantly reduces serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol.

Table 3: Effects of this compound on Lipid Profiles in ob/ob Mice

Parameter Treatment Group (vs. ob/ob control) Outcome Source
Total Cholesterol (TC) Medium & High Dose TF3 Significantly decreased
LDL-c Medium & High Dose TF3 Significantly decreased
Triglycerides (TG) High Dose TF3 Significantly decreased
Free Fatty Acids (FFA) High Dose TF3 Significantly decreased

| HDL-c | High Dose TF3 | Significantly increased | |

Inhibition of Hepatic Lipogenesis

TF3 exerts its lipid-lowering effects by targeting the liver, a central organ for lipid metabolism. It reduces hepatic lipid accumulation by activating the AMPK signaling pathway. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC) and suppresses the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis. This leads to the downregulation of SREBP-1c's target genes, including fatty acid synthase (FAS), thereby inhibiting fat synthesis.

Experimental Protocols

Protocol 5: High-Fat Diet (HFD)-Induced Obese Mouse Model

  • Objective: To investigate the in vivo effects of TF3 on dyslipidemia and hepatic steatosis.

  • Animal Model: C57BL/6J mice.

  • Methodology:

    • Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.

    • Treatment: Administer TF3 orally (e.g., via gavage) at different doses daily for the final weeks of the study. A control group receives the vehicle.

    • Sample Collection: At the end of the study, collect blood samples via cardiac puncture for serum lipid analysis (TC, TG, LDL-c, HDL-c).

    • Tissue Analysis: Harvest the liver for histological analysis (H&E and Oil Red O staining) to assess hepatic steatosis and for gene/protein expression analysis (RT-qPCR, Western blot) of key lipid metabolism regulators (AMPK, SREBP-1c, FAS, ACC).

Signaling Pathway Visualization

cluster_pathway Hepatic Lipid Metabolism TF3 This compound (TF3) PK Plasma Kallikrein (PK) TF3->PK Inhibits AMPK AMPK PK->AMPK Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits (via Phosphorylation) CPT1 CPT1 AMPK->CPT1 Activates FAS FAS SREBP1c->FAS Induces Lipogenesis Hepatic Lipogenesis (Fatty Acid Synthesis) ACC->Lipogenesis FAS->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: TF3 regulates hepatic lipid metabolism via the PK-AMPK axis.

Effects on Hypertension and Vascular Health

While research is more limited in this area compared to other metabolic parameters, preliminary evidence suggests that theaflavins may have beneficial effects on blood pressure and vascular function.

Modulation of Blood Pressure and Endothelial Function

Some preclinical and limited human trials suggest that theaflavins may possess antihypertensive properties. Proposed mechanisms include the inhibition of angiotensin-converting enzyme (ACE) activity, improved endothelial function, and increased nitric oxide (NO) bioavailability. In a study on rats, repeated ingestion of a theaflavin-rich fraction for two weeks significantly reduced mean blood pressure and elevated aortic endothelial NO synthase (eNOS) levels. However, it is important to note that a single oral dose caused a transient increase in blood pressure in the same study, suggesting complex dose- and time-dependent effects.

Inhibition of Neointima Formation

TF3 has also been shown to inhibit neointima formation, a key process in atherosclerosis, by suppressing the proliferation and migration of vascular smooth muscle cells (VSMCs). This effect is mediated through the suppression of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling pathway.

Interaction with Gut Microbiota

Given the low bioavailability of TF3, its interaction with the gut microbiota is critical to its overall bioactivity. A substantial portion of ingested TF3 reaches the colon, where it is extensively metabolized by resident microorganisms and can, in turn, modulate the composition of the gut microbiome.

Microbial Metabolism of TF3

In vitro fecal fermentation studies show that human gut microbiota slowly degrades TF3. The primary metabolic reactions include degalloylation, which cleaves the ester bonds to release gallic acid and form theaflavin monogallates and theaflavin. These larger molecules can be further broken down into smaller, more readily absorbable phenolic compounds.

Modulation of Gut Microbiota Composition

TF3 has been shown to positively reshape the gut microbial community. In vitro studies have demonstrated that TF3 promotes the growth of beneficial bacteria such as Bacteroides, Bifidobacterium, and Faecalibacterium, while inhibiting potentially harmful genera like Prevotella and Fusobacterium. This modulation of the gut microbiota may contribute to the systemic effects of TF3 on metabolic health.

Experimental Workflow Visualization

cluster_microbiota Gut Microbiota Interaction TF3_Ingestion Oral Ingestion of TF3 Small_Intestine Small Intestine (Poor Absorption) TF3_Ingestion->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed TF3 Microbiota Gut Microbiota Large_Intestine->Microbiota Metabolism Metabolism (Degalloylation) Microbiota->Metabolism Modulation Modulation of Composition Microbiota->Modulation Metabolites Smaller Phenolic Metabolites (e.g., Gallic Acid) Metabolism->Metabolites Systemic_Effects Systemic Health Effects Modulation->Systemic_Effects Metabolites->Systemic_Effects Absorption

Caption: Workflow of TF3 interaction with and modulation by gut microbiota.

Conclusion and Future Directions

This compound, a key bioactive compound in black tea, shows considerable promise as a multi-target agent for the management of metabolic syndrome. The existing body of in vitro and in vivo evidence demonstrates its capacity to ameliorate obesity, improve glucose control, and correct dyslipidemia through the modulation of critical signaling pathways such as AMPK, PI3K/Akt, and PPAR. Its ability to inhibit key digestive enzymes and positively influence the gut microbiota further enhances its therapeutic potential.

Despite these promising findings, the clinical evidence for TF3 remains preliminary. Future research should focus on well-designed, large-scale human clinical trials to conclusively establish its efficacy and safety in patients with metabolic syndrome. Furthermore, overcoming the challenge of its low bioavailability through novel formulation strategies (e.g., encapsulation, nano-delivery) could significantly enhance its therapeutic utility. A deeper understanding of the bioactivity of its gut-derived metabolites is also crucial for fully elucidating its mechanisms of action. For drug development professionals, TF3 represents a valuable lead compound for designing novel therapeutics aimed at combating the multifaceted nature of metabolic syndrome.

References

Methodological & Application

Application Note: Quantification of Theaflavin 3,3'-digallate using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theaflavin 3,3'-digallate (TF3) is a key bioactive polyphenol found in black tea, formed during the enzymatic oxidation of catechins during fermentation.[1] It significantly contributes to the color and astringency of black tea and is studied for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of TF3 is essential for quality control in the tea industry, standardization of botanical extracts, and for researchers in drug development exploring its therapeutic potential.[1] This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the precise quantification of this compound.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase HPLC system, where the stationary phase is nonpolar (e.g., C18 or C12) and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases. A Diode-Array Detector (DAD) is employed for detection, allowing for the simultaneous acquisition of absorbance spectra over a range of wavelengths. This feature aids in peak identification and purity assessment. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from reference standards.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in black tea samples.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[2]

  • Acetonitrile (HPLC grade)[3]

  • Water (Ultrapure)

  • Acetic Acid (Glacial, HPLC grade) or Orthophosphoric Acid (HPLC grade) or Trifluoroacetic Acid (HPLC grade)

  • Methanol (HPLC grade) or Ethanol (for extraction)

  • Ascorbic Acid (optional, for extraction)

  • Black tea samples (finely ground)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm) or a C12 column (e.g., 4.6 mm x 250 mm, 4 µm) can be used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% v/v orthophosphoric acid in ultrapure water. Alternatively, 2% aqueous acetic acid or 0.01% trifluoroacetic acid in water can be used.

    • Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile.

  • Elution Program: A gradient elution is typically employed. An example gradient is as follows: start at 10% B, increase to 20% B over 10 minutes, hold for 6 minutes, increase to 30% B over 8 minutes, then increase to 45% B over 8 minutes. The column should be re-equilibrated to initial conditions between injections.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 32-40°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm for quantification. A full spectrum scan (e.g., 200-700 nm) can be used for peak identification.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase A. These solutions are used to construct the calibration curve.

4. Sample Preparation

  • Extraction from Black Tea:

    • Weigh 1.0 g of finely ground black tea powder.

    • Add 40-50 mL of 50-70% aqueous ethanol or methanol. The addition of 2% ascorbic acid to the extraction solvent can help prevent oxidation.

    • Extract using ultrasonication for a specified period.

    • Centrifuge the extract (e.g., 3000 rpm for 10 minutes).

    • Collect the supernatant. The extraction can be repeated two more times, and the supernatants pooled.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Dilute the ethanol extract 4-fold with distilled water.

    • Apply the diluted extract to a C18 SPE cartridge.

    • Rinse the cartridge with water, followed by 15% ethanol to remove interferences.

    • Elute the theaflavins with 40% ethanol.

    • Concentrate the eluate before HPLC analysis.

  • Final Preparation: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Quantification: Inject the prepared sample solution and identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

6. Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve over a defined concentration range.

  • Accuracy: Determined by performing recovery studies on spiked samples.

  • Precision: Evaluated by determining the intra-day and inter-day precision, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC-DAD analysis of this compound and other theaflavins.

Table 1: Chromatographic and Validation Parameters

ParameterValueReference
Linearity (r²) 0.9990 - 0.9992
LOD 0.1 - 0.3 mg/L
LOQ 0.4 - 1.1 mg/L
Recovery 95.5 - 105.4%
Precision (RSD) < 1.5%

Table 2: Example HPLC-DAD Conditions

ParameterMethod 1Method 2Method 3
Column C12 (4.6 x 250 mm, 4 µm)ODS C18 (4.6 mm i.d. x 150 mm)RP-18e (2 µm particle size)
Mobile Phase A Water with 0.01% TFAAqueous Acetic Acid (2%)Not explicitly stated
Mobile Phase B Acetonitrile with 0.01% TFAAcetonitrile-Ethyl Acetate (21:3, v/v)Not explicitly stated
Flow Rate Not explicitly statedNot explicitly stated1.5 mL/min
Column Temp. Not explicitly stated40°C35°C
Detection λ 280 nm280 nm280 nm
Run Time ~7 minNot explicitly stated~8 min

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_processing Data Processing sample Black Tea Sample grinding Grinding sample->grinding extraction Solvent Extraction (e.g., 70% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration 0.45 µm Filtration supernatant->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Reversed-Phase C18/C12 Column (Gradient Elution) hplc_injection->separation detection DAD Detection (280 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification final_result Final Concentration of This compound quantification->final_result

Caption: Experimental workflow for this compound quantification.

logical_relationship tea_sample Black Tea Sample extraction Extraction tea_sample->extraction tf3_standard This compound Reference Standard hplc_separation HPLC Separation tf3_standard->hplc_separation extraction->hplc_separation dad_detection DAD Detection hplc_separation->dad_detection chromatogram Chromatogram dad_detection->chromatogram quantitative_data Quantitative Data chromatogram->quantitative_data

Caption: Logical relationship of the analytical process.

References

Application Notes and Protocols for Enhancing Theaflavin 3,3'-digallate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theaflavin 3,3'-digallate (TFDG or TF3), a principal bioactive polyphenol found in black tea, is generated during the enzymatic oxidation of catechins in the fermentation of tea leaves[1][2]. It is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and anticancer properties[1][3]. Despite promising in vitro bioactivity, the therapeutic application of TFDG is significantly hampered by its low systemic bioavailability[1].

The primary challenges contributing to TFDG's poor bioavailability include:

  • Low Aqueous Solubility: TFDG's chemical structure results in poor water solubility, limiting its dissolution in the gastrointestinal tract, a critical prerequisite for absorption.

  • Poor Intestinal Absorption: As a dimeric derivative of catechins, TFDG is poorly absorbed in the small intestine.

  • Active Efflux: TFDG is a substrate for efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), which actively pump the compound out of intestinal epithelial cells, reducing net absorption.

  • Gut Microbiota Metabolism: A substantial portion of ingested TFDG reaches the large intestine, where it is extensively metabolized by gut microbiota into smaller phenolic compounds before the parent compound can be absorbed.

These application notes provide an overview of current strategies and detailed protocols for developing formulations to overcome these challenges and enhance the oral bioavailability of this compound.

cluster_challenges Bioavailability Barriers cluster_outcomes Result TFDG Oral TFDG Solubility Low Aqueous Solubility TFDG->Solubility Permeability Poor Intestinal Permeability TFDG->Permeability Efflux Active Efflux (P-gp, MRPs, BCRP) TFDG->Efflux Metabolism Gut Microbiota Metabolism TFDG->Metabolism LowBio Low Systemic Bioavailability Solubility->LowBio Permeability->LowBio Efflux->LowBio Metabolism->LowBio

Diagram 1. Key challenges limiting the oral bioavailability of TFDG.

Strategies for Bioavailability Enhancement

To overcome the limitations described above, various formulation strategies are being explored. The primary goal is to protect TFDG from premature degradation and enhance its transport across the intestinal epithelium. Nanoformulations, in particular, have shown promise for improving the bioavailability of poorly soluble polyphenols.

2.1 Nanoformulations Encapsulating TFDG into nanocarriers (typically 1-100 nm in size) can improve its stability, solubility, and absorption.

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate TFDG, offering controlled release and improved bioavailability.

  • Liposomes: These are lipid-based vesicles that can encapsulate TFDG, enhancing its stability and facilitating transport across biological membranes.

  • Nanoemulsions: Oil-in-water nanoemulsions can be used to dissolve TFDG in the oil phase, improving its solubility and absorption. High-energy methods like high-pressure homogenization or ultrasonication are typically used for their preparation.

  • Chitosan-Caseinophosphopeptide (CS-CPP) Nanocomplexes: A study demonstrated that encapsulating TFDG in CS-CPP nanocomplexes significantly enhanced its permeability across a Caco-2 cell monolayer, a model of the intestinal barrier.

2.2 Other Strategies

  • Cyclodextrin Inclusion Complexes: Encapsulating TFDG within the hydrophobic core of cyclodextrins can markedly increase its aqueous solubility.

  • Co-administration: A study in mice found that administering TFDG along with a complete black tea extract (BTE) resulted in better absorption compared to pure TFDG, suggesting that other components in tea may facilitate its uptake.

Quantitative Data on TFDG Bioavailability

The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the challenges and potential for enhancement.

Table 1: In Vitro Permeability of this compound (TFDG) Across Caco-2 Cell Monolayers

Compound Apparent Permeability (Papp) (cm/s) Efflux Ratio Interpretation Reference
TFDG 3.64 x 10⁻⁷ >1.24 Extremely poor bioavailability; subject to active efflux.
Theaflavin (TF) 1.15 x 10⁻⁷ >1.24 Extremely poor bioavailability; subject to active efflux.
TF-3-gallate (TF3G) 0.81 x 10⁻⁷ >1.24 Extremely poor bioavailability; subject to active efflux.

Generally, a Papp value <1 x 10⁻⁶ cm/s indicates very low absorption.

Table 2: In Vivo Pharmacokinetic Parameters of TFDG in Mice

Formulation Administration Dose Cmax Tmax (h) AUC₀-∞ Key Finding Reference
¹²⁵I-TFDG (Pure) Intravenous (i.v.) 5 mg/kg ~48 g/L* - 24.63 g·min/L Rapid elimination.
¹²⁵I-TFDG (Pure) Oral 500 mg/kg ~25 g/L* ~6 504.92 g·min/L Slow absorption; 20-fold higher systemic exposure (AUC) vs. i.v. despite lower Cmax, likely due to slow clearance.
¹²⁵I-TFDG + BTE** Oral 500 mg/kg Higher than pure TFDG ~6 Higher than pure TFDG Co-administration with BTE enhances absorption.

**Values estimated from published graphs. *BTE: Black Tea Extract.

Experimental Protocols

The following protocols provide detailed methodologies for preparing and evaluating TFDG formulations.

4.1 Protocol 1: Preparation of TFDG-Loaded PLGA Nanoparticles This protocol is based on the solvent evaporation method.

  • Materials:

    • This compound (TFDG)

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA)

    • Deionized water

    • Probe sonicator, magnetic stirrer, centrifuge.

  • Methodology:

    • Organic Phase Preparation: Dissolve a defined amount of TFDG and PLGA in DCM.

    • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

    • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Emulsify the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.

    • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the DCM to evaporate completely. This leads to the formation of solid TFDG-loaded PLGA nanoparticles.

    • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

    • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and any unencapsulated TFDG.

    • Storage: The final nanoparticle suspension can be lyophilized for long-term storage or resuspended in a suitable buffer for immediate use.

4.2 Protocol 2: Preparation of TFDG-Loaded Nanoliposomes This protocol uses the ethanol injection and high-pressure microfluidization method.

  • Materials:

    • This compound (TFDG)

    • Phospholipids (e.g., soy lecithin or phosphatidylcholine)

    • Cholesterol

    • Ethanol

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • High-pressure microfluidizer.

  • Methodology:

    • Lipid Phase Preparation: Dissolve TFDG, phospholipids, and cholesterol in ethanol to form the lipid phase.

    • Aqueous Phase Preparation: Prepare the aqueous phase, typically a buffer like PBS.

    • Ethanol Injection: Rapidly inject the lipid phase into the aqueous phase under constant, vigorous stirring. This causes the lipids to self-assemble into multilamellar vesicles, encapsulating TFDG.

    • Homogenization: Pass the resulting liposome suspension through a high-pressure microfluidizer for several cycles to reduce the particle size and create unilamellar nanoliposomes with a uniform size distribution.

    • Solvent Removal: Remove the ethanol from the suspension using a rotary evaporator or dialysis.

    • Characterization: Determine particle size, zeta potential, and encapsulation efficiency. Encapsulation efficiency can be measured by separating the liposomes from the unencapsulated TFDG (e.g., via ultracentrifugation) and quantifying the TFDG in the supernatant using HPLC or UV-Vis spectrophotometry.

    • Storage: Store the final nanoliposome suspension at 4°C.

cluster_testing Bioavailability Assessment start Start: TFDG & Formulation Components prep Formulation Preparation (e.g., Nanoencapsulation) start->prep char Physicochemical Characterization (Size, Zeta, EE%) prep->char invitro In Vitro Testing (Caco-2 Permeability) char->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo Promising Candidates data Data Analysis (AUC, Cmax, Tmax) invivo->data end End: Bioavailability Determined data->end

Diagram 2. General workflow for developing and testing enhanced TFDG formulations.

4.3 Protocol 3: Assessment of In Vitro Intestinal Permeability This protocol outlines the use of the Caco-2 cell monolayer model to assess the transport of TFDG formulations, as described in studies on theaflavins.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

    • Hanks' Balanced Salt Solution (HBSS)

    • TFDG formulation and free TFDG control

    • Transepithelial Electrical Resistance (TEER) meter

    • Analytical equipment (HPLC-MS/MS or LC-MS).

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.

    • Monolayer Integrity Check: Measure the TEER across the monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a tight, intact barrier suitable for transport studies.

    • Transport Experiment (Apical to Basolateral - Absorption):

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add the TFDG formulation or control (dissolved in HBSS) to the apical (AP or upper) chamber.

      • Add fresh HBSS to the basolateral (BL or lower) chamber.

      • Incubate at 37°C.

      • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber and replace with fresh HBSS.

    • Transport Experiment (Basolateral to Apical - Efflux):

      • To study the role of efflux pumps, perform the experiment in reverse. Add the TFDG solution to the BL chamber and sample from the AP chamber.

    • Sample Analysis: Quantify the concentration of TFDG in the collected samples using a validated analytical method like HPLC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (BL to AP) by the Papp (AP to BL). A ratio >1.5-2.0 suggests significant active efflux.

Cell Intestinal Epithelial Cell (Enterocyte) TFDG_abs TFDG Cell->TFDG_abs Net Absorption Pgp P-gp Cell->Pgp MRPs MRPs Cell->MRPs BCRP BCRP Cell->BCRP TFDG_in TFDG TFDG_in->Cell Passive Diffusion

Diagram 3. Role of efflux pumps in limiting TFDG cellular absorption.

Conclusion

This compound is a promising natural compound whose therapeutic potential is limited by poor oral bioavailability. Formulation strategies, particularly nanoencapsulation techniques such as polymeric nanoparticles and nanoliposomes, offer viable pathways to enhance its solubility, protect it from metabolic degradation, and improve its absorption. The protocols outlined in this document provide a foundational framework for researchers to develop and test novel TFDG delivery systems, ultimately aiming to translate its potent in vitro activities into in vivo efficacy.

References

Validating Theaflavin 3,3'-digallate Target Engagement with Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a major polyphenol in black tea, has garnered significant scientific interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] These effects are attributed to its ability to modulate key cellular signaling pathways.[1][3] Validating the direct interaction of TF3 with its intracellular targets is a critical step in understanding its mechanism of action and for drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in a native cellular environment.[4] This method is based on the principle that the binding of a ligand, such as TF3, to its target protein increases the protein's thermal stability. This application note provides a detailed protocol for utilizing CETSA to validate the engagement of TF3 with its putative cellular targets.

Principle of CETSA

The foundation of CETSA lies in ligand-induced thermal stabilization. When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation. The CETSA protocol involves treating intact cells with the compound of interest, followed by heating the cell lysate across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Potential Cellular Targets of this compound

Based on existing literature, several cellular proteins are modulated by TF3 and represent potential direct targets for CETSA validation.

Target ProteinBiological ProcessReported Effect of TF3Relevant Cancer/Disease Type(s)
NF-κB (p65/p50) Inflammation, Cell Survival, ProliferationInhibition of activation by preventing IκBα phosphorylation.Various Cancers, Inflammatory Diseases
EGFR Cell Growth, Proliferation, DifferentiationDown-regulation through induced internalization and degradation.Lung, Colorectal, Head and Neck Cancers
PDGFRβ Cell Growth, Proliferation, MigrationSuppression of activation and downstream pathways.Vascular Diseases, Fibrosis, Cancer
Akt Cell Survival, Proliferation, MetabolismInhibition of phosphorylation.Various Cancers
MEK1/2 & ERK1/2 Cell Proliferation, Gene ExpressionDecrease in phosphorylation.Various Cancers
SARS-CoV 3CL Protease Viral ReplicationInhibition of protease activity.COVID-19
Zika Virus (ZIKV) Protease Viral ReplicationDirect binding and inhibition of protease activity.Zika Virus Infection

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express the target protein of interest (e.g., HCT116 for NF-κB and EGFR studies).

  • Cell Seeding: Seed the cells in appropriate culture dishes and grow them to 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare serial dilutions to achieve the desired final concentrations for the dose-response experiment.

  • Cell Treatment: Treat the cells with varying concentrations of TF3 or vehicle (DMSO) control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C to allow for compound uptake and target engagement.

CETSA Melt Curve and Isothermal Dose-Response (ITDR) Analysis

A. Melt Curve Protocol

  • Cell Harvesting: After treatment, wash the cells with PBS and detach them. Resuspend the cells in PBS containing protease inhibitors to a final concentration of approximately 2 x 10⁶ cells/mL.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of the soluble fractions using a BCA assay. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blot Analysis: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with a primary antibody specific for the target protein. Use an appropriate secondary antibody and detect the signal using an ECL substrate.

B. Isothermal Dose-Response (ITDR) Protocol

  • Cell Treatment: Treat cells with a range of TF3 concentrations as described in section 1.

  • Heat Challenge: Heat all samples to a single, optimized temperature determined from the melt curve experiment (the temperature that shows the most significant stabilization).

  • Lysis and Western Blot: Follow the same lysis, separation, and Western blot procedures as described for the melt curve. This will demonstrate the dose-dependent stabilization of the target protein.

Data Presentation

The results from the CETSA experiments can be summarized as follows:

Table 1: Hypothetical CETSA Melt Curve Data for Target X

Temperature (°C)Vehicle Control (Relative Band Intensity)TF3 Treated (Relative Band Intensity)
401.001.00
430.950.98
460.850.92
490.600.85
520.300.70
550.100.50
58<0.050.25
61<0.050.10

Table 2: Hypothetical Isothermal Dose-Response Data for Target X at 52°C

TF3 Concentration (µM)Relative Band Intensity
0 (Vehicle)0.30
10.45
50.60
100.70
250.75
500.78

Visualizations

Signaling Pathways and Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_challenge 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A Cell Seeding B Treatment with This compound A->B C Aliquot Cells B->C D Heat at a Range of Temperatures C->D E Freeze-Thaw Lysis D->E F Centrifugation to Pellet Aggregates E->F G Collect Supernatant (Soluble Proteins) F->G H Protein Quantification G->H I Western Blotting for Target Protein H->I J Data Analysis I->J

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

TF3_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_NFkB NF-κB Pathway cluster_PDGFR PDGFRβ Pathway TF3 This compound EGFR EGFR TF3->EGFR Induces Degradation IkBa IκBα Phosphorylation TF3->IkBa Inhibits PDGFR PDGFRβ TF3->PDGFR Suppresses Activation EGFR_downstream Proliferation, Survival EGFR->EGFR_downstream NFkB NF-κB Activation IkBa->NFkB NFkB_downstream Inflammation, Cell Survival NFkB->NFkB_downstream PDGFR_downstream Cell Migration, Proliferation PDGFR->PDGFR_downstream

Caption: Key signaling pathways modulated by this compound.

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the direct binding of this compound to its intracellular targets. By confirming target engagement, researchers can gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this promising natural compound. This, in turn, will facilitate its development as a potential therapeutic agent. The protocols and conceptual framework provided here offer a solid foundation for researchers to embark on such validation studies.

References

Application Notes and Protocols for Computational Docking of Theaflavin 3,3'-digallate with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant attention in the scientific community for its diverse therapeutic potential.[1] This bioactive compound has demonstrated antioxidant, anti-inflammatory, anti-cancer, and antiviral properties.[1] Computational docking is a powerful in-silico method used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as TF3, and a macromolecule (protein target). This technique is instrumental in drug discovery and development for identifying potential drug candidates and elucidating their mechanisms of action.

These application notes provide a comprehensive overview of the computational docking of this compound with various protein targets, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Docking Data

The following tables summarize the binding affinities of this compound with various protein targets as determined by molecular docking studies.

Table 1: Docking Scores of this compound with Viral Protein Targets

VirusProtein TargetDocking Score (kcal/mol)Software/MethodReference
SARS-CoV-23C-like Protease (3CLpro)-8.4AutoDock Vina[2]
SARS-CoV-2Papain-like Protease (PLpro)-11.3AutoDock Vina[2]
SARS-CoV-2RNA-dependent RNA polymerase (RdRp)-11.6AutoDock Vina[2]
SARS-CoV-2Spike Protein (RBD)-11.6AutoDock Vina
Zika Virus (ZIKV)Protease (NS2B-NS3)Not Specified (IC50 = 2.3 µM)Not Specified

Table 2: Docking Scores of this compound with Cancer-Related Protein Targets

Cancer TypeProtein TargetDocking Score (kcal/mol)Software/MethodReference
GeneralPlatelet-derived growth factor receptor β (PDGFRβ)Not SpecifiedNot Specified
Ovarian CancerAkt/MDM2/p53 pathway componentsNot SpecifiedNot Specified
Colon CancerMEK1/2, ERK1/2, Raf-1Not SpecifiedNot Specified

Table 3: Docking Scores of this compound with Other Protein Targets

Organism/SystemProtein TargetDocking Score (kcal/mol)Software/MethodReference
Mycobacterium tuberculosisProtein Kinase ANot SpecifiedCB-Dock2, AutoDock Vina
Mycobacterium tuberculosisESX-1 System-10.1AutoDock Vina
Murine MacrophagesInducible Nitric Oxide Synthase (iNOS)Not SpecifiedNot Specified
BovineSerum Albumin (BSA)Not SpecifiedMolecular Docking

Experimental Protocols

Protocol 1: General Molecular Docking Workflow

This protocol outlines the standard steps for performing a computational docking study of this compound with a protein target of interest.

1. Preparation of the Protein Structure:

  • Obtain the 3D structure of the target protein from a protein database such as the Protein Data Bank (PDB).
  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Chimera.
  • Define the binding site or "grid box" on the protein where the ligand is expected to bind. This can be determined from the position of a co-crystallized ligand or by using binding site prediction tools.

2. Preparation of the Ligand Structure:

  • Obtain the 3D structure of this compound from a chemical database like PubChem.
  • Optimize the ligand's geometry and assign charges using computational chemistry software.

3. Molecular Docking Simulation:

  • Use a docking program such as AutoDock Vina, CB-Dock2, or Schrödinger's Glide to perform the docking simulation.
  • The software will explore various conformations and orientations of the ligand within the defined binding site of the protein.
  • The program calculates a docking score or binding energy for each pose, which represents the predicted binding affinity.

4. Analysis of Docking Results:

  • Analyze the docking results to identify the best binding pose of this compound with the protein target. This is typically the pose with the lowest docking score.
  • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or VMD.
  • Further validation of the docking results can be achieved through molecular dynamics simulations to assess the stability of the protein-ligand complex over time.

Visualizations

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGFRB PDGFRβ AKT Akt PDGFRB->AKT RAF Raf-1 PDGFRB->RAF CellCycle Cell Cycle Arrest Apoptosis AKT->CellCycle ERK ERK1/2 ERK->CellCycle MEK MEK1/2 MEK->ERK RAF->MEK IKB IκB NFKB_complex NF-κB (p65/p50) IKB->NFKB_complex NFKB_nuc NF-κB (p65/p50) NFKB_complex->NFKB_nuc Translocation iNOS_protein iNOS Protein iNOS_gene iNOS Gene NFKB_nuc->iNOS_gene Activates Transcription iNOS_gene->iNOS_protein Translation TF3 This compound TF3->PDGFRB Inhibits TF3->AKT Inhibits Phosphorylation TF3->MEK Inhibits Phosphorylation TF3->IKB Prevents Phosphorylation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow Diagram

G start Start prep_protein Protein Preparation start->prep_protein prep_ligand Ligand Preparation start->prep_ligand docking Molecular Docking prep_protein->docking prep_ligand->docking analysis Analysis of Results docking->analysis validation Molecular Dynamics (Optional) analysis->validation end End analysis->end validation->end

Caption: General workflow for computational docking.

Conclusion

Computational docking is a valuable tool for investigating the interaction of this compound with various protein targets. The data and protocols presented here provide a foundation for researchers to explore the therapeutic potential of this natural compound. The consistent high binding affinities of TF3 across a range of viral and cancer-related proteins underscore its promise as a multi-target agent. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and advance the development of TF3-based therapeutics.

References

Application Notes and Protocols for the Metabolomics Analysis of Theaflavin 3,3'-digallate Metabolites using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theaflavin 3,3'-digallate (TFDG) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins.[1] It is associated with a range of potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, the systemic bioavailability of TFDG is low due to poor absorption in the small intestine.[1] Consequently, the metabolism of TFDG by the gut microbiota plays a crucial role in its biological activity, leading to the formation of various metabolites that can be absorbed and exert systemic effects.[2][3] This document provides detailed application notes and protocols for the metabolomics analysis of TFDG metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation, identification, and quantification of these compounds.

Data Presentation

The following table summarizes the quantitative data from an in vitro fermentation study of this compound with human fecal microbiota over 48 hours. The concentrations of TFDG and its major metabolites were monitored to understand its degradation and metabolic conversion.

Table 1: Concentration of this compound and its Metabolites during in vitro Fermentation

Time (hours)TFDG (μmol/L)Theaflavin-3-gallate (TF3G) & Theaflavin-3'-gallate (TF3'G) (μmol/L)Theaflavin (TF) (μmol/L)Gallic Acid (μmol/L)Pyrogallol (μmol/L)
0500000
2~45LowLowDetectedNot Reported
6~40IncreasingIncreasingIncreasingNot Reported
24~15Peak (~3.5)Peak (~1.5)IncreasingDetected
48<5DecreasingDecreasingPlateauDetected

Note: The data presented is an approximation based on graphical representations from the cited literature and is intended for illustrative purposes.

Experimental Protocols

In Vitro Fermentation of this compound with Human Gut Microbiota

This protocol describes the anaerobic fermentation of TFDG with human fecal microbiota to generate its metabolites.

Materials:

  • This compound (TFDG) standard (purity ≥98%)

  • Human fecal samples from healthy donors

  • Anaerobic chamber

  • Incubator

  • Centrifuge

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Prepare a human fecal slurry (HFS) by homogenizing fresh fecal samples in a suitable buffer under anaerobic conditions.

  • Activate the bacteria by incubating the HFS at 37°C in an anaerobic chamber for 12 hours.

  • Prepare a stock solution of TFDG (e.g., 0.5 mmol/L in water).

  • In the anaerobic chamber, spike aliquots of the activated HFS with the TFDG stock solution to a final concentration of 50 μmol/L.

  • Incubate the mixtures at 37°C under anaerobic conditions for up to 48 hours.

  • Collect 100 μL aliquots at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).

  • Immediately stop the fermentation by adding 300 μL of acetonitrile to each aliquot.

  • Centrifuge the samples to pellet precipitates.

  • Collect the supernatant for LC-MS analysis.

LC-MS Analysis of this compound and its Metabolites

This protocol outlines the parameters for the analysis of TFDG and its metabolites using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Instrumentation:

  • UHPLC system

  • HRMS system (e.g., Q-Orbitrap)

  • C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)

LC Parameters:

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (ACN)

  • Flow Rate: 400 μL/min

  • Column Temperature: 45°C

  • Injection Volume: 1.0 μL

  • Gradient Elution:

    • 0-2 min: 1% B (isocratic)

    • 2-22 min: Linear gradient to 99% B

    • 22-25 min: 99% B (isocratic)

    • 25-26 min: Return to 1% B

    • 26-30 min: 1% B (equilibration)

MS Parameters (Negative Ionization Mode):

  • Ion Source: Heated Electrospray Ionization (H-ESI)

  • Capillary Temperature: 300°C

  • Capillary Voltage: -50 V

  • Ion Spray Voltage: 3.6 kV

  • Sheath Gas Flow Rate: 30 units

  • Auxiliary Gas Flow Rate: 5 units

  • Tube Lens: -120 V

  • Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2)

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation & In Vitro Fermentation cluster_lcms_analysis LC-MS Analysis fecal_sample Human Fecal Sample homogenization Homogenization (Anaerobic) fecal_sample->homogenization activation Bacterial Activation (37°C, 12h) homogenization->activation spiking Spiking with TFDG (50 µM) activation->spiking incubation Anaerobic Incubation (37°C, 0-48h) spiking->incubation sampling Time-point Sampling incubation->sampling quenching Quenching with Acetonitrile sampling->quenching centrifugation Centrifugation quenching->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection HRMS Detection (Orbitrap) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & dd-MS2) ms_detection->data_acquisition data_processing Data Processing & Metabolite Identification data_acquisition->data_processing

Caption: Experimental workflow for metabolomics analysis of TFDG.

Metabolic Pathway of this compound

metabolic_pathway cluster_degalloylation Degalloylation by Gut Microbiota cluster_further_degradation Further Degradation TFDG This compound (TFDG) TF3G Theaflavin-3-gallate (TF3G) TFDG->TF3G TF3_prime_G Theaflavin-3'-gallate (TF3'G) TFDG->TF3_prime_G GA Gallic Acid TFDG->GA Theanaphthoquinone Theanaphthoquinone TFDG->Theanaphthoquinone TF Theaflavin (TF) TF3G->TF TF3G->GA TF3_prime_G->TF TF3_prime_G->GA Valerolactones Hydroxyphenyl-γ-valerolactones TF->Valerolactones Propionic_Acids Hydroxyphenylpropionic Acids TF->Propionic_Acids Pyrogallol Pyrogallol GA->Pyrogallol Decarboxylation

Caption: Microbial metabolic pathway of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes.

1. PDGFRβ Signaling Pathway

TFDG has been found to inhibit the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling pathway, which is crucial in the proliferation and migration of vascular smooth muscle cells.

PDGFRB_pathway cluster_downstream Downstream Signaling PDGF_BB PDGF-BB PDGFRB PDGFRβ PDGF_BB->PDGFRB PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PDGFRB->PI3K_Akt_mTOR MAPK MAPK Pathway (ERK, JNK, p38) PDGFRB->MAPK PLCg PLCγ PDGFRB->PLCg Src Src PDGFRB->Src TFDG This compound TFDG->PDGFRB Cell_Proliferation Cell Proliferation & Migration PI3K_Akt_mTOR->Cell_Proliferation MAPK->Cell_Proliferation PLCg->Cell_Proliferation Src->Cell_Proliferation

Caption: Inhibition of the PDGFRβ signaling pathway by TFDG.

2. MAPK Signaling Pathway in Osteosarcoma

In human osteosarcoma cells, TFDG induces the generation of Reactive Oxygen Species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to apoptosis and ferroptosis.

MAPK_pathway cluster_mapk MAPK Pathways TFDG This compound ROS Reactive Oxygen Species (ROS) TFDG->ROS ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 Apoptosis Apoptosis ERK->Apoptosis Ferroptosis Ferroptosis ERK->Ferroptosis JNK->Apoptosis JNK->Ferroptosis p38->Apoptosis p38->Ferroptosis

Caption: TFDG-induced activation of MAPK pathways via ROS.

3. CaN-NFAT Signaling Pathway in Cardiac Hypertrophy

TFDG has been shown to prevent pathological cardiac hypertrophy by inhibiting the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

CaN_NFAT_pathway AngII Angiotensin II Ca2_influx Increased Intracellular Ca²⁺ AngII->Ca2_influx CaN Calcineurin (CaN) Ca2_influx->CaN activates TFDG This compound TFDG->Ca2_influx NFAT_P NFAT (phosphorylated, inactive) CaN->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated, active) NFAT_P->NFAT Gene_Expression Hypertrophic Gene Expression NFAT->Gene_Expression translocates to nucleus Cardiac_Hypertrophy Pathological Cardiac Hypertrophy Gene_Expression->Cardiac_Hypertrophy

Caption: Inhibition of the CaN-NFAT pathway by TFDG.

References

Application Note and Protocol: Assessing Theaflavin 3,3'-digallate Effects on Gene Expression via RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, has garnered significant attention for its diverse pharmacological activities.[1] Research has demonstrated its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are largely attributed to its ability to modulate various signaling pathways, thereby influencing the expression of key genes involved in cellular processes such as proliferation, apoptosis, and inflammation.[2][3][4] This application note provides a detailed protocol for utilizing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to assess the effects of TF3 on gene expression in a cellular model. RT-qPCR is a highly sensitive and specific technique for quantifying mRNA levels, making it the gold standard for gene expression analysis.

Principle

This protocol outlines a two-step RT-qPCR procedure to quantify changes in gene expression in response to TF3 treatment. Total RNA is first extracted from cultured cells treated with TF3 and then reverse transcribed into complementary DNA (cDNA). The resulting cDNA serves as a template for qPCR, where target gene expression is measured using a fluorescent dye. The relative quantification of gene expression is determined by comparing the expression levels in TF3-treated cells to untreated control cells, normalized to a stable housekeeping gene.

Featured Application

This protocol is designed for researchers investigating the mechanism of action of this compound and its potential as a therapeutic agent. It is particularly relevant for studies in oncology, immunology, and cardiovascular research, where TF3 has shown promising effects.

Experimental Protocols

Cell Culture and TF3 Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human colon cancer cell line HCT116) in a 6-well plate at a density of 2 x 10^5 cells per well in complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours.

  • TF3 Treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). A vehicle control (DMSO) and an untreated control should be included.

  • Incubation: Replace the culture medium with the prepared TF3-containing or control medium. Incubate the cells for the desired treatment period (e.g., 24 hours).

RNA Extraction
  • Cell Lysis: After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol® reagent (or equivalent) to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • RNA Precipitation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Transfer the upper aqueous phase containing the RNA to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pelletting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • RNA Resuspension: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, RNase-free tube, combine the following components:

    • Total RNA: 1 µg

    • Oligo(dT) primers (or random hexamers): 1 µL

    • dNTP mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 10 µL

  • Denaturation: Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase: 1 µL

    • RNase Inhibitor: 1 µL

  • Reaction: Add 6 µL of the master mix to the denatured RNA. The final reaction volume is 16 µL.

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:

    • 2X SYBR® Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Diluted cDNA (1:10): 2 µL

    • Nuclease-free water: 6 µL

  • qPCR Cycling Conditions: Perform the qPCR in a real-time thermal cycler with the following conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

Data Analysis

The relative gene expression can be calculated using the 2^-ΔΔCt method.

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., GAPDH, β-actin).

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2^-ΔΔCt.

Data Presentation

The following table presents hypothetical data on the effect of this compound on the expression of genes involved in inflammation and apoptosis in HCT116 cells.

GeneFunctionFold Change (10 µM TF3)Fold Change (20 µM TF3)Fold Change (40 µM TF3)P-value
NFKB1 Transcription factor, pro-inflammatory0.650.420.28<0.01
IL-6 Pro-inflammatory cytokine0.580.350.21<0.01
TNF-α Pro-inflammatory cytokine0.610.390.25<0.01
BAX Pro-apoptotic protein1.852.503.75<0.05
BCL-2 Anti-apoptotic protein0.700.550.40<0.05
CASP3 Apoptosis executioner caspase1.952.804.10<0.05

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_rt_qpcr RT-qPCR cluster_data_analysis Data Analysis A Seed HCT116 Cells B 24h Incubation A->B C Treat with TF3 (10, 20, 40 µM) B->C D 24h Treatment Incubation C->D E Cell Lysis (TRIzol) D->E F Phase Separation E->F G RNA Precipitation F->G H RNA Wash & Resuspend G->H I Reverse Transcription (cDNA Synthesis) H->I J qPCR with SYBR Green I->J K Calculate ΔΔCt J->K L Determine Fold Change (2^-ΔΔCt) K->L

Caption: Experimental workflow for assessing TF3 effects on gene expression.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF3 This compound IKK IKK Complex TF3->IKK Inhibition IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB_p p-IκBα IkB_NFkB->IkB_p IkB_p->IkB Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Transcription

Caption: TF3 inhibits the NF-κB signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Low RNA Yield Incomplete cell lysisEnsure complete coverage of cells with lysis reagent.
RNA degradationUse RNase-free reagents and consumables. Work quickly on ice.
Poor RNA Quality (A260/280 < 1.8) Protein contaminationBe careful not to transfer any of the interphase or organic phase during RNA extraction.
No or Low qPCR Signal Inefficient reverse transcriptionCheck RNA integrity. Use high-quality reverse transcriptase and optimize reaction conditions.
Poor primer designDesign primers with appropriate length, GC content, and melting temperature. Validate primer efficiency.
Non-specific Amplification (multiple peaks in melt curve) Primer dimersOptimize primer concentration and annealing temperature.
Genomic DNA contaminationTreat RNA samples with DNase I before reverse transcription.

Conclusion

This application note provides a comprehensive protocol for utilizing RT-qPCR to investigate the effects of this compound on gene expression. By following these detailed steps, researchers can obtain reliable and reproducible data to elucidate the molecular mechanisms underlying the therapeutic potential of this promising natural compound. The provided examples of data presentation and signaling pathway diagrams offer a framework for interpreting and communicating experimental findings.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a key polyphenol found in black tea, has garnered significant attention for its potential therapeutic applications, particularly in oncology and cardiovascular diseases.[1] Its mechanism of action involves the modulation of multiple intracellular signaling pathways that are often dysregulated in pathological conditions. Western blot analysis is a fundamental technique to elucidate these molecular mechanisms by detecting and quantifying changes in the expression and phosphorylation of key proteins within these pathways.

This document provides a comprehensive guide to utilizing Western blot analysis for studying the effects of TF3 on critical signaling cascades. It includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visual representations of the affected pathways and experimental workflows.

Core Signaling Pathways Modulated by this compound

TF3 has been demonstrated to influence a range of signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis. The primary pathways of interest for Western blot analysis include:

  • Apoptosis and Cell Cycle Pathways: TF3 can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.[2][3] It has been shown to increase the expression of cleaved caspase-3 and cleaved caspase-9, key executioners of apoptosis.[2] Furthermore, TF3 can induce G2/M cell cycle arrest by modulating the expression of proteins like cyclin B1.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. TF3 has been shown to inhibit the phosphorylation of Akt, mTOR, and their downstream effectors, thereby suppressing tumor growth and angiogenesis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a critical role in cellular responses to external stimuli. TF3 has been observed to modulate the phosphorylation of these kinases, often leading to the inhibition of cell proliferation and migration.

  • PDGFRβ Pathway: In vascular smooth muscle cells, the platelet-derived growth factor receptor beta (PDGFRβ) pathway is a key driver of proliferation and migration. TF3 can suppress the activation of PDGFRβ and its downstream signaling molecules.

  • CaN-NFAT Signaling Pathway: In the context of cardiac hypertrophy, TF3 has been found to inhibit the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various cell types after treatment with this compound, as determined by Western blot analysis.

Table 1: Effect of this compound on Apoptosis-Related Proteins

Cell LineProteinTreatment ConditionFold Change vs. ControlReference
143B OsteosarcomaCleaved Caspase-350-100 µM TF3Upregulated
143B OsteosarcomaCleaved Caspase-950-100 µM TF3Upregulated
U2OS OsteosarcomaCleaved Caspase-350-100 µM TF3Upregulated
U2OS OsteosarcomaCleaved Caspase-950-100 µM TF3Upregulated
A2780/CP70 Ovarian CancerBax5-20 µM TF3Increased
A2780/CP70 Ovarian CancerBcl-xL5-20 µM TF3Reduced
A2780/CP70 Ovarian CancerCleaved Caspase-95-20 µM TF3Increased
MG63 & HOS OsteosarcomaBcl-240-120 µM TF3Downregulated
MG63 & HOS OsteosarcomaBax40-120 µM TF3Upregulated
MG63 & HOS OsteosarcomaCytochrome C40-120 µM TF3Upregulated
MG63 & HOS OsteosarcomaCleaved Caspase-340-120 µM TF3Upregulated

Table 2: Effect of this compound on PI3K/Akt and MAPK Signaling Pathways

Cell LineProteinTreatment ConditionFold Change vs. ControlReference
Rat Aortic Smooth Muscle Cellsp-PDGFRβ20 µM TF3Diminished
Rat Aortic Smooth Muscle Cellsp-Akt20 µM TF3Diminished
Rat Aortic Smooth Muscle Cellsp-mTOR20 µM TF3Diminished
Rat Aortic Smooth Muscle Cellsp-ERK1/220 µM TF3Diminished
Rat Aortic Smooth Muscle Cellsp-JNK20 µM TF3Diminished
Rat Aortic Smooth Muscle Cellsp-p3820 µM TF3Diminished
OVCAR-3 Ovarian Carcinomap-Akt10-15 µM TF3Decreased
OVCAR-3 Ovarian Carcinomap-mTOR10-15 µM TF3Decreased
MG63 & HOS Osteosarcomap-JNK40-120 µM TF3Upregulated
MG63 & HOS Osteosarcomap-p3840-120 µM TF3Upregulated
MG63 & HOS Osteosarcomap-ERK40-120 µM TF3Upregulated
IL-1β-treated Chondrocytesp-PI3K20-40 µM TFDGReduced
IL-1β-treated Chondrocytesp-Akt20-40 µM TFDGReduced
IL-1β-treated Chondrocytesp-p6520-40 µM TFDGReduced
IL-1β-treated Chondrocytesp-ERK20-40 µM TFDGReduced
IL-1β-treated Chondrocytesp-JNK20-40 µM TFDGReduced
IL-1β-treated Chondrocytesp-p3820-40 µM TFDGReduced

Table 3: Effect of this compound on Other Signaling Pathways

Cell LineProteinTreatment ConditionFold Change vs. ControlReference
H9c2 CardiomyoblastsCaN10 µM TF3Decreased (80.5%)
H9c2 Cardiomyoblastsp-NFATc310 µM TF3Increased (81.1%)
OVCAR-3 Ovarian CarcinomaNotch-1 (NICD)10 µM TF3Decreased
OVCAR-3 Ovarian Carcinomac-Myc10 µM TF3Decreased
OVCAR-3 Ovarian CarcinomaHIF-1α10 µM TF3Decreased

Experimental Protocols

General Western Blot Protocol for Analyzing TF3 Effects

This protocol provides a generalized procedure for Western blot analysis. Specific antibody dilutions and incubation times should be optimized for each target protein.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture dishes and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 10, 20, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

4. SDS-PAGE:

  • Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 10-12%).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

  • The transfer can be performed using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

9. Detection:

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

10. Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagrams

TF3_Apoptosis_Pathway TF3 This compound Bax Bax TF3->Bax Upregulates Bcl2 Bcl-2 TF3->Bcl2 Downregulates CytochromeC Cytochrome c Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 CleavedCaspase9 Cleaved Caspase-9 Caspase9->CleavedCaspase9 Caspase3 Caspase-3 CleavedCaspase9->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

TF3_PI3K_Akt_MAPK_Pathway cluster_membrane Cell Membrane PDGFRb PDGFRβ PI3K PI3K PDGFRb->PI3K ERK ERK PDGFRb->ERK JNK JNK PDGFRb->JNK p38 p38 PDGFRb->p38 TF3 This compound TF3->PDGFRb Inhibits TF3->PI3K Akt Akt TF3->Akt mTOR mTOR TF3->mTOR TF3->ERK TF3->JNK TF3->p38 PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation JNK->Proliferation p38->Proliferation

Caption: Inhibition of PI3K/Akt and MAPK Pathways by TF3.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis CellCulture 1. Cell Culture & TF3 Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis ProteinQuant 3. Protein Quantification CellLysis->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry & Normalization Imaging->Quantification

Caption: Western Blot Experimental Workflow.

References

Theaflavin 3,3'-digallate: Application Notes and Protocols for Anti-Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a polyphenolic compound derived from the fermentation of green tea leaves in the production of black tea, has garnered significant interest in cancer research for its potential anti-angiogenic properties.[1][2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. By inhibiting this process, anti-angiogenic agents can effectively starve tumors of the necessary nutrients and oxygen, thereby impeding their progression. This document provides detailed application notes and experimental protocols for assessing the anti-angiogenic effects of this compound, tailored for researchers in academia and the pharmaceutical industry.

TF3 has been shown to inhibit tumor-induced angiogenesis both in vitro and in vivo.[1] Studies have demonstrated its ability to disrupt the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) and reduce blood vessel development in the chick chorioallantoic membrane (CAM) model. The anti-angiogenic activity of TF3 is attributed to its ability to downregulate key signaling molecules, including Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). Mechanistically, TF3 has been found to inactivate the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways, and suppress the cleavage of Notch-1, all of which are crucial for angiogenesis.

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound from various studies.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineTreatment DurationTF3 Concentration (µM)Cell Viability (%)Reference
OVCAR-324 hours5~95
OVCAR-324 hours10~85
OVCAR-324 hours15>70
OVCAR-324 hours20~60
OVCAR-324 hours40~48

Table 2: Inhibition of HUVEC Tube Formation by this compound

Treatment ConditionTF3 Concentration (µM)Inhibition of Tube Length (%)Reference
OVCAR-3 Conditioned Medium5~20
OVCAR-3 Conditioned Medium10~45
OVCAR-3 Conditioned Medium15~70

Table 3: Effect of this compound on Angiogenesis-Related Protein Expression

Cell LineTreatmentProteinChange in Protein LevelReference
OVCAR-315 µM TF3VEGF (secreted)Significant Decrease
OVCAR-315 µM TF3HIF-1αSignificant Decrease
OVCAR-315 µM TF3Phospho-AktSignificant Decrease
OVCAR-315 µM TF3Cleaved Notch-1Significant Decrease

Experimental Protocols

Detailed methodologies for key anti-angiogenesis assays are provided below.

Cell Viability Assay

This protocol is for determining the effect of TF3 on the viability of cancer cells using a CellTiter 96® AQueous One Solution Cell Proliferation Assay.

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound (TF3) stock solution

  • CellTiter 96® AQueous One Solution Reagent

  • 96-well plate reader

Procedure:

  • Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified, 5% CO2 atmosphere.

  • Prepare serial dilutions of TF3 in culture medium.

  • Remove the medium from the wells and add 100 µL of the TF3 dilutions or vehicle control.

  • Incubate the plate for 24 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

HUVEC Tube Formation Assay

This assay assesses the ability of TF3 to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel® or other basement membrane matrix

  • 96-well tissue culture plates (pre-chilled)

  • Conditioned medium from cancer cells treated with TF3 or vehicle

  • Calcein AM (optional, for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel® on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well, ensuring no bubbles are formed.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in conditioned medium from cancer cells (previously treated with various concentrations of TF3 or vehicle control) at a density of 2 x 10^5 cells/mL.

  • Gently add 100 µL of the HUVEC suspension to each Matrigel®-coated well.

  • Incubate the plate at 37°C for 4-6 hours.

  • (Optional) For fluorescent visualization, pre-stain HUVECs with Calcein AM before seeding.

  • Visualize and capture images of the tube networks using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of TF3 on blood vessel formation on the CAM of a developing chick embryo.

Materials:

  • Fertilized chicken eggs (Day 6-8 of incubation)

  • Egg incubator (37.5°C, 85% humidity)

  • Sterile filter paper disks or coverslips

  • This compound (TF3) solution

  • Sterile phosphate-buffered saline (PBS)

  • Stereomicroscope with a camera

  • Fixative solution (e.g., methanol:acetone 1:1)

Procedure:

  • Incubate fertilized eggs at 37.5°C with 85% humidity.

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • On embryonic day 8, gently place a sterile filter paper disk or coverslip loaded with TF3 solution (or vehicle control) onto the CAM.

  • Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

  • After incubation, reopen the window and observe the CAM under a stereomicroscope.

  • Capture images of the blood vessels in the area surrounding the disk/coverslip.

  • Fix the CAM by adding a fixative solution.

  • Excise the CAM and quantify angiogenesis by counting the number of blood vessel branch points or measuring vessel density using image analysis software.

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the effect of TF3 on the migration of endothelial cells to close a "wound" in a confluent monolayer.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete culture medium

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tip or cell scraper

  • This compound (TF3)

  • Inverted microscope with a camera and live-cell imaging capabilities

Procedure:

  • Seed endothelial cells in a 12-well or 24-well plate and grow them to form a confluent monolayer.

  • Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of TF3 or a vehicle control.

  • Place the plate on an inverted microscope equipped with a live-cell imaging system.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.

  • Measure the width of the wound at different time points using image analysis software.

  • Calculate the percentage of wound closure to determine the rate of cell migration.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

TF3_Signaling_Pathway TF3 This compound (TF3) Akt Akt TF3->Akt Notch1 Notch-1 TF3->Notch1 mTOR mTOR Akt->mTOR cMyc c-Myc Akt->cMyc p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 HIF1a HIF-1α cMyc->HIF1a Notch1->cMyc Notch1->HIF1a VEGF VEGF Notch1->VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits angiogenesis by targeting Akt and Notch-1 signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cluster_molecular Molecular Analysis CellViability Cell Viability Assay (e.g., MTS) TubeFormation HUVEC Tube Formation Assay MigrationAssay Endothelial Cell Migration Assay CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay WesternBlot Western Blot (VEGF, HIF-1α, p-Akt) TF3_Treatment Treat Cancer Cells with this compound TF3_Treatment->CellViability TF3_Treatment->TubeFormation TF3_Treatment->MigrationAssay TF3_Treatment->CAM_Assay TF3_Treatment->WesternBlot

References

Theaflavin 3,3'-digallate: A Potent Modulator of Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction: Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant attention within the scientific community for its diverse biological activities. Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, TF3 has demonstrated potent antioxidant, anti-inflammatory, anti-cancer, and antiviral properties. A key aspect of its mechanism of action lies in its ability to modulate the activity of various enzymes, making it a compound of high interest for therapeutic development. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound against a range of enzymes.

Table 1: Antiviral and Antiproliferative Enzyme Inhibition

Target EnzymeOrganism/SystemIC50 (µM)Reference
Zika Virus (ZIKV) ProteaseIn vitro2.3[1][2]
SARS-CoV 3C-like Protease (3CLpro)In vitroEffective inhibitor[3][4]
Pancreatic LipasePorcine1.9[5]
Ornithine Decarboxylase (ODC)Mouse SkinPotent inhibitor
HCT116 Cell GrowthHuman Colon Carcinoma17.26

Table 2: Inhibition of Drug Metabolizing Enzymes (Cytochrome P450 and UGTs)

Target EnzymeSubstrateIC50 (µM)Reference
CYP1A2PhenacetinModerate Inhibition
CYP2C8Amodiaquine6.40
UGT1A1Beta-estradiol1.40
UGT1A3Beta-estradiol3.44
UGT1A4Trifluoperazine9.33

Signaling Pathways and Experimental Workflow Visualizations

To facilitate a deeper understanding of the experimental processes and biological pathways involved, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer C Prepare Serial Dilutions of TF3 A->C B Dissolve TF3 in DMSO (Stock) B->C F Add Buffer, Enzyme, and TF3/Vehicle to Microplate C->F D Prepare Enzyme Solution D->F E Prepare Substrate Solution H Initiate Reaction with Substrate E->H G Pre-incubate at 37°C F->G G->H I Monitor Product Formation (e.g., Absorbance/Fluorescence) H->I J Calculate Rate of Reaction I->J K Plot % Inhibition vs. [TF3] J->K L Determine IC50 Value K->L

Figure 1: General workflow for an in vitro enzyme inhibition assay.

signaling_pathway TF3 This compound PDGFRb PDGFRβ TF3->PDGFRb Inhibits Activation PDGF PDGF-BB PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates ERK ERK PDGFRb->ERK Activates Akt Akt PI3K->Akt Activates PhenotypicSwitch VSMC Phenotypic Switching (Proliferation & Migration) Akt->PhenotypicSwitch Promotes ERK->PhenotypicSwitch Promotes Neointima Neointima Formation PhenotypicSwitch->Neointima

Figure 2: Inhibition of the PDGFRβ signaling pathway by this compound.

logical_relationship cluster_mixed Mixed Inhibition Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I Substrate Substrate (S) Inhibitor Inhibitor (I) (TF3) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I Product Product (P) ES->Product → E + P EI->ESI + S

Figure 3: Logical relationship of mixed-type enzyme inhibition.

Experimental Protocols

The following are detailed protocols for key enzyme inhibition assays where this compound has shown significant activity.

Pancreatic Lipase Inhibition Assay (Colorimetric)

This protocol is adapted for determining the inhibitory activity of TF3 against porcine pancreatic lipase using a colorimetric method.

Materials:

  • Porcine pancreatic lipase (e.g., Sigma, L3126)

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • This compound (TF3)

  • Orlistat (positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (for dissolving TF3 and Orlistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer.

    • Prepare a stock solution of pNPP (e.g., 10 mM) in isopropanol.

    • Prepare a stock solution of TF3 (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to obtain a range of working concentrations.

    • Prepare a stock solution of Orlistat (e.g., 1 mM) in DMSO for use as a positive control.

  • Assay in 96-well Plate:

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the pancreatic lipase solution to all wells except the blank.

    • Add 5 µL of various concentrations of TF3 solution to the test wells. For the control (100% activity), add 5 µL of DMSO. For the positive control, add 5 µL of Orlistat solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each TF3 concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of TF3 concentration and determine the IC50 value using non-linear regression analysis.

Cytochrome P450 (CYP) Inhibition Assay using Human Liver Microsomes

This protocol provides a general method for assessing the inhibitory potential of TF3 on major CYP isoforms (e.g., CYP1A2, CYP2C8) in human liver microsomes (HLMs).

Materials:

  • Pooled human liver microsomes (HLMs)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Amodiaquine for CYP2C8)

  • This compound (TF3)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and protein precipitation)

  • 96-well plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of TF3 and probe substrates in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare working solutions by diluting the stocks in the assay buffer.

  • Incubation:

    • In a 96-well plate, combine the potassium phosphate buffer, HLMs, and the desired concentration of TF3 or vehicle control (DMSO).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each TF3 concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the TF3 concentration and fitting the data to a suitable model.

Zika Virus NS2B-NS3 Protease Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to measure the inhibition of Zika virus protease by TF3.

Materials:

  • Recombinant Zika virus NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Lys-Lys-Arg-AMC)

  • This compound (TF3)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 20% glycerol and 0.005% Brij 35)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ZIKV protease in an appropriate buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of TF3 in DMSO and perform serial dilutions.

  • Assay in 96-well Plate:

    • Add the assay buffer to the wells of the black microplate.

    • Add the ZIKV protease to each well (final concentration typically in the nM range).

    • Add various concentrations of TF3 or DMSO (vehicle control) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each TF3 concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the TF3 concentration.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., enzyme and substrate concentrations, incubation times) for their particular experimental setup and reagents. Always include appropriate positive and negative controls in each assay. The information provided is for research use only.

References

Proteomics Approaches for the Identification of Theaflavin 3,3'-digallate Binding Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Elucidating the molecular mechanisms underlying these effects is paramount for its development as a therapeutic agent. A crucial step in this process is the identification of its direct protein binding partners. This document provides detailed application notes and protocols for proteomics-based strategies to identify and characterize the proteins that interact with TF3.

Application Notes: Choosing the Right Proteomics Approach

Identifying the cellular targets of a small molecule like TF3 is a key challenge in chemical biology and drug discovery.[2] Several proteomics strategies can be employed, each with its own advantages and limitations. The choice of method depends on factors such as the binding affinity of TF3 for its targets, the availability of a modified TF3 molecule, and the desired experimental throughput.

1. Affinity-Based Methods: These methods rely on the immobilization of the small molecule to a solid support to "fish" for its binding partners from a cell lysate.

  • Compound-Centered Chemical Proteomics (CCCP): This is a powerful and widely used approach where TF3 is chemically modified to incorporate a linker and a tag (e.g., biotin) for immobilization onto a solid matrix (e.g., streptavidin beads).[3] The immobilized TF3 is then incubated with a cell or tissue lysate. Proteins that bind to TF3 are captured and subsequently identified by mass spectrometry. A key consideration for this method is that the chemical modification of TF3 should not interfere with its binding to target proteins.[4]

  • Affinity Selection-Mass Spectrometry (AS-MS): This technique is particularly useful for screening complex mixtures, such as natural product extracts, for compounds that bind to a specific protein target.[5] In the context of TF3, a purified protein of interest could be immobilized, and its interaction with TF3 could be confirmed.

2. Label-Free Methods: These approaches identify protein targets without the need for chemical modification of the small molecule, which is a significant advantage as it preserves the native binding interactions.

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis. In a DARTS experiment, a cell lysate is treated with TF3 or a vehicle control, followed by limited digestion with a protease. The differential protein digestion patterns are then analyzed by SDS-PAGE and mass spectrometry to identify proteins protected by TF3 binding.

  • Thermal Proteome Profiling (TPP): TPP, also known as the cellular thermal shift assay (CETSA), relies on the phenomenon that protein-ligand binding can alter the thermal stability of the protein. Cells or cell lysates are treated with TF3, heated to various temperatures, and the aggregated proteins are separated from the soluble fraction. The soluble proteins at each temperature are then identified and quantified by mass spectrometry. Proteins that show a shift in their melting temperature in the presence of TF3 are considered potential binding targets.

Experimental Protocols

Here, we provide generalized protocols for the key proteomics approaches to identify TF3 binding proteins. These protocols should be optimized based on the specific experimental conditions and available resources.

Protocol 1: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This protocol describes a typical workflow for identifying TF3 binding proteins using an affinity-based approach.

1. Preparation of TF3-Immobilized Beads:

  • Synthesize a derivative of TF3 with a linker arm terminating in a reactive group suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Couple the TF3 derivative to the beads according to the manufacturer's instructions.

  • Thoroughly wash the beads to remove any uncoupled TF3.

  • Prepare control beads with the linker and tag alone to identify non-specific binders.

2. Cell Lysis and Lysate Preparation:

  • Culture cells of interest (e.g., cancer cell line) to a sufficient density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Affinity Pull-Down:

  • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the TF3-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • To reduce non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of free TF3 before adding the TF3-immobilized beads.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a stringent elution buffer (e.g., high salt, low pH, or a buffer containing free TF3).

  • Alternatively, on-bead digestion can be performed.

  • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Desalt the resulting peptides using a C18 spin column.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).

  • Compare the proteins identified from the TF3-immobilized beads with those from the control beads to identify specific TF3 binding proteins. Label-free quantification or isotopic labeling (e.g., SILAC) can be used for more accurate comparison.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the steps for identifying TF3 binding proteins using the label-free DARTS method.

1. Cell Lysate Preparation:

  • Prepare cell lysate as described in Protocol 1, step 2.

2. TF3 Treatment and Protease Digestion:

  • Aliquot the cell lysate into multiple tubes.

  • Treat the aliquots with different concentrations of TF3 or a vehicle control (e.g., DMSO) and incubate for 1 hour at room temperature.

  • Add a protease (e.g., pronase, thermolysin) to each tube at a predetermined optimal concentration and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

3. SDS-PAGE and Protein Visualization:

  • Analyze the digested lysates by SDS-PAGE.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue, silver stain).

  • Look for protein bands that are more intense (i.e., protected from digestion) in the TF3-treated lanes compared to the control lanes.

4. Protein Identification by Mass Spectrometry:

  • Excise the protein bands of interest from the gel.

  • Perform in-gel digestion with trypsin.

  • Extract the peptides and analyze them by LC-MS/MS for protein identification.

Protocol 3: Thermal Proteome Profiling (TPP)

This protocol provides a general workflow for the TPP method to identify TF3 targets.

1. Cell Treatment and Lysis:

  • Treat cultured cells with TF3 or a vehicle control for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

2. Thermal Challenge:

  • Aliquot the cell suspension into several tubes.

  • Heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C) for a short duration (e.g., 3 minutes).

  • Cool the samples on ice.

3. Separation of Soluble and Aggregated Proteins:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

4. Sample Preparation for Mass Spectrometry:

  • Reduce, alkylate, and digest the soluble proteins from each temperature point with trypsin.

  • Label the peptides from each sample with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.

  • Combine the labeled peptide samples.

5. LC-MS/MS Analysis and Data Analysis:

  • Analyze the combined peptide sample by LC-MS/MS.

  • Quantify the relative abundance of each protein at each temperature point.

  • Generate melting curves for each identified protein in the presence and absence of TF3.

  • Identify proteins with a significant shift in their melting temperature (ΔTm) as potential TF3 binding partners.

Data Presentation

Quantitative data from proteomics experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantitative Binding Data for this compound

Target ProteinOrganism/SystemMethodBinding Affinity (Kd)IC50/EC50Reference
Zika virus (ZIKV) proteaseIn vitroNot specified8.86 µM2.3 µM (IC50)
Bovine Serum Albumin (BSA)In vitroMolecular Docking--
Germination-associated proteins (GPR, Lgt)Bacillus spp.Molecular Docking-7.6 to -10.3 kcal/mol (Binding Energy)-
SARS-CoV-2 3CLpro, RdRp, Helicase, Spike proteinIn silicoMolecular Docking--

Table 2: Hypothetical Output from a TPP Experiment for TF3

Protein IDGene NameΔTm (°C) with TF3p-valuePotential Role
P00533EGFR+3.2< 0.01Receptor Tyrosine Kinase
P60709AKT1+2.5< 0.05Serine/Threonine Kinase
Q04759MAP2K1+1.8> 0.05Mitogen-activated Protein Kinase Kinase
P10275NFKB1-1.5< 0.05Transcription Factor

Visualizations

Diagrams illustrating the experimental workflows and the signaling pathways affected by TF3 can aid in understanding the broader context of the research.

experimental_workflow cluster_acms Affinity Chromatography-Mass Spectrometry (AC-MS) cluster_darts Drug Affinity Responsive Target Stability (DARTS) cluster_tpp Thermal Proteome Profiling (TPP) acms_start Immobilize TF3 on Beads acms_pulldown Affinity Pull-down acms_start->acms_pulldown acms_lysate Prepare Cell Lysate acms_lysate->acms_pulldown acms_wash Wash Beads acms_pulldown->acms_wash acms_elute Elute Proteins acms_wash->acms_elute acms_ms LC-MS/MS Analysis acms_elute->acms_ms acms_end Identify Binding Proteins acms_ms->acms_end darts_lysate Prepare Cell Lysate darts_treat Treat with TF3 & Control darts_lysate->darts_treat darts_digest Limited Protease Digestion darts_treat->darts_digest darts_sds SDS-PAGE darts_digest->darts_sds darts_excise Excise Protected Bands darts_sds->darts_excise darts_ms LC-MS/MS Analysis darts_excise->darts_ms darts_end Identify Binding Proteins darts_ms->darts_end tpp_cells Treat Cells with TF3 tpp_heat Thermal Challenge tpp_cells->tpp_heat tpp_separate Separate Soluble & Aggregated Proteins tpp_heat->tpp_separate tpp_digest Protein Digestion & Labeling tpp_separate->tpp_digest tpp_ms LC-MS/MS Analysis tpp_digest->tpp_ms tpp_end Identify Proteins with ΔTm tpp_ms->tpp_end

Caption: Overview of Proteomics Workflows for TF3 Target Identification.

Caption: Signaling Pathways Modulated by this compound.

Conclusion

The identification of this compound binding proteins is a critical step towards understanding its mechanism of action and for the development of novel therapeutics. The proteomics approaches outlined in this document, including affinity-based methods and label-free techniques, provide powerful tools for researchers to uncover the direct molecular targets of TF3. The selection of the most appropriate method will depend on the specific research question and available resources. A comprehensive understanding of TF3-protein interactions will undoubtedly pave the way for its rational use in drug development.

References

Troubleshooting & Optimization

improving Theaflavin 3,3'-digallate stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Theaflavin 3,3'-digallate (TF3). This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of TF3 in aqueous solutions during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential sources of degradation.

IssuePotential CauseRecommended Solution
Inconsistent experimental results or loss of bioactivity Degradation of TF3 in stock or working solutions.Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1] Protect solutions from light and air exposure.[1]
Color change of TF3 solution (e.g., darkening) Oxidation and/or degradation of TF3, which can be accelerated by exposure to light, oxygen, and alkaline pH.[1][2]Prepare solutions in amber vials or wrap containers in aluminum foil.[1] Use deoxygenated solvents where possible. Ensure the pH of your experimental buffer is neutral or slightly acidic.
Precipitation of TF3 in aqueous buffers Low aqueous solubility of TF3.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before diluting to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Low purity of TF3 detected by HPLC analysis Degradation during storage or handling.Store solid TF3 at -20°C in a tightly sealed container, protected from light and moisture. When preparing solutions, minimize the time the compound is exposed to ambient conditions.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to alkaline pH, high temperatures, light, and oxygen. TF3 is more stable in acidic to neutral conditions and should be protected from light and heat to maintain its integrity.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored at -20°C in a tightly sealed, light-protected container. Under these conditions, it can be stable for at least four years.

Q3: What is the stability of this compound in different solvents?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. Stock solutions in these solvents should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: this compound has limited stability in aqueous solutions, particularly at neutral to alkaline pH. In a study using a cell culture medium (SIEM) at 37°C, a modest decrease of 20.9% was observed after 48 hours, suggesting relative stability under these specific experimental conditions. However, at higher temperatures, such as 80°C, a decomposition rate of around 60% has been reported within 30 minutes. For cell culture experiments, it is recommended to prepare fresh working solutions from a frozen stock solution immediately before use.

Experimental Issues

Q5: My TF3 solution is rapidly changing color. What is the likely cause?

A5: A rapid color change, often to a dark brown, is a visual indicator of TF3 degradation. This is most commonly caused by exposure to an alkaline pH (pH > 7.0). Under alkaline conditions, theaflavins can undergo autoxidation, leading to the formation of products like theanaphthoquinone. High temperatures can also accelerate this degradation and color change.

Q6: What is the optimal pH range for maintaining TF3 stability?

A6: TF3 is significantly more stable in acidic conditions. To maximize stability, it is recommended to maintain the pH of the solution between 3.0 and 6.0. Theaflavins are known to be unstable under neutral and alkaline conditions, with degradation increasing significantly as the pH rises above 7.0.

Data on TF3 Stability

The following tables summarize the known stability data for this compound under various conditions.

Table 1: Stability in Different Media

CompoundMediumIncubation TimeTemperature% RecoveryImplied DegradationSource
This compoundSIEM48 hours37°C79.1%20.9%
This compoundHBSS (pH 6.0)2 hours37°C>80%<20%
This compoundDMEM (pH 6.0)2 hours37°C<15%>85%

Table 2: Degradation with Human Gut Microbiota

CompoundIncubation Time% DegradedSource
This compound2 hours44%
This compound12 hours68%
This compound48 hours93%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a standardized method for preparing a TF3 stock solution for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of TF3 using a calibrated analytical balance.

  • Dissolve the weighed TF3 in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex the solution until the TF3 is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC

This method can be used to assess the purity of TF3 and detect potential degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% orthophosphoric acid in ultrapure water.

  • Mobile Phase B: 0.1% orthophosphoric acid in acetonitrile.

  • A typical gradient might be:

    • Start with 95% A and 5% B.

    • Increase to 11% B over 5 minutes.

    • Increase to 20% B over the next 5 minutes.

    • Hold at 20% B for 6 minutes.

    • Increase to 30% B over 8 minutes.

    • Increase to 45% B over 8 minutes.

Flow Rate: 1.0 mL/min

Detection Wavelength: 280 nm

Sample Preparation:

  • Prepare a standard solution of TF3 of known concentration in a suitable solvent (e.g., methanol or the mobile phase).

  • For stability studies, collect samples at different time points and, if necessary, quench the reaction (e.g., by acidification or freezing).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

degradation_pathways TF3 This compound (TF3) Hydrolysis Hydrolysis TF3->Hydrolysis Alkaline pH, Temp Oxidation Oxidation TF3->Oxidation Alkaline pH, O2, Light Degalloylation Degalloylation TF3->Degalloylation Microbial_Metabolism Microbial Metabolism TF3->Microbial_Metabolism Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Theanaphthoquinone Theanaphthoquinone Oxidation->Theanaphthoquinone TF_Monogallates Theaflavin Monogallates Degalloylation->TF_Monogallates Smaller_Phenolics Smaller Phenolic Compounds Microbial_Metabolism->Smaller_Phenolics Theaflavin Theaflavin (TF) TF_Monogallates->Theaflavin

Caption: Simplified degradation pathways for TF3.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prepare_Buffers Prepare Buffers (Varying pH) Dilute_Stock Dilute Stock into Buffers Prepare_Buffers->Dilute_Stock Prepare_Stock Prepare TF3 Stock Solution (e.g., in DMSO) Prepare_Stock->Dilute_Stock Aliquot Aliquot into Amber Vials Dilute_Stock->Aliquot Incubate Incubate at Desired Temperature Aliquot->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Degradation (Acidify/Freeze) Sample->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Data_Analysis Data Analysis (Calculate % Remaining) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a TF3 stability study.

signaling_pathways cluster_inflammation Inflammation cluster_cell_survival Cell Survival & Proliferation TF3 This compound NFkB NF-κB Pathway TF3->NFkB inhibits EGFR EGFR Signaling TF3->EGFR inhibits Akt Akt Pathway TF3->Akt inhibits MAPK MAPK Pathway TF3->MAPK inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines promotes expression Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Akt->Cell_Proliferation MAPK->Cell_Proliferation

Caption: TF3 inhibits pro-inflammatory and pro-survival signaling pathways.

References

Technical Support Center: Overcoming Theaflavin 3,3'-digallate (TF3) Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Theaflavin 3,3'-digallate (TF3) for successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TF3) poorly soluble in aqueous solutions?

A1: this compound (TF3) is a prominent polyphenol in black tea with a complex molecular structure rich in phenolic hydroxyl groups.[1][2] This structure, while contributing to its potent biological activities, also leads to strong intermolecular hydrogen bonding, making it difficult for water molecules to effectively solvate the compound. This inherent hydrophobicity results in poor aqueous solubility, which significantly limits its oral bioavailability and poses a challenge for achieving therapeutic concentrations in in vivo studies.[3][4]

Q2: What are the most effective strategies to enhance the solubility of TF3 for animal studies?

A2: Several formulation strategies can be employed to overcome the poor water solubility of TF3. The most common and effective methods for preclinical research include:

  • Co-solvency: Using a mixture of a primary solvent (like water or saline) with a miscible, biocompatible organic solvent (a co-solvent) to increase solubility.[3]

  • Nanoparticle Formulations: Encapsulating TF3 within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve solubility, stability, and bioavailability.

  • Cyclodextrin Inclusion Complexes: Encapsulating TF3 within the hydrophobic core of cyclodextrins (like β-cyclodextrin) can significantly enhance its aqueous solubility.

Q3: What concentration of DMSO is considered safe for use as a co-solvent in in vivo studies?

A3: While Dimethyl sulfoxide (DMSO) is an excellent solvent for TF3, its concentration in the final dosing solution must be carefully controlled to avoid toxicity. For most animal models, the final concentration of DMSO should be kept below 10%, and ideally below 5%, to minimize potential inflammatory responses or other adverse effects. It is crucial to conduct preliminary tolerability studies with the vehicle alone in your specific animal model.

Q4: How does nanoencapsulation improve the bioavailability of TF3?

A4: Nanoencapsulation improves TF3 bioavailability in several ways. By encapsulating TF3, nanoparticles protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and can facilitate its transport across biological membranes. This leads to improved absorption and higher systemic availability of the compound.

Q5: Can TF3 degradation affect my experimental results?

A5: Yes. TF3 is susceptible to degradation, especially when exposed to light, oxygen, or alkaline pH conditions. This degradation can lead to a loss of bioactivity and result in inconsistent or unreliable experimental outcomes. It is essential to prepare solutions fresh, protect them from light, and use appropriate buffers to maintain a neutral or slightly acidic pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of TF3 in aqueous buffer during dilution. The low aqueous solubility of TF3 has been exceeded. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous medium, add the stock solution dropwise while vortexing vigorously to ensure rapid dispersion. Ensure the final co-solvent percentage is sufficient to keep TF3 solubilized. If precipitation persists, consider alternative methods like cyclodextrin complexation or nanoformulations.
Inconsistent or low efficacy in in vivo studies. Poor bioavailability due to low TF3 solubility and/or degradation of the compound.Verify your formulation strategy. If using a co-solvent, ensure the concentration is optimized. For oral administration, consider nanoparticle-based delivery systems to enhance absorption. Always prepare dosing solutions fresh before each experiment and protect them from light to prevent degradation.
Vehicle control group shows unexpected toxicity or inflammation. The concentration of the co-solvent (e.g., DMSO, ethanol) is too high for the animal model or route of administration.Reduce the percentage of the organic co-solvent in the final formulation. Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated concentration. If a high concentration of an organic solvent is unavoidable for solubility, switch to a more biocompatible formulation like liposomes or cyclodextrin complexes.
Color of the TF3 solution changes (e.g., darkens) over a short time. Oxidation and/or degradation of TF3, which is accelerated by exposure to light, oxygen, and non-neutral pH.Prepare solutions in amber vials or wrap containers in aluminum foil to protect from light. Use deoxygenated solvents if possible. Ensure the pH of your experimental buffer is maintained at a neutral or slightly acidic level.

Quantitative Data: TF3 Solubility

The following table summarizes the reported solubility of TF3 in various common solvents, providing a baseline for formulation development.

Solvent/SystemConcentrationReference
DMSO10 mg/mL - 100 mg/mL
DMF25 mg/mL
Ethanol10 mg/mL - 100 mg/mL
Water25 mg/mL
DMF:PBS (pH 7.2) (1:6)0.14 mg/mL

Note: Solubility values can vary based on the purity of the compound, temperature, and specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of TF3-β-Cyclodextrin Inclusion Complex

This protocol describes a common method to enhance the aqueous solubility of TF3 by forming an inclusion complex with β-cyclodextrin (β-CD).

Materials:

  • This compound (TF3)

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Molar Ratio Calculation: Determine the required amounts of TF3 and β-CD. A 1:1 or 1:2 molar ratio is typically a good starting point for optimization.

  • β-CD Solution Preparation: Slowly dissolve the calculated amount of β-CD in deionized water at room temperature with continuous, vigorous stirring. Gentle heating (40-50°C) can be applied to aid dissolution.

  • TF3 Addition: Once the β-CD is fully dissolved, gradually add the calculated amount of TF3 powder to the solution while maintaining continuous stirring.

  • Complexation: Cover the container to prevent evaporation and continue stirring the mixture at room temperature for 24 to 48 hours. This extended stirring time is crucial for the efficient formation of the inclusion complex. The solution should become clearer as TF3 is encapsulated by the β-CD molecules.

  • Lyophilization: Freeze the resulting aqueous solution (e.g., at -80°C) until it is completely solid.

  • Drying: Transfer the frozen sample to a lyophilizer to remove the water via sublimation. This will yield a stable, dry powder of the TF3-β-CD inclusion complex.

  • Storage: Store the lyophilized powder in a desiccator at 4°C, protected from light. The powder can be readily dissolved in water or saline for in vivo administration.

Protocol 2: Preparation of TF3-Loaded PLGA Nanoparticles

This protocol outlines the oil-in-water (o/w) single emulsion-solvent evaporation method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating TF3.

Materials:

  • This compound (TF3)

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or similar organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a calculated amount of TF3 and PLGA in dichloromethane. Ensure complete dissolution to form a clear organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water. The PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication. This process creates a fine oil-in-water (o/w) emulsion. The energy and duration of sonication are critical parameters for controlling nanoparticle size.

  • Solvent Evaporation: Transfer the resulting emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) in a fume hood. This allows the dichloromethane to evaporate, leading to the precipitation of solid PLGA nanoparticles encapsulating TF3.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at high speed (e.g., >15,000 x g).

  • Washing: Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated TF3. Centrifuge between each wash.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water or a suitable buffer for immediate use, or lyophilize the nanoparticles with a cryoprotectant for long-term storage.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purify Purification & Final Product organic 1. Dissolve TF3 & PLGA in Dichloromethane emulsify 3. Emulsification (Probe Sonication) organic->emulsify aqueous 2. Dissolve PVA in Deionized Water aqueous->emulsify evap 4. Solvent Evaporation (Stirring) emulsify->evap Forms o/w emulsion collect 5. Nanoparticle Collection (Centrifugation) evap->collect Forms solid nanoparticles wash 6. Wash Nanoparticles collect->wash final 7. Resuspend or Lyophilize wash->final

Caption: Workflow for TF3-Loaded PLGA Nanoparticle Synthesis.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TF3 This compound (TF3) p38 p-p38 TF3->p38 Inhibits Phosphorylation JNK p-JNK TF3->JNK Inhibits Phosphorylation ERK p-ERK TF3->ERK Inhibits Phosphorylation NFkB NF-κB Activation TF3->NFkB Inhibits Nuclear Translocation TNFa TNF-α NFkB->TNFa Promotes Transcription IL6 IL-6 NFkB->IL6 Promotes Transcription IL1b IL-1β NFkB->IL1b Promotes Transcription

Caption: TF3 Inhibition of Pro-inflammatory Signaling Pathways.

References

Technical Support Center: Optimizing Theaflavin 3,3'-digallate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Theaflavin 3,3'-digallate (TF3) and what are its primary applications in cell-based assays?

A1: this compound (TF3) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins.[1] It is widely recognized for its potent anti-cancer, antioxidant, and anti-inflammatory properties.[1][2] In cell-based assays, TF3 is commonly used to investigate its effects on cell viability, proliferation, apoptosis, and to elucidate its mechanism of action through the modulation of various signaling pathways.[3][4]

Q2: What is a typical starting concentration range for TF3 in cell-based assays?

A2: The optimal concentration of TF3 can vary significantly depending on the cell line and the specific assay. However, a common starting range is between 1 µM and 50 µM. For some applications, concentrations up to 200 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store TF3 stock solutions?

A3: TF3 is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell-based assays, DMSO is the most common solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year). When preparing working solutions, dilute the stock directly into the cell culture medium immediately before use.

Q4: What are the key factors affecting the stability of TF3 in solution?

A4: The stability of TF3 is primarily affected by pH, temperature, and light. It is most stable in acidic conditions (pH 3.0-6.0) and degrades rapidly in neutral to alkaline solutions (pH > 7.0). Elevated temperatures can also accelerate its degradation. It is advisable to protect TF3 solutions from light by using amber vials or covering them with foil.

Q5: I'm observing unexpected cytotoxicity or a lack of effect. What could be the issue?

A5: Several factors could contribute to this. First, verify the final DMSO concentration in your working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%. Second, ensure the stability of your TF3 solution. As mentioned, TF3 can degrade, leading to a loss of activity. Prepare fresh working solutions for each experiment. Finally, cell density and passage number can influence the cellular response to TF3. Ensure consistency in your cell culture practices.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of TF3 in culture medium The concentration of TF3 exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of TF3. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. A gentle vortex or brief sonication of the stock solution may help.
Inconsistent results between experiments Degradation of TF3 stock or working solutions. Variation in cell passage number or confluency. Inconsistent incubation times.Prepare fresh working solutions from a frozen stock for each experiment. Use cells within a consistent passage number range. Standardize cell seeding density and ensure similar confluency at the time of treatment. Strictly adhere to the planned incubation times.
High background signal or artifacts in assays Interference from TF3's natural color. Interaction of TF3 with assay reagents.Include appropriate controls, such as a "medium with TF3 but no cells" control, to measure any background absorbance or fluorescence. Consult the assay kit manufacturer's instructions for potential interference from colored compounds.
No observable effect at expected concentrations The cell line may be resistant to TF3. The chosen endpoint or assay may not be sensitive to the effects of TF3. The TF3 may have degraded.Test a wider range of concentrations and longer incubation times. Consider using a different cell line known to be sensitive to TF3. Verify the activity of your TF3 stock by testing it on a sensitive positive control cell line.

Quantitative Data Summary

The following tables summarize effective concentrations and observed effects of TF3 in various cell-based assays as reported in the literature.

Table 1: Effective Concentrations of TF3 in Different Cancer Cell Lines

Cell LineAssayEffective Concentration (µM)Observed EffectReference
A2780/CP70 (Ovarian Cancer)MTT AssayIC50: 23.81Inhibition of cell viability
MG63 & HOS (Osteosarcoma)CCK-8 Assay40 - 200Reduced cell viability, G0/G1 cell cycle arrest
HCT116 (Colon Cancer)N/AIC50: 17.26Inhibition of cell growth
JB6 Cl41 (Mouse Epidermal) & A431 (Human Epidermoid Carcinoma)Western Blot20EGFR down-regulation
Rat Aortic Smooth Muscle Cells (RASMCs)EdU & CCK-8 Assays1 - 20Inhibition of PDGF-BB-induced proliferation

Table 2: Stability of TF3 Under Various Conditions

ConditionSolvent/MediumTemperatureDurationDegradationReference
Cell CultureSIEM Medium37°C48 hours~20.9% decrease
Aqueous SolutionN/A80°C30 minutes~60% decomposition
Cell CultureDMEMN/A2 hours>85% decrease (unstable)
Aqueous SolutionHBSSN/A2 hours<20% decrease (stable)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on cisplatin-resistant ovarian cancer cells.

  • Cell Seeding: Seed cells (e.g., A2780/CP70) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of TF3 (e.g., 0-50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours at 37°C in the dark.

  • Formazan Solubilization: Discard the medium and add 200 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is based on a study investigating the effect of TF3 on PDGFRβ signaling.

  • Cell Culture and Treatment: Culture cells (e.g., rat aortic smooth muscle cells) to the desired confluency. Serum-starve the cells for 24 hours. Pre-treat with TF3 (e.g., 20 µM) for 1 hour before stimulating with an agonist (e.g., 20 ng/ml PDGF-BB) for a specified time (e.g., 10 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PDGFRβ, p-Akt, p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by TF3 and a general experimental workflow.

TF3_Signaling_Pathways cluster_akt Akt/MDM2/p53 Pathway cluster_mapk MAPK Pathway cluster_pdgfr PDGFRβ Pathway TF3_akt This compound Akt Akt TF3_akt->Akt inhibits MDM2 MDM2 Akt->MDM2 inhibits p53 p53 MDM2->p53 inhibits Apoptosis_G2_Arrest Apoptosis & G2 Cell Cycle Arrest p53->Apoptosis_G2_Arrest promotes TF3_mapk This compound ROS ROS TF3_mapk->ROS induces JNK_p38_ERK JNK/p38/ERK ROS->JNK_p38_ERK activates Apoptosis_Ferroptosis Apoptosis & Ferroptosis JNK_p38_ERK->Apoptosis_Ferroptosis leads to TF3_pdgfr This compound PDGFRB PDGFRβ TF3_pdgfr->PDGFRB inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR PDGFRB->PI3K_Akt_mTOR activates MAPK_pdgfr MAPK PDGFRB->MAPK_pdgfr activates Proliferation_Migration Cell Proliferation & Migration PI3K_Akt_mTOR->Proliferation_Migration promotes MAPK_pdgfr->Proliferation_Migration promotes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start: Hypothesis Formulation prepare_tf3 Prepare TF3 Stock Solution (in DMSO) start->prepare_tf3 cell_culture Cell Culture: Seeding and Growth prepare_tf3->cell_culture dose_response Dose-Response Experiment (e.g., MTT Assay) cell_culture->dose_response determine_ic50 Determine IC50/Optimal Concentration dose_response->determine_ic50 definitive_exp Definitive Experiment: - Cell Cycle Analysis - Apoptosis Assay - Western Blot determine_ic50->definitive_exp data_analysis Data Analysis and Interpretation definitive_exp->data_analysis conclusion Conclusion and Further Experiments data_analysis->conclusion

Caption: General experimental workflow for cell-based assays with TF3.

TF3_Stability_Troubleshooting start Inconsistent/Unexpected Results check_prep Check TF3 Preparation and Storage start->check_prep check_protocol Review Experimental Protocol start->check_protocol check_cells Verify Cell Culture Conditions start->check_cells fresh_solution Prepare Fresh Working Solution? check_prep->fresh_solution dmso_control DMSO Vehicle Control Included? check_protocol->dmso_control consistent_passage Consistent Cell Passage Number? check_cells->consistent_passage correct_storage Stock Stored at -80°C in Aliquots? fresh_solution->correct_storage Yes resolve Issue Likely Resolved fresh_solution->resolve No, prepare fresh correct_storage->resolve Yes re_evaluate Re-evaluate Hypothesis/ Experiment Design correct_storage->re_evaluate No, re-aliquot consistent_passage->resolve Yes consistent_passage->re_evaluate No, standardize dmso_control->resolve Yes dmso_control->re_evaluate No, include control

Caption: Logical troubleshooting guide for TF3 experiments.

References

troubleshooting inconsistent results in Theaflavin 3,3'-digallate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Theaflavin 3,3'-digallate (TFDG) research. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (TFDG) in solution?

A1: The stability of TFDG in solution is highly sensitive to several environmental factors. The most critical of these are pH, temperature, light, and the presence of oxygen.[1] TFDG is particularly prone to degradation in alkaline conditions (pH > 7.0) and at elevated temperatures.[1]

Q2: My TFDG solution is changing color rapidly. What is the likely cause?

A2: A rapid color change, often to a dark brown, is a visual sign of TFDG degradation.[1] This is most commonly caused by exposure to an alkaline pH, which can lead to autoxidation.[1] High temperatures can also accelerate this process.[1]

Q3: What is the optimal pH range for maintaining TFDG stability?

A3: TFDG is significantly more stable in acidic conditions. To maximize its stability, it is recommended to maintain the pH of the solution between 3.0 and 6.0.

Q4: How should I store TFDG powder and stock solutions?

A4: For long-term storage, solid TFDG should be kept at -20°C or below, protected from light and moisture; under these conditions, it can be stable for four years or more. Stock solutions should be prepared in an acidic buffer (pH 3-6), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.

Q5: Why am I seeing inconsistent results in my cell-based assays?

A5: Inconsistent results in cell-based assays can often be attributed to the degradation of TFDG in working solutions. It is crucial to prepare fresh working solutions for each experiment from a properly stored stock solution. Additionally, ensure the final concentration of any organic solvent (like DMSO) used to dissolve TFDG is compatible with your cell line and does not exceed a level that could induce cytotoxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results or loss of bioactivity Degradation of TFDG in stock or working solutions.Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles and protect solutions from light and air.
Color change of TFDG solution (e.g., darkening) Oxidation and/or degradation of TFDG, accelerated by light, oxygen, and alkaline pH.Prepare solutions in amber vials or wrap containers in aluminum foil. Use deoxygenated solvents when possible. Ensure the pH of your experimental buffer is within the optimal acidic range (pH 3-6).
Precipitation of TFDG in aqueous buffers Low solubility of TFDG in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before diluting to the final concentration in your aqueous experimental medium. Ensure the final solvent concentration is compatible with your experiment.
Low purity of TFDG detected by HPLC analysis Degradation during storage or handling.Store solid TFDG at -20°C in a tightly sealed container, protected from light and moisture.
Low yield of this compound in enzymatic synthesis Suboptimal reaction conditions (pH, temperature), enzyme inhibition, or denaturation.Optimize the pH (typically 4.0-5.5) and temperature (around 25-33°C) for your specific polyphenol oxidase (PPO). Be mindful of potential substrate inhibition at high concentrations of catechins.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of TFDG on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TFDG for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for TFDG Quantification

This protocol provides a general method for the quantification of TFDG.

  • Instrumentation: Use an HPLC system with a C18 column and a UV or Diode Array Detector (DAD).

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

  • Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the compounds.

  • Detection: Monitor the elution at a wavelength of approximately 280 nm.

  • Quantification: Create a standard curve using known concentrations of a purified TFDG standard to quantify the amount in your samples.

Table 1: HPLC Parameters for Theaflavin Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase A Acetonitrile
Mobile Phase B 2% aqueous acetic acid
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 280 nm
Column Temperature 35°C

Signaling Pathways and Experimental Workflows

Experimental Workflow for TFDG Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare TFDG Stock Solution (e.g., in DMSO) prep_working Dilute Stock into Buffers prep_stock->prep_working prep_buffers Prepare Buffers at Desired pH Values prep_buffers->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot incubate Incubate at Specific Temperature aliquot->incubate sampling Withdraw Aliquots at Time Points (0, 1, 2, 4h...) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Degradation Rate hplc->data_analysis G cluster_pathway PDGFRβ Signaling Pathway PDGF_BB PDGF-BB PDGFRb PDGFRβ PDGF_BB->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates PLCg PLCγ PDGFRb->PLCg Src Src PDGFRb->Src TF3 This compound TF3->PDGFRb Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation MAPK MAPK Pathway (ERK, JNK, p38) Src->MAPK MAPK->Proliferation

References

Technical Support Center: Theaflavin 3,3'-digallate (TFDG) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of Theaflavin 3,3'-digallate (TFDG) during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: The primary factors contributing to the degradation of TFDG are exposure to alkaline pH, high temperatures, light, and oxygen.[1][2] TFDG is most stable in acidic to neutral conditions and should be handled with care to protect it from light and heat to maintain its integrity.[1]

Q2: How should solid this compound be stored for long-term stability?

A2: Solid TFDG should be stored at -20°C in a tightly sealed, light-protected container.[1] Under these conditions, it can remain stable for at least four years.[1]

Q3: What is the stability of this compound in various solvents and aqueous solutions?

A3: TFDG is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Stock solutions in these solvents should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year), aliquoted into single-use volumes to avoid freeze-thaw cycles. In aqueous solutions, TFDG has limited stability, especially at neutral to alkaline pH. For instance, in a cell culture medium (SIEM) at 37°C, a 20.9% decrease was observed after 48 hours.

Q4: My TFDG solution is changing color. What does this indicate?

A4: A color change, typically to a dark brown, is a visual sign of TFDG degradation. This is often caused by oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Experimental Results or Loss of Bioactivity Degradation of TFDG in stock or working solutions.Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect all solutions from light and air.
Precipitation of TFDG in Aqueous Buffers Low solubility of TFDG in aqueous solutions.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Low Purity of TFDG Detected by HPLC Analysis Degradation during storage or handling.Store solid TFDG at -20°C in a tightly sealed, light-protected container. Minimize the exposure of the compound to ambient conditions during the preparation of solutions.

This compound Degradation Kinetics

The degradation of this compound is influenced by several factors, with temperature and pH being the most critical.

Condition Degradation Rate Notes Reference
Temperature
37°C in cell culture medium (SIEM)20.9% decrease after 48 hoursRelatively stable under these specific experimental conditions.
80°C~60% decomposition within 30 minutesDemonstrates significant thermal lability.
pH
Acidic (pH 3.0-6.0)Significantly more stableRecommended pH range for solutions.
Neutral to Alkaline (pH > 7.0)Vulnerable to degradationDegradation increases as pH rises.
Microbial Degradation (Human Gut Microbiota)
2 hours44% degradedSlower initial degradation compared to EGCG.
12 hours68% degraded
48 hours~93% degraded (7% remaining)

This compound Degradation Byproducts

The degradation of TFDG can occur through both chemical and microbial pathways, leading to a variety of byproducts.

Degradation Pathway Major Byproducts Reference
Microbial (Human Gut Microbiota) Theaflavin (TF), Theaflavin-3-gallate (TF3G), Theaflavin-3'-gallate (TF3'G), Theanaphthoquinone, Gallic acid, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, 3-(3′,4′-dihydroxyphenyl)propionic acid
Chemical (Oxidation) Theanaphthoquinone
Hydrolytic Gallic acid

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines a standardized method for preparing a TFDG stock solution for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid TFDG to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of TFDG.

  • Dissolve the weighed TFDG in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the TFDG is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Monitoring TFDG Stability using HPLC

This method can be used to assess the purity of TFDG and detect potential degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% orthophosphoric acid in ultrapure water

  • Mobile Phase B: 0.1% orthophosphoric acid in acetonitrile

  • Gradient:

    • Start with a percentage of B suitable for initial elution.

    • Increase to 11% B over 5 minutes.

    • Increase to 20% B over the next 5 minutes.

    • Hold at 20% B for 6 minutes.

    • Increase to 30% B over 8 minutes.

    • Increase to 45% B over 8 minutes.

Flow Rate: 1.0 mL/min

Detection Wavelength: 280 nm

Sample Preparation:

  • Prepare a standard solution of TFDG of known concentration in a suitable solvent (e.g., methanol or the mobile phase).

  • For stability studies, incubate TFDG solutions under the desired conditions (e.g., different pH, temperatures).

  • At specified time points, withdraw an aliquot of the sample.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

Visualizations

cluster_factors Degradation Factors cluster_byproducts Degradation Byproducts Temperature High Temperature Degradation Degradation Temperature->Degradation pH Alkaline pH pH->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation TFDG This compound TFDG->Degradation Theaflavins Simpler Theaflavins (TF, TF3G, TF3'G) Degradation->Theaflavins GallicAcid Gallic Acid Degradation->GallicAcid Other Other Phenolic Compounds Degradation->Other

Caption: Factors leading to the degradation of this compound and its byproducts.

start Prepare TFDG Solution incubate Incubate under Test Conditions (e.g., varying pH, temp) start->incubate sample Withdraw Aliquots at Time Points incubate->sample filter Filter Sample (0.22 µm) sample->filter hplc HPLC Analysis filter->hplc analyze Analyze Data (Calculate % remaining, kinetics) hplc->analyze

References

Technical Support Center: Optimization of Enzymatic Theaflavin 3,3'-digallate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Theaflavin 3,3'-digallate (TFDG).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (TFDG)?

A1: The main strategies for TFDG synthesis include direct extraction from black tea, chemical oxidation, and enzymatic synthesis.[1] Direct extraction is often not viable for large-scale production due to high costs and low yields.[1] Chemical synthesis can also suffer from low yields and may introduce unwanted residual reagents.[1] Enzymatic synthesis, which utilizes enzymes like polyphenol oxidase (PPO) or peroxidase (POD), is a more widely used and promising method for producing TFDG on a large scale with high purity.[1][2]

Q2: What are the common enzyme sources for the enzymatic synthesis of TFDG?

A2: Enzymes for TFDG synthesis are typically sourced from plants (such as tea leaves, pears, and potatoes) or microbial systems. While plant-derived PPOs are effective, their extraction can be complex and costly, and their activity may vary seasonally. To overcome these limitations, microbial sources like Bacillus megaterium are being investigated for more stable and cost-effective enzyme production. Additionally, recombinant and immobilized enzymes are being developed to improve stability and reusability.

Q3: What are the essential starting materials for the enzymatic synthesis of TFDG?

A3: The primary substrates for the enzymatic synthesis of TFDG are (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epicatechin gallate (ECG). The purity of these catechin substrates is critical for achieving high yield and purity of the final TFDG product.

Q4: Why can the purification of TFDG be challenging?

A4: The enzymatic synthesis of TFDG often produces a mixture of different theaflavins, not just the desired 3,3'-digallate form. This complex mixture requires sophisticated purification techniques, such as column chromatography, to isolate TFDG with high purity.

Troubleshooting Guide

This section addresses common problems encountered during the enzymatic synthesis of TFDG.

Problem 1: Low or No TFDG Yield

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction pH The optimal pH depends on the enzyme source. For PPO from Bacillus megaterium, a pH of 4.0 is optimal. For PPO from tea leaves or potatoes, a pH of 5.5 has been reported. Action: Verify and adjust the pH of your reaction buffer using a calibrated pH meter.
Suboptimal Temperature Enzyme activity is highly dependent on temperature. For microbial PPO, the optimal temperature is approximately 25°C. For tea leaf PPO, a temperature of 33°C has been used, while potato PPO works best at 20°C. Action: Ensure your reaction is maintained at the optimal temperature for your specific enzyme using a calibrated water bath or incubator.
Incorrect Substrate Molar Ratio The molar ratio of EGCG to ECG is crucial for maximizing TFDG production. A 2:1 molar ratio of EGCG to ECG has been shown to be optimal for microbial PPO. Action: Accurately calculate and verify the molar concentrations of your substrate solutions before starting the reaction.
Enzyme Inhibition High concentrations of substrates, particularly ester catechins, can inhibit the enzyme. Action: Perform a substrate concentration optimization experiment to determine the ideal concentration range for your system. Consider a fed-batch approach if inhibition is severe.
Presence of Impurities Impurities in the catechin preparations or buffer can inhibit the enzyme. Action: Use high-purity (e.g., >95%) EGCG and ECG. Ensure all buffer components are of high quality and solutions are freshly prepared.

Problem 2: Enzyme Inactivity or Denaturation

Potential Cause Troubleshooting Steps & Recommendations
Improper Enzyme Storage PPO is sensitive to storage conditions. Action: Store the enzyme according to the manufacturer's instructions, typically at low temperatures (e.g., -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles.
Harsh Reaction Conditions Extreme pH, high temperatures, or the presence of certain organic solvents can cause irreversible enzyme denaturation. Action: Ensure all reaction conditions are within the enzyme's stable range. If using organic solvents, confirm their compatibility with the enzyme.
Loss of Enzyme During Recovery (Immobilized Enzymes) If you are reusing an immobilized enzyme, the recovery method may be too harsh. Action: Use gentle recovery methods, such as magnetic separation for enzymes immobilized on magnetic beads, and ensure the washing steps do not denature the enzyme.

Data Presentation: Optimal Reaction Conditions

The optimal conditions for TFDG synthesis vary significantly depending on the source of the Polyphenol Oxidase (PPO).

Parameter Microbial PPO (B. megaterium) Potato PPO Tea Leaf PPO
Optimal pH 4.05.55.5
Optimal Temperature 25°C20°C33°C
EGCG:ECG Molar Ratio 2:1Not specifiedNot specified
Reaction Time 30 minutes150 minutes~2 hours
Reported Yield/Titer 960.36 mg/L651.75 µg/mL (Total TFs)Not specified

Experimental Protocols

Protocol 1: Synthesis using Microbial PPO (from Bacillus megaterium)

This protocol is based on the methodology described for a mutant Bacillus megaterium PPO.

  • Buffer Preparation : Prepare Mcilvaine (citrate-phosphate) buffer at pH 4.0.

  • Substrate Preparation : Dissolve EGCG and ECG in the buffer to achieve a final molar ratio of 2:1.

  • Cofactor Addition : Add Cu²⁺ to the reaction mixture to a final concentration of 0.1 mM.

  • Enzyme Addition : Add the purified mutant PPO enzyme to a final concentration of 0.06 mM.

  • Reaction Incubation :

    • Maintain the reaction temperature at 25°C.

    • Agitate the mixture at 200 rpm.

    • Allow the reaction to proceed for 30 minutes.

  • Reaction Termination : Terminate the reaction, for example, by heat inactivation or by adding a quenching agent, depending on the requirements of subsequent purification steps.

  • Analysis : Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of TFDG.

Protocol 2: In Situ Enzymatic Synthesis using Fresh Tea Leaves

This protocol is adapted from a method using fresh tea leaves as the source of both PPO and catechin substrates.

  • Enzyme and Substrate Source : Utilize fresh tea leaves as the source for both the PPO enzyme and the catechin substrates.

  • Reaction Medium : Conduct the reaction in a solution containing 20% ethanol at a pH of 5.5. The ethanol can enhance the formation of theaflavins.

  • Reaction Incubation : Incubate the mixture for approximately 2 hours at 37°C with shaking. Note that reaction time should be optimized for your specific conditions.

  • Initial Separation : After the reaction, centrifuge the mixture to remove solid precipitates.

  • Purification :

    • Pass the supernatant through an NKA-9 resin column to adsorb the theaflavins.

    • Wash the column with the reaction solution (containing 20% ethanol) to elute unreacted catechins. This eluent can be recycled.

    • Elute the adsorbed theaflavins, including TFDG, from the resin using an ethanol gradient to achieve separation and purification.

Visualizations

Enzymatic_Synthesis_of_TFDG cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product EGCG (-)-epigallocatechin-3-O-gallate (EGCG) PPO Polyphenol Oxidase (PPO) ECG (-)-epicatechin gallate (ECG) TFDG This compound (TFDG) PPO->TFDG Oxidative Coupling

Caption: Enzymatic synthesis of this compound.

TFDG_Workflow arrow arrow start Start prep 1. Prepare Substrates (EGCG, ECG) & pH-Adjusted Buffer start->prep reaction 2. Add PPO Enzyme & Incubate (e.g., 25°C, 30 min) prep->reaction terminate 3. Terminate Reaction (e.g., Heat Inactivation) reaction->terminate purify 4. Purify TFDG (e.g., Column Chromatography) terminate->purify analyze 5. Analyze Product (e.g., HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for TFDG synthesis.

Troubleshooting_Logic start Low TFDG Yield? ph Is pH optimal for your enzyme source? start->ph Yes temp Is temperature optimal? ph->temp Yes solution_ph Adjust Buffer pH ph->solution_ph No ratio Is EGCG:ECG molar ratio correct (e.g., 2:1)? temp->ratio Yes solution_temp Adjust Incubation Temp. temp->solution_temp No enzyme_activity Is enzyme active? (Check storage/handling) ratio->enzyme_activity Yes solution_ratio Recalculate & Prepare New Substrates ratio->solution_ratio No solution_enzyme Use New Enzyme Aliquot enzyme_activity->solution_enzyme No end Re-run Experiment solution_ph->end solution_temp->end solution_ratio->end solution_enzyme->end

Caption: Troubleshooting flowchart for low TFDG yield.

References

Technical Support Center: Enhancing Theaflavin 3,3'-digallate (TF3) Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of Theaflavin 3,3'-digallate (TF3).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (TF3) generally low?

A1: The low oral bioavailability of TF3 is attributed to several factors:

  • Poor intestinal absorption: Studies have consistently shown that TF3 is poorly absorbed in the small intestine.[1]

  • Low aqueous solubility: TF3 has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal fluids.[2]

  • Structural instability: TF3 is susceptible to degradation, particularly in neutral or alkaline conditions, which can occur in the gastrointestinal tract.[3][4] The galloyl moiety, in particular, can make theaflavins unstable.[5]

  • Efflux transporters: TF3 is a substrate for efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compound out of intestinal cells and back into the lumen, limiting its absorption.

  • Metabolism: A significant portion of ingested TF3 is metabolized by the gut microbiota into smaller phenolic compounds.

Q2: What is the apparent permeability (Papp) of TF3 in Caco-2 cell models?

A2: In vitro studies using Caco-2 cell monolayers, a model for intestinal permeability, have demonstrated the poor absorptive transport of TF3. The apparent permeability (Papp) value for TF3 has been reported to be as low as 3.64 x 10⁻⁷ cm/s, with an efflux ratio greater than 1.24, indicating significant efflux.

Q3: How stable is TF3 in experimental conditions?

A3: The stability of TF3 is a critical factor to consider during experiments. It is relatively stable in acidic solutions but is highly susceptible to degradation in near-neutral or alkaline solutions. In cell culture media at 37°C, TF3 can degrade rapidly within the first few hours. For storage, it is recommended to prepare fresh solutions for each experiment and store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protecting solutions from light and air is also crucial to prevent oxidation.

Q4: What are some strategies to enhance the oral bioavailability of TF3?

A4: Researchers are exploring various formulation strategies to improve the oral bioavailability of TF3. One promising approach is the use of novel delivery systems, such as nanoparticle-based carriers. For instance, chitosan-caseinophosphopeptides (CS-CPP) nanocomplexes have been shown to significantly enhance the intestinal permeability of TF3. These nanocomplexes can encapsulate TF3 with high efficiency and protect it from degradation.

Q5: Which signaling pathways are modulated by TF3?

A5: TF3 has been shown to modulate several key signaling pathways involved in various cellular processes, which is relevant for understanding its therapeutic potential despite its low bioavailability. These include:

  • EGFR Signaling Pathway: TF3 can induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

  • PDGFRβ Pathway: TF3 can suppress the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway in vascular smooth muscle cells, which is relevant for preventing neointima formation.

  • NF-κB Pathway: TF3 has been shown to inhibit the activation of NF-κB in macrophages, which is a key regulator of inflammation.

  • MAPK and PI3K/Akt Pathways: TF3 has been observed to inhibit the phosphorylation of key proteins in the MAPK (ERK1/2, JNK, p38) and PI3K/Akt/mTOR signaling pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during TF3 bioavailability enhancement experiments.

Issue Potential Cause Recommended Solution
Inconsistent or low TF3 concentration in plasma/tissue samples Degradation of TF3 during sample collection and processing. Use an appropriate anticoagulant and immediately process blood samples at low temperatures. Store plasma and tissue homogenates at -80°C until analysis. Add antioxidants like ascorbic acid during extraction.
Poor extraction efficiency. Optimize the liquid-liquid extraction protocol. Ethyl acetate is a commonly used solvent for extracting theaflavins from biological matrices. Ensure complete evaporation of the organic solvent before reconstitution.
High variability in in vitro permeability results (Caco-2 assays) Inconsistent Caco-2 cell monolayer integrity. Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range for a tight barrier.
TF3 degradation in the transport buffer. Use a transport buffer with a slightly acidic pH (e.g., pH 6.0) to improve TF3 stability. Prepare fresh TF3 solutions immediately before the experiment.
Interaction of TF3 with components of the cell culture medium. Analyze the stability of TF3 in the specific cell culture medium being used. Consider using a simpler buffer system for transport studies if significant degradation is observed.
Low encapsulation efficiency of TF3 in nanoparticles Suboptimal formulation parameters. Systematically vary parameters such as the ratio of polymer to TF3, pH of the solution, and stirring speed during nanoparticle preparation.
Poor solubility of TF3 in the solvent used for encapsulation. Prepare a stock solution of TF3 in a suitable organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous phase containing the nanoparticle components. Ensure the final concentration of the organic solvent is low enough to not disrupt nanoparticle formation or cause toxicity.
Precipitation of TF3 in aqueous buffers Low aqueous solubility of TF3. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be compatible with the experimental setup.

Quantitative Data Summary

Table 1: In Vitro Permeability of Theaflavins across Caco-2 Cell Monolayers

Compound Apparent Permeability (Papp) (cm/s) Efflux Ratio
Theaflavin (TF)0.44 x 10⁻⁷>1.24
Theaflavin-3-gallate (TF3G)1.13 x 10⁻⁷>1.24
Theaflavin-3'-gallate (TF3'G)1.04 x 10⁻⁷>1.24
This compound (TFDG)3.64 x 10⁻⁷>1.24

Table 2: In Vivo Pharmacokinetic Parameters of TF3 in Mice

Parameter Intravenous (5 mg/kg) Oral (500 mg/kg)
Cmax (Maximum Plasma Concentration) -Achieved at 6 h
AUC₀₋∞ (Area Under the Curve) -504.92 µg·min/L

Note: The AUC for oral administration was reported to be 20-fold higher than for intravenous dosing, which may seem counterintuitive and could be due to differences in dose normalization or other experimental factors.

Experimental Protocols

1. Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Transport Studies:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a slightly acidic pH (e.g., 6.0) to enhance TF3 stability.

    • TF3 solution (at a non-toxic concentration, e.g., 200 µmol/L) is added to the apical (AP) side for absorptive transport (AP to basolateral, BL) or to the basolateral side for secretory transport (BL to AP).

    • Samples are collected from the receiver chamber at specific time intervals.

    • The concentration of TF3 in the samples is determined by a validated analytical method, such as UPLC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of TF3 across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of TF3 in the donor chamber.

  • Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An efflux ratio greater than 2 suggests significant active efflux.

2. In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Female BALB/c mice are typically used.

  • Dosing:

    • Intravenous (i.v.): TF3 is dissolved in a suitable vehicle and administered via the tail vein (e.g., 5 mg/kg).

    • Oral (p.o.): TF3 is administered by gavage (e.g., 500 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-dosing via retro-orbital puncture or cardiac puncture. Tissues of interest can also be harvested.

  • Sample Processing: Plasma is separated by centrifugation. Tissues are homogenized.

  • Quantification of TF3: The concentration of TF3 in plasma and tissue homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

3. UPLC-MS/MS Method for TF3 Quantification in Biological Samples

  • Sample Preparation: Liquid-liquid extraction is commonly used to extract TF3 from plasma or tissue homogenates. Ethyl acetate is a suitable extraction solvent. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Column: A C18 column (e.g., Atlantis T3) is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.2% acetic acid) and an organic solvent (e.g., acetonitrile with 0.2% acetic acid) is employed.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for TF3 are monitored.

Visualizations

Experimental_Workflow_for_TF3_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis TF3 This compound Formulation Nanoparticle Formulation (e.g., CS-CPP) TF3->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Caco2 Caco-2 Permeability Assay Formulation->Caco2 Stability GIT Stability Assay Formulation->Stability Release In Vitro Release Study Formulation->Release PK Pharmacokinetic Study (Animal Model) Caco2->PK Data Data Interpretation & Bioavailability Enhancement Assessment PK->Data PD Pharmacodynamic/ Efficacy Study PD->Data

Caption: Experimental workflow for developing and evaluating novel formulations to enhance TF3 oral bioavailability.

TF3_Challenges_and_Solutions cluster_challenges Core Challenges cluster_solutions Enhancement Strategies Solubility Low Aqueous Solubility Bioavailability Low Oral Bioavailability of TF3 Solubility->Bioavailability Permeability Poor Intestinal Permeability Permeability->Bioavailability Stability GIT Instability (pH, Enzymes) Stability->Bioavailability Efflux Efflux by Transporters (P-gp, MRPs) Efflux->Bioavailability Metabolism Gut Microbiota Metabolism Metabolism->Bioavailability Nano Nanoparticle Encapsulation Bioavailability->Nano PermEnhancers Permeation Enhancers Bioavailability->PermEnhancers Inhibitors Efflux Pump Inhibitors Bioavailability->Inhibitors Prodrug Prodrug Approach Bioavailability->Prodrug

Caption: Key challenges contributing to the low oral bioavailability of TF3 and corresponding enhancement strategies.

TF3_PDGFRB_Signaling_Pathway cluster_downstream Downstream Signaling PDGFBB PDGF-BB PDGFRB PDGFRβ PDGFBB->PDGFRB PI3K PI3K PDGFRB->PI3K MAPK MAPK (ERK1/2, JNK, p38) PDGFRB->MAPK TF3 This compound TF3->PDGFRB Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR VSMC VSMC Proliferation, Migration & Phenotypic Switching mTOR->VSMC MAPK->VSMC Neointima Neointima Formation VSMC->Neointima

Caption: Simplified signaling pathway showing the inhibitory effect of TF3 on PDGF-BB-induced VSMC activation.

References

Technical Support Center: Theaflavin 3,3'-digallate (TF3) Extraction & Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of Theaflavin 3,3'-digallate (TF3) from black tea.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of TF3, helping you to identify and resolve potential problems in your experimental workflow.

Issue Potential Cause Recommended Solution
Low Yield of Crude Theaflavin Extract Inefficient initial extraction: The solvent and temperature used may not be optimal for extracting theaflavins. Water extraction at lower temperatures (around 25°C) can result in very low yields (5-8%).[1][2]Optimize extraction parameters: Use organic solvents like ethanol or ethyl acetate, which can extract nearly 100% of theaflavins.[1][2] For water-based extractions, higher temperatures (80-85°C) can significantly increase the yield to 30-40%.[1] A common method involves boiling tea leaves in water for a short period (e.g., 5 minutes). Consider using a stabilizing solution during extraction (e.g., containing ascorbic acid and EDTA) to prevent degradation.
Degradation during extraction: Theaflavins are susceptible to degradation at high temperatures over extended periods.Limit extraction time at high temperatures: While high temperatures can improve extraction efficiency, prolonged exposure can lead to thermal degradation of theaflavins into thearubigins. An optimal condition reported is 90°C for 25 minutes.
Low Purity of TF3 in the Final Product Co-extraction of other compounds: Crude extracts will contain other theaflavins (TF1, TF2A, TF2B), caffeine, thearubigins, and other polyphenols.Employ multi-step purification: A single purification step is often insufficient. Combine techniques like solid-phase extraction (SPE) with C18 cartridges to remove interfering substances, followed by column chromatography. Sephadex LH-20 with a gradient of ethanol has been shown to be effective in isolating TF3.
Ineffective chromatographic separation: The chosen column and mobile phase may not be adequate for resolving the different theaflavin fractions.Optimize chromatography conditions: For semi-preparative HPLC, a C18 column with an isocratic mobile phase of water/acetonitrile/glacial acetic acid has been used to achieve high purity. For column chromatography, a step-wise gradient elution with increasing concentrations of ethanol or methanol in an acidic solution can effectively separate theaflavin fractions.
Degradation of Purified TF3 During Storage or Experiments Inappropriate storage conditions: TF3 is unstable and can degrade when exposed to light, oxygen, alkaline pH, and high temperatures. A color change in the solution (e.g., darkening) is a visual indicator of degradation.Proper storage: Store solid TF3 at -20°C or below, protected from light and moisture. Prepare stock solutions in an acidic buffer (pH 3-6) and store them in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Instability in experimental solutions: Aqueous solutions of TF3, especially at neutral or alkaline pH, are prone to degradation.Prepare fresh solutions: Prepare working solutions immediately before use from a frozen stock. If using aqueous buffers, ensure the pH is in the acidic range (3-6) for maximal stability. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of TF3 in Aqueous Buffers Low aqueous solubility: this compound has limited solubility in aqueous solutions.Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO, DMF, or ethanol before diluting it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for extracting this compound from black tea?

A1: The primary methods for TF3 extraction from black tea are:

  • Solvent Extraction: This is the most common method, utilizing solvents such as ethanol, methanol, ethyl acetate, or hot water. The choice of solvent and extraction conditions significantly impacts the yield and purity of the extract.

  • Enzymatic Synthesis: While not a direct extraction from black tea, this method involves the enzymatic oxidation of catechins (like EGCG and ECG) using enzymes such as polyphenol oxidase (PPO) to produce theaflavins, including TF3.

Q2: What are the most effective techniques for purifying TF3 from a crude extract?

A2: Achieving high purity of TF3 typically requires a combination of chromatographic techniques:

  • Solid-Phase Extraction (SPE): C18 cartridges are often used as an initial clean-up step to remove polar impurities.

  • Column Chromatography: Sephadex LH-20 is a popular choice for separating theaflavin fractions, often using a gradient of ethanol for elution. Other options include MCI reverse-phase and silica gel columns.

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC with a C18 column is used for final purification to achieve high purity levels (e.g., >90%).

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability of TF3:

  • Solid Form: Store at -20°C or below, protected from light and moisture.

  • Stock Solutions: Prepare in an acidic buffer (pH 3-6), aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

  • Working Solutions: Should be prepared fresh for each experiment. If temporary storage is needed, keep the solution on ice and protected from light.

Q4: How can I monitor the purity and concentration of my TF3 samples?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method. A reverse-phase C18 column with a UV detector is typically used. The mobile phase is often a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid). Detection is commonly performed at a wavelength of around 280 nm.

Q5: What factors during the black tea manufacturing process influence the final concentration of TF3?

A5: The formation of theaflavins, including TF3, is a result of the enzymatic oxidation of catechins during the fermentation stage of black tea production. Key factors include the specific variety of the tea plant (Camellia sinensis), growing conditions, season of harvest, and the precise parameters of the manufacturing process (withering, rolling, fermentation time and temperature, and drying).

Quantitative Data Summary

Table 1: Extraction Yields of Theaflavins under Different Conditions

Extraction Method Solvent Temperature Yield Reference
Water ExtractionWater~25°C5-8% of total theaflavins
Water ExtractionWater80-85°C30-40% of total theaflavins
Solvent Extraction70% Methanol80-85°CQuantitative extraction
Solvent ExtractionAlcoholsNot specified~100% of total theaflavins

Table 2: Purity and Yield of TF3 After Purification

Purification Method Purity of TF3 Yield of TF3 Reference
Sephadex LH-20 Column Chromatography90.5%36.00% (based on crude theaflavins)
Semi-preparative HPLC (C18 column)92.40%Not specified

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of Theaflavins

This protocol is adapted from a method for quantitative analysis of theaflavins.

  • Extraction:

    • Weigh a sample of dry black tea powder.

    • Extract the tea powder three times with 50% aqueous ethanol containing 2% ascorbic acid.

    • Combine the ethanol extracts.

  • Dilution:

    • Dilute the combined ethanol extract 4-fold with distilled water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 cartridge column.

    • Apply the diluted extract directly to the C18 cartridge.

    • Rinse the cartridge with water, followed by 15% ethanol to remove interfering substances.

    • Elute the theaflavin fraction with 40% ethanol.

  • Analysis:

    • The collected fraction can be concentrated and analyzed by HPLC.

Protocol 2: Column Chromatography Purification of TF3

This protocol is based on a method using Sephadex LH-20 to achieve high-purity TF3.

  • Sample Preparation:

    • Dissolve the crude theaflavin powder in a 20% (v/v) ethanol solution.

  • Column Preparation:

    • Pack a column with Sephadex LH-20 resin and equilibrate it with the initial mobile phase.

  • Chromatographic Separation:

    • Load the dissolved sample onto the column.

    • Elute the column with a step gradient of ethanol at a constant flow rate:

      • 2 bed volumes of 50% (v/v) ethanol.

      • 3 bed volumes of 70% (v/v) ethanol.

      • 6 bed volumes of 95% (v/v) ethanol.

  • Fraction Collection and Processing:

    • Collect the final 3 bed volumes of the 95% ethanol eluent, which contains the purified TF3.

    • Concentrate the collected fraction (e.g., using a rotary evaporator).

    • Lyophilize (freeze-dry) the concentrated fraction to obtain purified TF3 powder.

Visualizations

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage BlackTea Black Tea Leaves Extraction Solvent Extraction (e.g., 50% Ethanol + Ascorbic Acid) BlackTea->Extraction CrudeExtract Crude Theaflavin Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE Initial Cleanup ColumnChrom Column Chromatography (e.g., Sephadex LH-20) SPE->ColumnChrom Fractionation PurifiedTF3 High-Purity TF3 ColumnChrom->PurifiedTF3 Isolation Analysis HPLC Analysis (Purity & Quantification) PurifiedTF3->Analysis Storage Storage (-20°C or -80°C) PurifiedTF3->Storage

Caption: General experimental workflow for TF3 extraction and purification.

Troubleshooting_Logic Start Start Experiment Problem Encounter Issue? Start->Problem LowYield Low Yield? Problem->LowYield Yes End Successful Outcome Problem->End No LowPurity Low Purity? LowYield->LowPurity No OptimizeExtraction Optimize Extraction (Solvent, Temp) LowYield->OptimizeExtraction Yes Degradation Degradation? LowPurity->Degradation No ImprovePurification Improve Purification (Multi-step) LowPurity->ImprovePurification Yes CheckStorage Check Storage/Handling (pH, Temp, Light) Degradation->CheckStorage Yes Degradation->End No OptimizeExtraction->Problem ImprovePurification->Problem CheckStorage->Problem

Caption: Troubleshooting logic for TF3 refinement experiments.

References

addressing Theaflavin 3,3'-digallate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Theaflavin 3,3'-digallate (TF3). Our goal is to help you overcome common challenges, such as precipitation in cell culture media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (TF3) precipitation in cell culture media?

A1: Precipitation of TF3 in aqueous solutions like cell culture media is often due to its low solubility.[1] Several factors can contribute to this issue:

  • High Concentration: Exceeding the solubility limit of TF3 in the specific medium formulation.

  • Temperature Shock: Adding a cold, concentrated stock solution of TF3 to warmer cell culture media can cause it to precipitate.[2]

  • pH Instability: TF3 is more stable in acidic to neutral conditions. The slightly alkaline pH of some culture media (typically pH 7.2-7.4) can lead to degradation and precipitation.[1][3]

  • Interaction with Media Components: TF3 can interact with proteins and metal ions present in the cell culture medium, especially when supplemented with fetal bovine serum (FBS), leading to the formation of insoluble complexes.[4]

Q2: My TF3 solution is changing color. What does this indicate?

A2: A color change, often to a darker brown, is a visual sign of TF3 degradation. This is commonly caused by exposure to alkaline pH, light, and oxygen, which can lead to oxidation of the compound.

Q3: What is the recommended method for preparing a TF3 stock solution?

A3: To minimize precipitation, it is recommended to first prepare a high-concentration stock solution in an organic solvent before diluting it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q4: How should I store solid TF3 and its stock solutions?

A4: Solid TF3 should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions prepared in an organic solvent should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the stability of TF3 in cell culture media?

A5: The stability of TF3 in cell culture media can be limited. In one study using a specific cell culture medium (SIEM) at 37°C, a 20.9% decrease in TF3 concentration was observed after 48 hours. However, in Dulbecco's Modified Eagle Medium (DMEM), theaflavins, including TF3, have been shown to be extremely unstable, with a recovery rate of less than 15% after 2 hours. It is highly recommended to prepare fresh working solutions for each experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with TF3 in cell culture.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding TF3 to media. - Concentration is too high.- Temperature shock.- Lower the final concentration of TF3.- Warm the media to 37°C before adding the TF3 stock solution slowly while gently swirling.
Cloudiness or precipitate appears over time in the incubator. - TF3 degradation at physiological pH.- Interaction with serum proteins.- Prepare fresh media with TF3 for each experiment.- Consider reducing the serum concentration if experimentally feasible.- Test the stability of TF3 in your specific media over your experimental time course.
Inconsistent experimental results. - Degradation of TF3 in stock or working solutions.- Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.
Solution turns dark brown. - Oxidation and/or degradation of TF3.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Prepare solutions fresh and use them immediately.

Experimental Protocols

Protocol 1: Preparation of this compound (TF3) Stock Solution

This protocol describes the preparation of a 10 mM stock solution of TF3 in DMSO.

Materials:

  • This compound (TF3) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid TF3 to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of TF3.

  • Dissolve the weighed TF3 in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Gently vortex the solution until the TF3 is completely dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of TF3 Stability in Cell Culture Media

This protocol provides a method to assess the stability of TF3 in your specific cell culture medium over time.

Materials:

  • TF3 stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (with or without serum)

  • Sterile, amber vials or tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a working solution of TF3 in your cell culture medium at the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples.

  • Aliquot the TF3-containing medium into sterile, amber vials.

  • Place the vials in a 37°C incubator with 5% CO2.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately analyze the TF3 concentration in each sample by HPLC or store the samples at -80°C for later analysis.

  • For HPLC analysis, a C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid). Detection is commonly performed at 280 nm.

  • Calculate the percentage of TF3 remaining at each time point relative to the 0-hour time point.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO10 mg/mL
100 mg/mL (115.11 mM)
DMF25 mg/mL
Ethanol10 mg/mL
Water0.1 mg/mL
DMF:PBS (pH 7.2) (1:6)0.14 mg/mL

Table 2: Stability of Theaflavins in Different Media

TheaflavinMediumIncubation TimeRecovery RateReference
TF3SIEM48 hours~79.1%
TF3G, TF3'G, TFDGDMEM2 hours<15%
TFDMEM2 hours~45%
All TheaflavinsHBSS2 hours>80%

Signaling Pathways and Workflows

Below are diagrams illustrating key signaling pathways affected by TF3 and a general workflow for troubleshooting precipitation issues.

TF3_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_EGFR EGFR Pathway cluster_CaN_NFAT CaN-NFAT Pathway TF3_MAPK This compound ROS ROS Accumulation TF3_MAPK->ROS ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 Apoptosis_Ferroptosis Apoptosis & Ferroptosis ERK->Apoptosis_Ferroptosis JNK->Apoptosis_Ferroptosis p38->Apoptosis_Ferroptosis TF3_EGFR This compound EGFR EGFR TF3_EGFR->EGFR Downregulation Downregulation EGFR->Downregulation TF3_CaN This compound CaN Calcineurin (CaN) TF3_CaN->CaN NFAT NFAT CaN->NFAT Hypertrophy Cardiac Hypertrophy NFAT->Hypertrophy

Signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_Concentration Is the TF3 concentration too high? Start->Check_Concentration Check_Prep Was the working solution prepared correctly? Check_Concentration->Check_Prep No Lower_Conc Lower TF3 Concentration Check_Concentration->Lower_Conc Yes Check_Media Is the issue media-specific? Check_Prep->Check_Media Yes Improve_Prep Improve Preparation Technique: - Add stock to warm media - Mix gently Check_Prep->Improve_Prep No Test_Stability Test TF3 Stability in Specific Media Check_Media->Test_Stability Yes Success Problem Resolved Check_Media->Success No Lower_Conc->Success Improve_Prep->Success Reduce_Serum Consider Reducing Serum Concentration Test_Stability->Reduce_Serum Reduce_Serum->Success

References

Technical Support Center: Theaflavin 3,3'-digallate (TF3) Animal Model Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theaflavin 3,3'-digallate (TF3) in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and administration of TF3 in animal experiments, helping to identify and resolve potential sources of variability and poor outcomes.

Issue 1: Lower than expected in vivo efficacy.

Potential CauseRecommended Solution
Low Oral Bioavailability TF3 is known for its poor oral bioavailability.[1][2] Consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection if the experimental design allows. For oral studies, co-administration with a black tea extract (BTE) has been shown to enhance absorption and tissue distribution.[2][3]
Compound Instability TF3 is susceptible to degradation, especially in solutions with neutral to alkaline pH.[4] Prepare dosing solutions fresh for each experiment and protect them from light. For stock solutions, store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Inadequate Dosage The optimal dose of TF3 is dependent on the animal model, administration route, and therapeutic indication. Review published studies for established starting dosages. For example, oral gavage doses in mice have ranged from 20-40 mg/kg for antitumor efficacy to 500 mg/kg for pharmacokinetic studies. IV injections for pharmacokinetic studies in mice have been performed at 5 mg/kg.
Metabolism by Gut Microbiota A significant portion of ingested TF3 is metabolized by the gut microbiota into smaller phenolic compounds. This can alter the profile of bioactive molecules reaching the systemic circulation. Consider the potential role of these metabolites in the observed biological effects.

Issue 2: Precipitation of TF3 in dosing solutions.

Potential CauseRecommended Solution
Low Aqueous Solubility TF3 has limited water solubility. To prepare solutions for injection, first dissolve the compound in a minimal amount of a biocompatible organic solvent such as DMSO. Then, dilute with a sterile vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals (generally less than 5%).
Incorrect pH of Vehicle The stability of TF3 is pH-dependent, with better stability in slightly acidic conditions. Ensure the pH of your final dosing solution is compatible with maintaining TF3 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when delivering this compound in animal models?

The primary challenge is its low systemic bioavailability, which is attributed to poor absorption in the small intestine and significant metabolism by the gut microbiota. Studies using Caco-2 cell monolayers, an in vitro model of intestinal absorption, have demonstrated the poor permeability of TF3.

Q2: How can I improve the bioavailability of TF3 in my oral administration studies?

Co-administering TF3 with black tea extract (BTE) has been shown to improve its absorption and tissue distribution in mice. This is thought to be due to the presence of other compounds in the extract that may enhance its stability or uptake.

Q3: What are the key stability concerns for TF3 and how can I mitigate them?

TF3 is sensitive to temperature and pH. It is more stable in acidic conditions and degrades at neutral or alkaline pH. It is also sensitive to light and oxidation. To ensure the integrity of the compound:

  • Store solid TF3 at -20°C, protected from light and moisture.

  • Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and store in single-use aliquots at -20°C or -80°C.

  • Prepare fresh working solutions for each experiment.

  • Protect all solutions from light by using amber vials or wrapping containers in foil.

Q4: Are there any known transporters involved in the low absorption of TF3?

Yes, in vitro studies have shown that TF3 is a substrate for efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP). These transporters actively pump TF3 back into the intestinal lumen, further limiting its absorption.

Q5: What happens to TF3 that is not absorbed?

The unabsorbed TF3 passes to the large intestine, where it is extensively metabolized by the gut microbiota. This results in the formation of various smaller phenolic compounds, which may have their own biological activities.

Quantitative Data Summary

Table 1: In Vitro Permeability of this compound

CompoundApparent Permeability (Papp) (cm/s)Efflux RatioCell Model
This compound (TFDG)3.64 x 10⁻⁷>1.24Caco-2

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (5 mg/kg)Oral (500 mg/kg)
Cmax (Maximum Plasma Concentration) -Achieved at 6 hours post-dosing
AUC (Area Under the Curve) -504.92 µg·min/L

Table 3: Stability of this compound in Solution

ConditionTimeRemaining TF3 (%)
DMEM (cell culture medium) at 37°C2 hours< 15%
HBSS (buffer) at 37°C2 hours> 80%
Anaerobic fecal fermentation at 37°C2 hours~56%
Anaerobic fecal fermentation at 37°C12 hours~32%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of TF3 after oral and intravenous administration.

  • Animal Model: Swiss albino mice.

  • Dosing:

    • Intravenous (IV): 5 mg/kg of TF3 administered via the tail vein.

    • Oral Gavage: 500 mg/kg of TF3.

  • Sample Collection: Blood samples are collected at various time points post-administration. Tissues such as the liver, kidney, spleen, lung, and heart can also be collected for biodistribution studies.

  • Sample Processing: Plasma is separated from blood by centrifugation. Tissues are homogenized.

  • Analytical Method: Quantification of TF3 in plasma and tissue homogenates is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of TF3 in vitro.

  • Cell Model: Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal epithelium.

  • Methodology:

    • TF3 is added to the apical (AP) side of the Caco-2 monolayer.

    • Samples are collected from the basolateral (BL) side at various time points to measure the amount of TF3 that has crossed the monolayer.

    • To assess efflux, TF3 is added to the BL side, and samples are collected from the AP side.

  • Analysis: The concentration of TF3 in the collected samples is determined by HPLC. The apparent permeability coefficient (Papp) and efflux ratio are then calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis TF3_powder TF3 Powder dissolve Dissolve in DMSO TF3_powder->dissolve dilute Dilute with Vehicle (Saline/PBS) dissolve->dilute oral Oral Gavage dilute->oral iv Intravenous Injection dilute->iv blood Blood Collection oral->blood tissue Tissue Collection oral->tissue iv->blood iv->tissue plasma Plasma Separation blood->plasma homogenize Tissue Homogenization tissue->homogenize hplc HPLC-MS Analysis plasma->hplc homogenize->hplc pk_pd PK/PD Modeling hplc->pk_pd

Caption: Experimental workflow for in vivo pharmacokinetic studies of TF3.

signaling_pathway TF3 This compound (TF3) PDGFRB PDGFRβ TF3->PDGFRB inhibits AKT AKT PDGFRB->AKT ERK ERK1/2 PDGFRB->ERK VSMC Vascular Smooth Muscle Cell Phenotypic Switching AKT->VSMC ERK->VSMC Neointima Neointima Formation VSMC->Neointima

Caption: TF3 inhibits neointima formation via the PDGFRβ pathway.

logical_relationship cluster_challenges Challenges with TF3 Delivery cluster_solutions Troubleshooting Solutions low_bio Low Bioavailability co_admin Co-administration with BTE low_bio->co_admin formulation Alternative Formulations (e.g., Nanoformulations) low_bio->formulation route Alternative Administration Routes (IV/IP) low_bio->route instability Poor Stability fresh_prep Fresh Solution Preparation instability->fresh_prep metabolism Gut Microbiota Metabolism metabolism->co_admin

Caption: Logical relationship between challenges and solutions for TF3 delivery.

References

improving the yield and purity of synthesized Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Theaflavin 3,3'-digallate (TFDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of synthesized TFDG.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main strategies for TFDG synthesis include direct extraction from black tea, chemical oxidation, and enzymatic synthesis.[1] For large-scale and high-purity production, enzymatic synthesis is the most promising and commonly used method, employing enzymes such as polyphenol oxidase (PPO) or peroxidase (POD).[1][2] While direct extraction is possible, it often results in low yields and is not cost-effective for large quantities.[1] Chemical synthesis methods can also suffer from low yields and the potential for unwanted residual reagents.[1]

Q2: What are the recommended starting materials for the enzymatic synthesis of TFDG?

A2: The essential starting materials for the enzymatic synthesis of TFDG are (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epicatechin gallate (ECG). The purity of these catechin substrates is a critical factor in achieving a high yield and purity of the final TFDG product.

Q3: What are the common enzyme sources for TFDG synthesis?

A3: Enzymes for the enzymatic synthesis of TFDG are typically sourced from plants, such as tea leaves, pears, and eggplants, or from microbial systems. Plant-derived PPOs are effective; however, their extraction can be complex, and their activity may vary seasonally. To overcome these challenges, microbial sources like Bacillus megaterium are being investigated for more stable and cost-effective enzyme production. Additionally, developments in recombinant and immobilized enzymes aim to improve stability and reusability.

Q4: Why is the purification of TFDG often challenging?

A4: The enzymatic synthesis of TFDG typically yields a mixture of different theaflavins, not exclusively the 3,3'-digallate form. This complex mixture necessitates robust purification techniques to isolate TFDG with high purity. Commonly employed methods include column chromatography using resins like Sephadex LH-20 or NKA-9, and high-speed countercurrent chromatography.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Suboptimal Reaction pH The optimal pH for TFDG synthesis is dependent on the enzyme source. For PPO from Bacillus megaterium, a pH of 4.0 has been shown to be optimal. For PPO derived from tea leaves, a pH of 5.5 is reported to be effective. It is crucial to verify and adjust the pH of your reaction buffer accordingly.
Suboptimal Temperature Enzyme activity is highly sensitive to temperature. The optimal temperature for microbial PPO is approximately 25°C, while for tea leaf PPO, a temperature of 33°C has been utilized. Ensure that your reaction is maintained at the optimal temperature for your specific enzyme.
Incorrect Substrate Ratio The molar ratio of the substrates, EGCG to ECG, significantly influences the yield of TFDG. An optimized molar ratio of 2:1 (EGCG:ECG) has been reported to be effective.
Enzyme Inhibition High concentrations of the catechin substrates can lead to inhibition of PPO activity. To mitigate this, consider a fed-batch approach or optimizing the initial substrate concentrations.
Enzyme Denaturation The enzyme may denature if exposed to suboptimal pH, temperature, or certain organic solvents. Ensure all reaction conditions are within the enzyme's stable range.
Low Enzyme Activity The source and preparation of the enzyme can affect its activity. Using enzymes from microbial sources or immobilized enzymes can offer more stable and reusable options.
Issue 2: Low Purity of this compound
Potential Cause Troubleshooting Step
Formation of Other Theaflavin Derivatives The enzymatic reaction naturally produces a mixture of theaflavin derivatives. Optimizing the substrate ratio (EGCG:ECG) can help favor the formation of TFDG.
Inefficient Purification The purification method is critical for achieving high purity. Column chromatography with resins such as Sephadex LH-20 or NKA-9 has proven effective. A multi-step elution process using varying concentrations of ethanol can be used to separate TFDG from other theaflavins and unreacted catechins. High-speed countercurrent chromatography is another powerful technique for purification.
Presence of Unreacted Substrates If the reaction does not go to completion, unreacted EGCG and ECG will contaminate the final product. Optimizing reaction time, temperature, and pH can improve the conversion of substrates. A 30-minute reaction time has been found to be optimal in some microbial PPO systems.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on TFDG Synthesis using Microbial PPO from Bacillus megaterium

Parameter Optimal Condition Resulting TFDG Titer Conversion Rate
pH 4.0960.36 mg/L44.22%
Temperature 25°C960.36 mg/L44.22%
EGCG:ECG Molar Ratio 2:1960.36 mg/L44.22%
Reaction Time 30 minutes960.36 mg/L44.22%
Data adapted from a study on an optimized microbial PPO mutant.

Table 2: Example of TFDG Synthesis Yield and Purity

Synthesis Method Yield Purity
In situ enzymatic synthesis with tea leaves36.00% (based on crude TFs)90.5%
Immobilized pear PPO42.23% (based on ECG added)Not specified
Data from separate studies.

Experimental Protocols

Detailed Protocol for Enzymatic Synthesis of TFDG using Microbial PPO

This protocol is adapted from a method utilizing a purified mutant PPO from Bacillus megaterium.

1. Reaction Setup:

  • Prepare a reaction mixture in Mcilvaine Buffer at pH 4.0.

  • Add the substrates, EGCG and ECG, to the buffer to achieve a final molar ratio of 2:1.

  • Add 0.1 mM Cu²⁺ to the reaction mixture.

  • Add the purified mutant PPO enzyme to a final concentration of 0.06 mM.

2. Reaction Conditions:

  • Maintain the reaction temperature at 25°C.

  • Agitate the reaction mixture at 200 rpm.

  • Allow the reaction to proceed for 30 minutes.

3. Reaction Termination and Analysis:

  • Terminate the reaction, for example, by adding a quenching agent or by heat inactivation, depending on the subsequent purification steps.

  • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of TFDG.

General Protocol for In Situ Enzymatic Synthesis and Purification

This protocol is based on a method using fresh tea leaves as both the enzyme and substrate source.

1. Enzyme and Substrate Preparation:

  • Use fresh tea leaves as the source of both PPO and catechin substrates.

2. Reaction Conditions:

  • Conduct the reaction in a solution containing 20% ethanol at a pH of 5.5. The presence of ethanol can enhance the formation of theaflavins.

  • Optimize the reaction time; for instance, a 2-hour incubation at 37°C with shaking has been used.

3. Initial Purification:

  • After the reaction, centrifuge the mixture to remove solid precipitates.

  • Pass the supernatant through an NKA-9 resin column to adsorb the theaflavins.

  • Wash the column with the 20% ethanol solution to elute unreacted catechins and other reactants. This eluent can be recycled for subsequent synthesis batches.

4. TFDG Isolation and Purification:

  • Elute the adsorbed theaflavins from the resin using a gradient of ethanol with varying concentrations. For example, use 30% (v/v) ethanol followed by 60% (v/v) ethanol to elute the crude theaflavin fraction.

  • For further purification of TFDG from the crude theaflavin mixture, dissolve the crude product in a 20% (v/v) ethanol solution and apply it to a Sephadex LH-20 column.

  • Elute the column with increasing concentrations of ethanol (e.g., 50% v/v, 70% v/v, and finally 95% v/v). The fraction containing the purified TFDG is typically collected in the higher ethanol concentration eluent.

  • Concentrate and freeze-dry the collected fraction to obtain purified TFDG powder.

Visualizations

Enzymatic_Synthesis_of_TFDG cluster_reactants Reactants cluster_enzyme Enzyme cluster_reaction Oxidative Coupling EGCG (-)-Epigallocatechin-3-O-gallate (EGCG) TFDG This compound (TFDG) EGCG->TFDG Byproducts Other Theaflavins & Byproducts EGCG->Byproducts ECG (-)-Epicatechin gallate (ECG) ECG->TFDG ECG->Byproducts PPO Polyphenol Oxidase (PPO) PPO->TFDG Catalyzes PPO->Byproducts

Caption: Enzymatic synthesis of this compound.

TFDG_Workflow start Start: Prepare Reactants (EGCG, ECG, Enzyme) reaction Enzymatic Reaction (Optimized pH, Temp, Time) start->reaction centrifuge Centrifugation (Remove Precipitates) reaction->centrifuge column1 Column Chromatography 1 (e.g., NKA-9 Resin) centrifuge->column1 recycle Recycle Unreacted Substrates column1->recycle Wash with 20% EtOH elute_crude Elute Crude Theaflavins column1->elute_crude Elute with 30-60% EtOH column2 Column Chromatography 2 (e.g., Sephadex LH-20) elute_crude->column2 elute_pure Elute Purified TFDG column2->elute_pure Elute with 95% EtOH final_product Freeze-dry to obtain pure TFDG powder elute_pure->final_product

Caption: General experimental workflow for TFDG synthesis.

References

Technical Support Center: Addressing Off-Target Effects of Theaflavin 3,3'-digallate in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Theaflavin 3,3'-digallate (TF3) in cellular models.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cells after treatment with this compound (TF3) that don't seem to align with its reported primary targets. What could be the cause?

A1: Unexpected cellular phenotypes following TF3 treatment can arise from its known off-target effects and inherent chemical properties. TF3 has been shown to exhibit "promiscuous" binding to various cellular components, including nuclear structures like histone proteins and DNA.[1][2] This means TF3 can influence cellular processes beyond its intended targets. Additionally, TF3 is known to be unstable in typical cell culture media, degrading over time, and its degradation products may have their own biological activities.[3]

Q2: Our cell viability assay results with TF3 are inconsistent. What could be the reason for this variability?

A2: Inconsistent cell viability results are a common issue when working with polyphenols like TF3. Several factors can contribute to this:

  • Assay Interference: TF3, being a polyphenolic compound, can interfere with common colorimetric and fluorometric cell viability assays (e.g., MTT, Neutral Red), leading to inaccurate readings.[1] It is recommended to use assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®), to validate findings.

  • Compound Instability: TF3 is unstable in cell culture media, particularly at neutral or alkaline pH.[4] Its degradation over the course of an experiment can lead to a changing effective concentration and contribute to result variability.

  • Precipitation: TF3 has low aqueous solubility and may precipitate in your culture medium, especially at higher concentrations. This can lead to inconsistent cellular exposure.

Q3: We have noticed a gradual color change in our cell culture medium after adding TF3. Is this normal?

A3: Yes, a color change in the medium is often observed with TF3 and other polyphenols. This is typically due to the oxidation and degradation of the compound in the culture medium, which is often buffered at a neutral pH and kept at 37°C. This degradation can affect the compound's activity and should be considered when interpreting results from long-term experiments.

Q4: Does this compound have known off-target kinase activity?

Q5: What are the known off-target binding partners of TF3?

A5: Research has shown that TF3 can bind to several cellular components that may be considered off-targets, including:

  • Histone proteins: This interaction could potentially influence chromatin structure and gene expression.

  • Double-stranded and quadruplex DNA: Binding to DNA could have implications for DNA replication, transcription, and genomic stability.

  • Serum proteins in culture media: Binding to proteins in the fetal bovine serum (FBS) can reduce the free concentration of TF3 available to the cells.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Cell Viability Assay Results
  • Potential Cause: Interference of TF3 with the assay chemistry or degradation of TF3 during the assay.

  • Troubleshooting Workflow:

    • Validate with an orthogonal assay: If using a tetrazolium-based assay (e.g., MTT, XTT), confirm your results with a non-colorimetric method, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cell analysis system.

    • Include a cell-free control: To test for direct reaction with assay reagents, incubate TF3 in cell-free media with the assay reagents to see if a signal is generated.

    • Minimize incubation time: Reduce the incubation time of TF3 with cells to the minimum required to observe the effect, thereby minimizing degradation.

    • Pre-incubation stability check: Assess the stability of TF3 in your specific cell culture medium over the time course of your experiment using HPLC. A study has shown that pre-incubating TF3 in media for 3 hours can result in degradation products with higher inhibitory effects on some cell lines.

Issue 2: Unexpected Phenotypes or Activation of Unrelated Signaling Pathways
  • Potential Cause: Off-target binding of TF3 to unintended proteins, including kinases, or effects of TF3 degradation products.

  • Troubleshooting Workflow:

    • Perform a literature review for the observed phenotype: Determine if the unexpected phenotype has been associated with the inhibition of specific off-target proteins.

    • Use a structurally unrelated compound: If possible, use a compound with a different chemical structure that targets the same primary pathway to see if it reproduces the on-target phenotype without the unexpected effects.

    • Consider a kinome scan: If off-target kinase activity is suspected, a commercial kinome profiling service can provide data on which kinases are inhibited by TF3 at various concentrations.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding of TF3 to on-target and off-target proteins in a cellular context.

Data Presentation

Table 1: Summary of IC50 Values for this compound in Various Cellular Models

Cell LineAssayIC50 (µM)Reference
HCT116 (Human Colon Carcinoma)Cell Growth Inhibition17.26
HCT116 (O-TFDG - pre-incubated for 3h)Cell Growth Inhibition8.98
A549 (Human Lung Carcinoma)Not specified~30
MCF-7 (Human Breast Adenocarcinoma)Not specified~25
PC-3 (Human Prostate Adenocarcinoma)Not specified~28
Zika Virus (ZIKV) ProteaseEnzyme Inhibition2.3
Vero E6 (ZIKV replication)Antiviral Assay7.65 (EC50)

Table 2: Summary of Known Off-Target Interactions of this compound

Interacting MoleculeInteraction TypePotential EffectReference
Histone ProteinsBindingAltered chromatin structure and gene expression
Double-stranded DNABindingInterference with DNA replication and transcription
Quadruplex DNAHigh-affinity bindingEffects on telomere stability and gene regulation

Experimental Protocols

Protocol 1: Assessing TF3 Stability in Cell Culture Medium via HPLC

Objective: To determine the degradation kinetics of TF3 in a specific cell culture medium over time.

Methodology:

  • Preparation: Prepare a stock solution of TF3 in DMSO. Dilute the stock solution to the final experimental concentration in your cell culture medium (e.g., DMEM + 10% FBS) pre-warmed to 37°C.

  • Incubation: Place the TF3-containing medium in a sterile, capped tube and incubate at 37°C in a 5% CO2 incubator.

  • Sampling: At various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), collect an aliquot of the medium.

  • Sample Processing: Immediately stop the degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typically used.

    • Detection: UV detector at a wavelength of approximately 280 nm or 380 nm.

    • Quantification: The peak area of TF3 at each time point is compared to the peak area at time 0 to determine the percentage of TF3 remaining.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if TF3 directly binds to a protein of interest within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or TF3 at the desired concentration for a specific duration.

  • Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the protein of interest in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: If TF3 binds to the protein of interest, it will stabilize the protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Visualizations

Signaling_Pathways cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_egfr EGFR Pathway Akt Akt MDM2 MDM2 Akt->MDM2 phosphorylates p53 p53 MDM2->p53 inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases EGF EGF EGFR EGFR EGF->EGFR activates cluster_mapk cluster_mapk EGFR->cluster_mapk TF3 This compound TF3->Akt TF3->MEK TF3->IKK TF3->EGFR downregulates

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Workflow start Inconsistent/Unexpected Experimental Results with TF3 q1 Are you observing variability in cell viability assays? start->q1 a1_yes Perform Orthogonal Assay (e.g., ATP-based) Include Cell-Free Controls q1->a1_yes Yes q2 Is there an unexpected phenotype or pathway activation? q1->q2 No a1_yes->q2 a2_yes Consider Off-Target Effects - Use Structurally Unrelated Inhibitor - Perform Kinome Scan or CETSA q2->a2_yes Yes q3 Is the culture medium changing color or showing precipitate? q2->q3 No a2_yes->q3 a3_yes Assess TF3 Stability and Solubility - Prepare Fresh Solutions - Check pH of Medium - Use HPLC to Monitor Degradation q3->a3_yes Yes end Refined Experimental Design q3->end No a3_yes->end

Caption: Troubleshooting workflow for experiments with TF3.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis cluster_controls Essential Controls prep_stock Prepare fresh TF3 stock solution (DMSO) prep_working Dilute to working concentration in pre-warmed medium prep_stock->prep_working treat_cells Add TF3 solution to cells prep_working->treat_cells incubate Incubate for desired duration (37°C, 5% CO2) treat_cells->incubate analysis_type Perform desired assay (e.g., Viability, Western Blot, CETSA) incubate->analysis_type data_acq Data Acquisition analysis_type->data_acq data_int Data Interpretation data_acq->data_int vehicle_control Vehicle Control (DMSO) stability_control TF3 in media (no cells) to check degradation assay_control TF3 in assay buffer (no cells) to check interference

Caption: General experimental workflow for using TF3 in cell culture.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Theaflavin 3,3'-digallate (TF3) and Epigallocatechin gallate (EGCG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, and Epigallocatechin gallate (EGCG), the most abundant catechin in green tea. The comparison is supported by experimental data from various in vitro assays, detailing the methodologies and exploring the underlying cellular mechanisms and signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of TF3 and EGCG has been evaluated using multiple assays that measure their ability to scavenge various reactive oxygen species (ROS) and inhibit oxidation. The data consistently demonstrates that both are potent antioxidants, with their relative efficacy varying depending on the specific radical or oxidative system being studied.

Radical Scavenging Activity

The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates higher antioxidant activity.

Table 1: Comparative Radical Scavenging Activity (IC50)

Compound Superoxide Radical (O₂⁻) Scavenging IC50 (µmol/L) Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µmol/L) Hydroxyl Radical (·OH) Scavenging IC50 (µmol/L) Source
This compound (TF3) 26.7 0.39 25.07 [1][2]

| Epigallocatechin gallate (EGCG) | 45.80 | > 10.00 | 38.60 |[2][3] |

The data indicates that while EGCG is an effective superoxide radical scavenger, TF3 is significantly more potent in scavenging hydrogen peroxide and hydroxyl radicals.[2] One study found TF3 to be the most effective ·OH scavenger among theaflavin derivatives, followed by other theaflavins, and then EGCG.

Inhibition of Lipid Peroxidation

The oxidation of low-density lipoproteins (LDL) is a key event in the pathogenesis of atherosclerosis. The ability of antioxidants to inhibit this process is another important measure of their biological activity.

Table 2: Relative Efficacy in Inhibiting Cu²⁺-mediated LDL Oxidation

Rank Compound Key Finding Source
1 This compound (TF3) Most potent inhibitor
2 Epicatechin gallate (ECG) More potent than EGCG

| 3 | Epigallocatechin gallate (EGCG) | Highly effective, but less so than TF3 | |

Analysis of thiobarbituric acid-reactive substances (TBARS) and conjugated dienes formed during LDL oxidation consistently shows the antioxidant activity in the order of TF3 > ECG > EGCG. This suggests that the conversion of catechins like EGCG into theaflavins during the fermentation process of black tea does not diminish, and in the case of TF3, may even enhance, their antioxidant potency in this specific model. The presence of galloyl moieties is crucial for this high level of activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for the key assays cited in this guide.

Reactive Oxygen Species (ROS) Scavenging Assays (Chemiluminescence)

This method was used to determine the IC50 values for scavenging superoxide, hydrogen peroxide, and hydroxyl radicals.

  • Superoxide Radical (O₂⁻) Scavenging:

    • The superoxide radicals are generated in a luminol-hypoxanthine-xanthine oxidase system.

    • The reaction mixture contains the sample (TF3 or EGCG at varying concentrations), hypoxanthine, and luminol in a phosphate buffer.

    • The reaction is initiated by adding xanthine oxidase.

    • The chemiluminescence intensity is measured immediately. The degree of inhibition of chemiluminescence corresponds to the superoxide scavenging activity.

  • Hydrogen Peroxide (H₂O₂) Scavenging:

    • The H₂O₂ scavenging activity is measured in a luminol-H₂O₂-horseradish peroxidase (HRP) system.

    • The reaction mixture includes the sample, luminol, and HRP in a phosphate buffer.

    • The reaction is started by injecting a solution of H₂O₂.

    • The chemiluminescence is recorded, and the scavenging rate is calculated based on the reduction in light emission compared to a control.

  • Hydroxyl Radical (·OH) Scavenging:

    • Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂).

    • The assay system contains the sample, luminol, and FeSO₄ in a phosphate buffer.

    • The reaction is initiated by the addition of H₂O₂.

    • The scavenging activity is determined by measuring the inhibition of the chemiluminescence produced by the reaction.

G General Workflow for ROS Scavenging Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Reagents (Buffer, Luminol, Radical Source) mix Combine Reagents and Antioxidant Sample reagents->mix sample Prepare Antioxidant Solutions (TF3 / EGCG at various concentrations) sample->mix initiate Initiate Reaction (e.g., add enzyme or H₂O₂) mix->initiate measure Measure Chemiluminescence Immediately initiate->measure Generates Light calculate Calculate % Inhibition vs. Control measure->calculate ic50 Determine IC50 Value calculate->ic50 G Nrf2/ARE Antioxidant Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF3 TF3 / EGCG Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) TF3->Keap1_Nrf2 induces release ROS Oxidative Stress ROS->Keap1_Nrf2 induces release Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., SOD, Catalase) ARE->Genes activates transcription Enzymes Protective Enzymes Genes->Enzymes translation G Inhibition of NF-κB Pathway by TF3 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF3 This compound (TF3) IKK IKK Complex TF3->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., Cytokines, ROS) Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p Phosphorylated IκBα NFkB_active NF-κB (Active) IkBa_p->NFkB_active IκBα degradation releases NF-κB IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (Nucleus) NFkB_active->NFkB_nuc translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates

References

A Comparative Analysis of Theaflavin-3,3'-digallate and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Theaflavin-3,3'-digallate (TF3) against other principal theaflavin derivatives: Theaflavin (TF1), Theaflavin-3-gallate (TF2A), and Theaflavin-3'-gallate (TF2B). This analysis is supported by experimental data to highlight their therapeutic potential.

Theaflavins, the reddish-brown polyphenols found in black tea, are formed during the enzymatic oxidation of catechins during fermentation. Among them, Theaflavin-3,3'-digallate (TF3) has garnered significant attention for its potent biological activities. This guide delves into a comparative analysis of TF3 and its derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, anti-diabetic, and neuroprotective properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of theaflavin derivatives, providing a clear comparison of their efficacy.

Table 1: Comparative Antioxidant Activity of Theaflavin Derivatives

CompoundSuperoxide Radical Scavenging (IC50, µmol/L)Singlet Oxygen Scavenging (IC50, µmol/L)Hydrogen Peroxide Scavenging (IC50, µmol/L)Hydroxyl Radical Scavenging (IC50, µmol/L)
Theaflavin (TF1)14.50[1]0.83[1]>10[1]>100[1]
Theaflavin-3-gallate (TF2A)23.50[1]0.870.5345.60
Theaflavin-3'-gallate (TF2B)18.600.550.3935.70
Theaflavin-3,3'-digallate (TF3)26.700.830.3925.07
(-)-epigallocatechin gallate (EGCG)45.800.871.2555.40

Table 2: Comparative Anticancer Activity of Theaflavin Derivatives (IC50, µM)

Cell LineCancer TypeTheaflavin (TF1)Theaflavin-3-gallate (TF2a)Theaflavin-3'-gallate (TF2b)Theaflavin-3,3'-digallate (TF3)
OVCAR-3Ovarian Cancer>40~30~30~25
A2780/CP70Ovarian Cancer>40~35~35~30
SW480Colon Cancer<32.0<32.0<32.0<32.0
SW620Colon Cancer<32.0<32.0<32.0<32.0
HCT116Colon Cancer---17.26
HT-29Colon Cancer>50>50>50>50
LNCaPProstate CancerInhibitory effect observedInhibitory effect observedInhibitory effect observedGreatest inhibitory effect
A431Epidermoid Carcinoma>50>50>5018
SPC-A-1Lung Adenocarcinoma--6.704.78

Structure-Activity Relationship

The biological activities of theaflavin derivatives are closely linked to their chemical structures. The presence and position of galloyl groups significantly influence their efficacy. Generally, the antioxidant and anticancer activities increase with the number of galloyl groups, with TF3 often exhibiting the most potent effects. For instance, the galloyl moiety is considered crucial for the potent anti-inflammatory activity of TF3. In some cases, the position of a single galloyl group can also impact activity, as seen with the superior superoxide radical scavenging of TF2B compared to TF2A.

Signaling Pathways and Mechanisms of Action

Theaflavin derivatives exert their biological effects by modulating various signaling pathways.

Anti-inflammatory and Anticancer Pathways

Theaflavins, particularly TF3, have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and carcinogenesis. This inhibition prevents the transcription of pro-inflammatory and pro-survival genes. Additionally, theaflavins can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also crucial in cell proliferation, differentiation, and apoptosis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates IkB_P->NFkB Releases Theaflavins Theaflavin Derivatives (esp. TF3) Theaflavins->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by theaflavin derivatives.
Apoptosis Induction in Cancer Cells

Theaflavin derivatives, particularly those with gallate groups, can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Theaflavins Theaflavin Derivatives FasL FasL Theaflavins->FasL Bax Bax Theaflavins->Bax Bcl2 Bcl-2 Theaflavins->Bcl2 Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of apoptosis by theaflavin derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve theaflavin derivatives in a suitable solvent to prepare a series of concentrations.

  • Reaction: Mix a specific volume of the sample solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of scavenging activity against concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of theaflavin derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, p65).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponds to the amount of the target protein.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_DPPH Prepare DPPH Solution Mix Mix Sample and DPPH Solution Prepare_DPPH->Mix Prepare_Samples Prepare Theaflavin Derivative Samples Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Scavenging Calculate % Scavenging Activity Measure_Abs->Calculate_Scavenging Determine_IC50 Determine IC50 Calculate_Scavenging->Determine_IC50

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

G cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Theaflavin Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Abs Measure Absorbance at 570 nm Add_Solubilizer->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 4: Workflow for the MTT Cell Viability Assay.

References

Theaflavin 3,3'-digallate versus resveratrol in anticancer studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Theaflavin 3,3'-digallate and Resveratrol in Anticancer Research

For researchers and professionals in drug development, the exploration of natural compounds with therapeutic potential is a critical endeavor. Among these, this compound (TF3), a polyphenol from black tea, and Resveratrol, a stilbenoid found in grapes and berries, have emerged as prominent candidates in anticancer studies. Both compounds exhibit pleiotropic effects, modulating numerous cellular processes to inhibit cancer cell proliferation and survival. This guide provides a direct comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visualizations of their molecular mechanisms.

Data Presentation: Comparative Cytotoxicity

A primary metric for evaluating anticancer potential is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for TF3 and Resveratrol across various human cancer cell lines, offering a quantitative comparison of their potency. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of this compound (TF3) and Resveratrol

Cancer Cell LineCancer TypeCompoundIC50 Value (µM)Reference
A431 Epidermoid CarcinomaThis compound18[1]
SPC-A-1 Lung AdenocarcinomaThis compound4.78[1]
A2780/CP70 Cisplatin-Resistant OvarianThis compound23.81[2]
HCT116 Colon CarcinomaThis compound17.26[3][4]
KYSE 510 Esophageal SquamousThis compound18
MCF-7 Breast AdenocarcinomaResveratrol35.1 - 150
HepG2 Hepatocellular CarcinomaResveratrol57.4
SW480 Colon AdenocarcinomaResveratrol~70 - 150
HeLa Cervical CarcinomaResveratrol83.8 - 250
A549 Lung CarcinomaResveratrol~400 - 500

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell density and incubation time.

Mechanisms of Action: A Comparative Overview

Both TF3 and Resveratrol exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, the specific molecular pathways they modulate can differ.

This compound (TF3)

TF3 is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to cause cell cycle arrest at different phases depending on the cancer type.

  • Induction of Apoptosis: In ovarian cancer cells, TF3 treatment increases the expression of pro-apoptotic proteins like Bax and Bad while inhibiting the anti-apoptotic protein Bcl-xL. This leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of executioner caspases-3 and -7. Concurrently, TF3 can upregulate death receptors like DR5, leading to the activation of the extrinsic pathway via caspase-8.

  • Cell Cycle Arrest: TF3 can induce G1 phase arrest by decreasing the expression of cyclin D1 and CDK4. In certain cisplatin-resistant ovarian cancer cells, it causes G2/M phase arrest by downregulating cyclin B1.

  • Signaling Pathway Modulation: TF3 has been found to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival. By decreasing the phosphorylation of Akt, TF3 can suppress downstream effectors that promote cell proliferation and survival. It has also been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR).

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis start Cancer Cell Culture treatment Treatment with This compound or Resveratrol start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate protein_exp Analyze Protein Expression Levels protein->protein_exp conclusion Conclusion on Anticancer Efficacy ic50->conclusion apoptosis_rate->conclusion protein_exp->conclusion

References

A Comparative Analysis of the Anti-Inflammatory Effects of Theaflavin 3,3'-digallate and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, both Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol in black tea, and Quercetin, a flavonoid abundant in various fruits and vegetables, have emerged as significant anti-inflammatory agents.[1][2][3][4] This guide offers an objective comparison of their anti-inflammatory properties, supported by experimental data, to inform researchers, scientists, and professionals in drug development. Both compounds demonstrate potent effects by modulating key inflammatory signaling pathways, though their specific mechanisms and reported efficacy can vary.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory activities of both TFDG and Quercetin are primarily attributed to their ability to interfere with major signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1]

This compound (TFDG): TFDG exerts its anti-inflammatory effects by directly targeting multiple points within inflammatory pathways. It has been shown to block the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκBα, which in turn stops the nuclear accumulation of the NF-κB p65 and p50 subunits. Furthermore, TFDG suppresses the phosphorylation of key kinases in the MAPK pathway, including c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK). This dual inhibition effectively halts the transcription and production of a wide array of inflammatory molecules. Studies also indicate that the gallic acid moiety of TFDG is crucial for its potent anti-inflammatory activity.

Quercetin: Quercetin's mechanism involves the suppression of pro-inflammatory cytokine production by inhibiting the activation of NF-κB and MAPK pathways. It can inhibit NF-κB activation by stabilizing the complex it forms with its inhibitor, IκB. In the MAPK pathway, quercetin has been demonstrated to strongly reduce the activation of phosphorylated ERK and p38. Some evidence suggests quercetin can also downregulate Toll-like receptor 4 (TLR4), an upstream receptor that triggers inflammatory responses to LPS, thereby preventing the initial activation of these cascades.

Quantitative Comparison of In Vitro Anti-Inflammatory Effects

The following table summarizes the key quantitative findings from various in vitro studies, providing a comparative overview of the efficacy of TFDG and Quercetin in mitigating inflammatory responses, primarily in macrophage cell lines stimulated with LPS.

ParameterThis compound (TFDG)QuercetinCell Model
Nitric Oxide (NO) Production Strong inhibition of NO generation and inducible NO synthase (iNOS) protein and mRNA levels. Found to be a stronger inhibitor than (-)-epigallocatechin-3-gallate (EGCG).Potent inhibition of NO production and iNOS expression.RAW 264.7 Macrophages
Pro-Inflammatory Cytokines Inhibited the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).Inhibited the production of TNF-α, IL-1β, and IL-6.RAW 264.7, U937 Macrophages
NF-κB Pathway Blocked phosphorylation of IκBα and reduced nuclear accumulation of NF-κB p65 and p50 subunits.Inhibited NF-κB activation through stabilization of the NF-κB/IκBα complex.RAW 264.7 Macrophages
MAPK Pathway Suppressed LPS-induced phosphorylation of JNK and p38. Also shown to inhibit phosphorylation of ERK.Strongly reduced activation of phosphorylated ERK and p38.RAW 264.7 Macrophages

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the points of intervention for TFDG and Quercetin within the primary inflammatory signaling pathways.

TFDG_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) PI3K PI3K LPS->PI3K MAPK MAPK (JNK, p38, ERK) LPS->MAPK AKT AKT PI3K->AKT IkB IκBα AKT->IkB P Transcription Gene Transcription MAPK->Transcription NFkB NF-κB NFkB->Transcription Translocation TFDG Theaflavin 3,3'-digallate TFDG->PI3K TFDG->AKT TFDG->MAPK TFDG->IkB Inhibits Phosphorylation Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines

Caption: TFDG inhibits inflammation via PI3K/AKT/NF-κB and MAPK pathways.

Quercetin_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IkB_NFkB IκBα-NF-κB Complex TLR4->IkB_NFkB Leads to IκBα Degradation Transcription Gene Transcription MAPK->Transcription NFkB NF-κB NFkB->Transcription Translocation Quercetin Quercetin Quercetin->TLR4 Quercetin->MAPK Quercetin->IkB_NFkB Stabilizes Complex Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines

Caption: Quercetin inhibits inflammation via TLR4, MAPK, and NF-κB pathways.

Experimental Protocols

The data presented in this guide are derived from established in vitro models of inflammation. Below are detailed methodologies for key experiments cited.

LPS-Induced Inflammation in Macrophages (RAW 264.7)

This protocol is a standard method for screening anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). They are then pre-treated with various concentrations of the test compound (TFDG or Quercetin) for 1-2 hours.

  • Inflammatory Stimulus: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 100-1000 ng/mL) for a specified duration (e.g., 12-24 hours) to induce an inflammatory response.

  • Analysis: Supernatants are collected for cytokine and nitric oxide analysis. Cell lysates are prepared for Western blot or RT-PCR analysis.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, 100 µL of cell culture supernatant is collected.

  • Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific to the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and standard solutions of the cytokine are added to the wells and incubated.

  • Detection: After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • Substrate Addition: A substrate for the enzyme is added, which produces a measurable color change.

  • Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The cytokine concentration is calculated from the standard curve.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins in the signaling pathways (e.g., p-p38, p-ERK, IκBα).

  • Protein Extraction: Cells are lysed to extract total protein, and the concentration is determined.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p38, anti-β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (Varying concentrations of TFDG or Quercetin) A->B C 3. Inflammatory Stimulation (LPS) B->C D 4. Incubation C->D E 5. Sample Collection D->E F Cell Supernatant E->F G Cell Lysate E->G H Griess Assay (NO) ELISA (Cytokines) F->H I Western Blot (p-MAPK, IκBα) RT-PCR (mRNA levels) G->I

Caption: General workflow for in vitro anti-inflammatory compound screening.

Conclusion

Both this compound and Quercetin are potent natural anti-inflammatory compounds that function by inhibiting the crucial NF-κB and MAPK signaling pathways. They effectively reduce the production of key inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β. While the available literature does not offer a direct side-by-side quantitative comparison under identical experimental conditions, both molecules show remarkable efficacy in widely accepted in vitro models of inflammation. TFDG has been noted for its particularly strong inhibition of nitric oxide synthase and the importance of its gallate moiety for this activity. Quercetin's ability to modulate the upstream TLR4 receptor provides another layer to its mechanism. For researchers and drug developers, both compounds represent promising candidates for the development of novel anti-inflammatory therapies. The choice between them may depend on the specific inflammatory context, desired therapeutic target, and pharmacokinetic considerations.

References

Theaflavin 3,3'-digallate: A Comparative Guide to its In Vivo Efficacy in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Theaflavin 3,3'-digallate (TF3), a bioactive polyphenol found in black tea, against standard-of-care treatments in various animal models of disease. The data presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the therapeutic potential of TF3.

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound compared to alternative treatments in validated animal models of rheumatoid arthritis, osteosarcoma, atherosclerosis, pulmonary emphysema, and nonalcoholic fatty liver disease (NAFLD).

Table 1: Rheumatoid Arthritis - Collagen-Induced Arthritis (CIA) in Mice
Treatment GroupDosagePrimary Efficacy EndpointResult
This compound (TF3) 10 mg/kg/dayArthritis ScoreSignificant reduction in arthritis score compared to control[1][2].
Methotrexate (MTX) 1 mg/kg/weekArthritis ScoreSignificant reduction in arthritis score compared to control.
Table 2: Osteosarcoma - Xenograft Mouse Model
Treatment GroupDosagePrimary Efficacy EndpointResult
This compound (TF3) 50 mg/kgTumor Volume ReductionSignificantly reduced average tumor volume[3][4][5].
Cisplatin (CDDP) 4 mg/kgTumor Volume ReductionSignificantly reduced primary tumor volume.
Table 3: Atherosclerosis - Carotid Artery Ligation Model in Mice
Treatment GroupDosagePrimary Efficacy EndpointResult
This compound (TF3) 10 mg/kgIntima-Media Thickness (IMT) RatioSignificant reduction in the intima-to-media ratio.
Atorvastatin 10 mg/kg/dayPlaque Area / IMTSignificant reduction in plaque area and intima-media thickness.
Table 4: Pulmonary Emphysema - Cigarette Smoke Extract (CSE)-Induced Model in Mice
Treatment GroupDosagePrimary Efficacy EndpointResult
This compound (TF3) Not specifiedInflammatory Cytokines (TNF-α, IL-1β)Significantly reduced levels of TNF-α and IL-1β in lung tissue.
N-Acetylcysteine (NAC) Not specifiedLung InflammationReduced lung oxidative damage and cell senescence.
Table 5: Nonalcoholic Fatty Liver Disease (NAFLD) - Leptin-Deficient (ob/ob) Mice
Treatment GroupDosagePrimary Efficacy EndpointResult
This compound (TF3) 25-50 mg/kg/dayHepatic Triglyceride LevelsSignificantly decreased hepatic triglyceride levels.
Metformin Not specifiedHepatic Triglyceride LevelsSignificantly reduced hepatic triglyceride levels.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster immunization: On day 21 after the primary immunization, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Administer this compound (10 mg/kg/day) or methotrexate (1 mg/kg/week) intraperitoneally, starting from the day of the booster immunization.

  • Assessment:

    • Visually score the severity of arthritis in each paw on a scale of 0-4. The total arthritis score is the sum of the scores for all four paws.

Osteosarcoma Xenograft Mouse Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation:

    • Subcutaneously inject 143B human osteosarcoma cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment:

    • Administer this compound (50 mg/kg) or cisplatin (4 mg/kg) intraperitoneally or via tail vein injection according to the study design.

  • Assessment:

    • Measure tumor volume using calipers at regular intervals. Tumor volume is calculated using the formula: (length × width²) / 2.

Atherosclerosis - Carotid Artery Ligation in Mice
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet.

  • Surgical Procedure:

    • Anesthetize the mouse and expose the left common carotid artery.

    • Ligate the carotid artery near the distal bifurcation to induce altered blood flow and plaque formation.

  • Treatment:

    • Administer this compound (10 mg/kg) or atorvastatin (10 mg/kg/day) via oral gavage or intraperitoneal injection.

  • Assessment:

    • After a specified period, euthanize the mice and perfuse the arterial tree.

    • Excise the carotid arteries, section, and stain with Hematoxylin and Eosin (H&E).

    • Measure the intima and media thickness using image analysis software to determine the intima-to-media ratio.

Pulmonary Emphysema - Cigarette Smoke Extract (CSE)-Induced Model in Mice
  • Animal Model: C57BL/6 mice.

  • Induction of Emphysema:

    • Expose mice to cigarette smoke extract (CSE) or whole-body cigarette smoke for a specified duration (e.g., several weeks to months).

  • Treatment:

    • Administer this compound or N-acetylcysteine through an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Assessment:

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Measure the levels of inflammatory cytokines such as TNF-α and IL-1β in the BALF or lung homogenates using ELISA.

Nonalcoholic Fatty Liver Disease (NAFLD) - Leptin-Deficient (ob/ob) Mice
  • Animal Model: Leptin-deficient (ob/ob) mice, which spontaneously develop obesity and NAFLD.

  • Treatment:

    • Administer this compound (25-50 mg/kg/day) or metformin via oral gavage.

  • Assessment:

    • Euthanize the mice and collect liver tissue.

    • Homogenize the liver tissue and extract lipids.

    • Quantify the triglyceride levels in the liver extracts using a commercial assay kit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and the general experimental workflows for the described animal models.

experimental_workflow cluster_disease_model Disease Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction Treatment Groups Treatment Groups Disease Induction->Treatment Groups Randomization TF3 Treatment TF3 Treatment Treatment Groups->TF3 Treatment Comparator Treatment Comparator Treatment Treatment Groups->Comparator Treatment Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Data Collection Data Collection TF3 Treatment->Data Collection Comparator Treatment->Data Collection Vehicle Control->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results rheumatoid_arthritis_pathway cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK MAPK\n(p38, JNK, ERK) MAPK (p38, JNK, ERK) Pro-inflammatory\nStimuli->MAPK\n(p38, JNK, ERK) TF3 TF3 TF3->IKK TF3->MAPK\n(p38, JNK, ERK) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene Transcription->Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6) Inflammation\n& Joint Destruction Inflammation & Joint Destruction Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6)->Inflammation\n& Joint Destruction osteosarcoma_pathway cluster_apoptosis Apoptotic Pathway TF3 TF3 ROS ROS TF3->ROS Bax/Bak Bax/Bak ROS->Bax/Bak activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis atherosclerosis_pathway cluster_signaling VSMC Signaling PDGF-BB PDGF-BB PDGFRβ PDGFRβ PDGF-BB->PDGFRβ activates TF3 TF3 TF3->PDGFRβ PI3K/Akt PI3K/Akt PDGFRβ->PI3K/Akt MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) PDGFRβ->MAPK\n(ERK, JNK, p38) VSMC Proliferation\n& Migration VSMC Proliferation & Migration PI3K/Akt->VSMC Proliferation\n& Migration MAPK\n(ERK, JNK, p38)->VSMC Proliferation\n& Migration Neointima Formation Neointima Formation VSMC Proliferation\n& Migration->Neointima Formation emphysema_pathway cluster_necroptosis Necroptosis Pathway Cigarette Smoke\nExtract (CSE) Cigarette Smoke Extract (CSE) p38 MAPK p38 MAPK Cigarette Smoke\nExtract (CSE)->p38 MAPK activates TF3 TF3 TF3->p38 MAPK RIPK3 RIPK3 p38 MAPK->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis\n& Inflammation Necroptosis & Inflammation MLKL->Necroptosis\n& Inflammation nafld_pathway cluster_metabolism Lipid Metabolism Regulation TF3 TF3 Fads1 Fads1 TF3->Fads1 modulates PPARδ PPARδ Fads1->PPARδ influences Fabp4 Fabp4 PPARδ->Fabp4 regulates Lipid Accumulation Lipid Accumulation Fabp4->Lipid Accumulation Hepatic Steatosis Hepatic Steatosis Lipid Accumulation->Hepatic Steatosis

References

head-to-head comparison of Theaflavin 3,3'-digallate and other polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Head-to-Head Comparison of Theaflavin 3,3'-digallate and Other Polyphenols

Introduction

This compound (TF3), a principal bioactive polyphenol found in black tea, is the subject of extensive research for its potential therapeutic applications. Formed during the enzymatic oxidation of catechins in the fermentation process of Camellia sinensis leaves, TF3 is distinguished by its benzotropolone core with galloyl moieties at the 3 and 3' positions.[1] These structural features are believed to be crucial for its biological activities. This guide provides a direct comparative analysis of TF3 against other notable polyphenols, including other theaflavin derivatives, green tea catechins like (-)-epigallocatechin-3-gallate (EGCG), resveratrol, and curcumin. The comparison focuses on objective performance in key biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

Antioxidant Activity

The capacity of polyphenols to neutralize reactive oxygen species (ROS) is a cornerstone of their therapeutic potential, particularly in diseases linked to oxidative stress.[2] The antioxidant activity of theaflavins is often attributed to their ability to scavenge free radicals and chelate metal ions.[3][4]

Comparative studies consistently demonstrate that the presence and number of galloyl groups enhance antioxidant potency. In assays measuring the inhibition of human low-density lipoprotein (LDL) oxidation, the antioxidant activity follows the order: TF3 > epicatechin gallate (ECG) > EGCG. TF3 has been shown to be a more potent scavenger of hydrogen peroxide and hydroxyl radicals compared to EGCG and other theaflavin derivatives.

Table 1: Comparative In Vitro Antioxidant and Radical Scavenging Activity

CompoundAssay / Radical ScavengedModel SystemIC50 / ActivityReference
This compound (TF3) Hydrogen Peroxide (H₂O₂) Scavenging Chemical Assay0.39 µmol/L
Theaflavin-3'-gallate (TF2B)Hydrogen Peroxide (H₂O₂) ScavengingChemical Assay0.39 µmol/L
Theaflavin-3-gallate (TF2A)Hydrogen Peroxide (H₂O₂) ScavengingChemical Assay1.15 µmol/L
Theaflavin (TF1)Hydrogen Peroxide (H₂O₂) ScavengingChemical Assay1.29 µmol/L
(-)-epigallocatechin gallate (EGCG)Hydrogen Peroxide (H₂O₂) ScavengingChemical Assay2.57 µmol/L
This compound (TF3) Hydroxyl Radical (·OH) Scavenging Chemical Assay25.07 µmol/L
Theaflavin-3'-gallate (TF2B)Hydroxyl Radical (·OH) ScavengingChemical Assay29.81 µmol/L
Theaflavin-3-gallate (TF2A)Hydroxyl Radical (·OH) ScavengingChemical Assay34.25 µmol/L
(-)-epigallocatechin gallate (EGCG)Hydroxyl Radical (·OH) ScavengingChemical Assay45.80 µmol/L
Theaflavin (TF1)Hydroxyl Radical (·OH) ScavengingChemical Assay82.50 µmol/L
This compound (TF3) Superoxide Radical Scavenging Chemical Assay26.7 µmol/L
Theaflavin (TF1)Superoxide Radical ScavengingChemical Assay14.50 µmol/L
ResveratrolDPPH Radical ScavengingChemical Assay~25-100 µM
This compound (TF3) LDL Oxidation Inhibition Human Low-Density LipoproteinMore potent than EGCG

Note: A lower IC50 value indicates higher antioxidant activity. Direct comparison of values across different studies may be affected by variations in experimental conditions.

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Polyphenols exert anti-inflammatory effects primarily by modulating inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

TF3 has demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7 cells), TF3 was found to be a more potent inhibitor of nitric oxide (NO) generation and inducible NO synthase (iNOS) protein expression than EGCG. This effect is mediated by its ability to block the activation of NF-κB, a critical transcription factor for iNOS induction. In vivo studies have also shown that TF3 significantly reduces the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in models of collagen-induced arthritis and acute lung injury. The anti-inflammatory activity of TF3 is considered comparable to, and in some cases stronger than, that of EGCG and other common polyphenols.

Table 2: Comparative Anti-inflammatory Activity

CompoundModel SystemKey FindingsReference
This compound (TF3) LPS-activated RAW 264.7 MacrophagesStronger inhibitor of NO generation than EGCG. Blocks NF-κB activation.
This compound (TF3) Collagen-Induced Arthritis (mice)Significantly reduced IL-1β, TNF-α, and IL-6 levels.
This compound (TF3) Adipocyte-Macrophage Co-cultureSuppressed NO, TNF-α, IL-6, IL-1β; enhanced anti-inflammatory IL-10.
ResveratrolFibroblastsInhibited TNF-α induced inflammation.
(-)-epigallocatechin gallate (EGCG)LPS-activated RAW 264.7 MacrophagesInhibits NO generation (less potent than TF3).
Anticancer Activity

Theaflavins have been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. The anticancer activity is often linked to the number of galloyl groups in the structure.

In a direct comparison of the four main theaflavin derivatives on human prostate cancer (LNCaP) cells, TF3 exhibited the greatest inhibitory effect on cell viability. Similarly, in studies on human colon cancer cells (HCT116), theaflavins containing galloyl groups showed higher cytotoxicity. TF3 has also been shown to induce apoptosis in ovarian cancer cells and cause cell cycle arrest in lung adenocarcinoma cells.

Table 3: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineAssayIC50 ValueReference
This compound (TF3) A431 (human epidermoid carcinoma)Growth Inhibition18 µM
This compound (TF3) SPC-A-1 (lung adenocarcinoma)Viability Inhibition4.78 µM
Theaflavin mixture (TF2b+TF3)SPC-A-1 (lung adenocarcinoma)Viability Inhibition6.70 µM
Theaflavin-3-gallate (TF-3-G)HCT116 (human colon cancer)Proliferation Inhibition49.57 ± 0.54 µM
isoneoTF-3-GHCT116 (human colon cancer)Proliferation Inhibition56.32 ± 0.34 µM
Antibacterial and Neuroprotective Activities

Antibacterial Effects: TF3 has demonstrated superior bactericidal activity compared to EGCG against certain bacteria. For instance, TF3 was effective against Bacillus coagulans at concentrations where EGCG showed no effect. This is attributed to a stronger interaction with cytoplasmic membrane proteins, leading to inhibited nutrient uptake and cell death. Studies also show TF3 can inhibit the growth of a broad spectrum of bacteria, including P. aeruginosa, by up to 99.98% at a concentration of 250 µg/mL.

Neuroprotective Effects: Both TF3 and other polyphenols like EGCG and curcumin show promise in neuroprotection. TF3 is a potent inhibitor of amyloid-beta (Aβ) and alpha-synuclein fibrillogenesis, key processes in Alzheimer's and Parkinson's diseases. Like EGCG, TF3 remodels toxic fibrils into non-toxic, spherical aggregates. Notably, TF3 was found to be less susceptible to air oxidation than EGCG, suggesting greater stability and efficacy under oxidative conditions. The neuroprotective effects are largely attributed to the potent antioxidant and anti-inflammatory actions of these compounds.

Modulation of Key Signaling Pathways

TF3 exerts its biological effects by modulating critical intracellular signaling pathways involved in inflammation and oxidative stress response.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. TF3 has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation and suppressing downstream inflammatory mediators.

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NFκB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NFκB (p65/p50) IkBa_p->NFkB Degradation of IκBα & NFκB Release NFkB_nuc NFκB (Active) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription TF3 This compound (TF3) TF3->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound (TF3).
Activation of Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1). TF3 has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of these protective enzymes and enhancing cellular defense against oxidative damage.

Nrf2_Pathway cluster_stimulus Condition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Stress->Keap1_Nrf2 Induces Release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Enzymes Transcription TF3 This compound (TF3) TF3->Keap1_Nrf2 Promotes Nrf2 Release

Activation of the Nrf2/ARE pathway by this compound (TF3).

Detailed Experimental Protocols

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Materials: DPPH solution (in methanol or ethanol), test polyphenol solutions at various concentrations, methanol/ethanol, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test polyphenol (e.g., TF3, EGCG) in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.

    • Add a fixed volume of the DPPH radical solution to each well of a 96-well plate.

    • Add an equal volume of the polyphenol solution (or solvent for the control) to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically ~517 nm).

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the polyphenol.

    • The IC50 value (the concentration of the polyphenol required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the polyphenol concentration.

Anti-inflammatory Activity: NF-κB Inhibition in Macrophages

This protocol assesses the ability of a polyphenol to inhibit the LPS-induced inflammatory response in a macrophage cell line, such as RAW 264.7, by measuring downstream markers of NF-κB activation.

  • Reagents and Materials: RAW 264.7 cells, complete cell culture medium, Lipopolysaccharide (LPS), test polyphenol solutions, Griess Reagent (for NO measurement), ELISA kits (for cytokines), reagents for Western Blotting (antibodies against p-IκBα, IκBα, β-actin).

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western Blot) and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test polyphenol (e.g., TF3) for a specified duration (e.g., 1-4 hours).

    • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for a further period (e.g., 24 hours for NO/cytokine measurement, 30-60 minutes for protein analysis).

    • Endpoint Measurement:

      • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Mix it with Griess Reagent and measure the absorbance at ~540 nm. Quantify NO levels using a sodium nitrite standard curve.

      • Cytokine Levels (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

      • Western Blot for NF-κB Pathway Proteins: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated IκBα and total IκBα. Use a loading control like β-actin to normalize the results.

    • Data Analysis: Compare the levels of inflammatory markers in polyphenol-treated groups to the LPS-only control group to determine the inhibitory effect.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Endpoint Analysis start Seed RAW 264.7 Macrophages adhere Incubate Overnight start->adhere pretreat Pre-treat with Polyphenol (e.g., TF3) adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect no_assay Measure NO Production (Griess Assay) collect->no_assay elisa Measure Cytokine Levels (ELISA) collect->elisa wb Analyze NF-κB Pathway Proteins (Western Blot) collect->wb

Workflow for an in vitro anti-inflammatory assay.

References

comparative study of Theaflavin 3,3'-digallate delivery via different nanoparticle systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Nanoparticle-Based Delivery of Theaflavin 3,3'-digallate

For Researchers, Scientists, and Drug Development Professionals

This compound (TF3), the most abundant and active theaflavin in black tea, exhibits a wide array of pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer effects.[1] Its therapeutic potential is derived from its capacity to modulate various cellular signaling pathways, such as MAPK, Wnt/β-Catenin, and NF-κB.[1] However, the clinical application of TF3 is significantly hindered by its inherent poor stability, low bioavailability, and limited targeting capabilities.[1]

Nanoparticle-based drug delivery systems present a viable strategy to overcome these limitations. By encapsulating or conjugating TF3 with nanoparticles, it is possible to improve its solubility, shield it from degradation, control its release, and enhance its accumulation at target sites, thereby amplifying its therapeutic efficacy.[1] This guide provides an objective comparison of different nanoparticle systems for TF3 delivery, supported by experimental data and detailed protocols.

Comparative Analysis of Nanoparticle Systems for TF3 Delivery

The selection of a nanoparticle system is critical for the successful delivery of TF3. Different platforms offer unique physicochemical properties that influence drug loading, release kinetics, and biological interactions. This section compares Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, Chitosan-Caseinophosphopeptide (CS-CPP) nanocomplexes, and Gold Nanoparticles (AuNPs).

Nanoparticle SystemKey CharacteristicsEncapsulation Efficiency (%)Drug Release ProfileKey In Vivo/In Vitro Findings
PLGA Nanoparticles Biodegradable and biocompatible polymer, allows for sustained drug release.~18% (for general theaflavins)[2]Biphasic: ~25% release in 24 hours, followed by sustained release over 10 days.Showed a 30-fold dose advantage over bulk theaflavins in protecting against DNA damage in mouse skin.
CS-CPP Nanocomplexes Formed by electrostatic interactions between chitosan and caseinophosphopeptides.High (specific value not quantified)Not specified. Focus is on improving permeability.Significantly enhanced the intestinal permeability of TF3 in a Caco-2 monolayer model.
Gold Nanoparticles (AuNPs) Surface can be easily functionalized for targeting; offers unique optical properties.N/A (Conjugation, not encapsulation)N/A (Drug is conjugated to the surface)TF3-conjugated AuNPs are proposed for targeted cancer therapy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis, characterization, and evaluation of TF3-loaded nanoparticles.

Protocol 1: Synthesis of Theaflavin-Conjugated Gold Nanoparticles (AuNPs)

This protocol outlines the green synthesis of TF3-conjugated AuNPs, where TF3 acts as both a reducing and capping agent.

  • Preparation of Solutions : Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl₄) and a 1 mg/mL solution of TF3 in deionized water.

  • Reaction : In a clean glass flask, add 10 mL of the HAuCl₄ solution.

  • Conjugation : While stirring vigorously, add 1 mL of the TF3 solution to the HAuCl₄ solution.

  • Formation : Continue stirring at room temperature for 1 hour. A color change from yellow to ruby red will indicate the formation of AuNPs.

  • Confirmation : Monitor the formation by measuring the UV-Vis absorption spectrum. A characteristic surface plasmon resonance (SPR) peak around 530-550 nm confirms nanoparticle synthesis.

  • Purification : Purify the conjugate by centrifuging at 12,000 rpm for 30 minutes.

  • Washing : Discard the supernatant and resuspend the nanoparticle pellet in sterile Phosphate-Buffered Saline (PBS). Repeat this washing step twice to remove unconjugated TF3.

Protocol 2: Characterization of Nanoparticles

Dynamic Light Scattering (DLS) for Size and Zeta Potential:

  • Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).

  • Place the diluted sample into a cuvette and insert it into the DLS instrument.

  • Perform measurements in triplicate to determine the average particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.

Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry completely.

  • (Optional) For better contrast, negatively stain the grid with a solution such as phosphotungstic acid.

  • Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.

Protocol 3: In Vitro Cell Viability (MTT Assay)

This assay determines the cytotoxic effects of TF3-loaded nanoparticles on cancer cells.

  • Cell Seeding : Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment : Prepare serial dilutions of the TF3-nanoparticle suspension in the cell culture medium.

  • Incubation : Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Dissolution : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for conceptualizing complex processes in drug delivery and molecular biology.

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation S1 Select Nanoparticle (PLGA, AuNP, etc.) S2 Prepare TF3 and Reagents S1->S2 S3 Encapsulation or Conjugation S2->S3 S4 Purification & Washing S3->S4 C1 Size & Zeta Potential (DLS) S4->C1 C2 Morphology (TEM) S4->C2 C3 Encapsulation Efficiency S4->C3 C4 Drug Release Profile S4->C4 E1 In Vitro Studies (Cell Viability, Uptake) S4->E1 C4->E1 E2 In Vivo Studies (Animal Models) E1->E2 E3 Efficacy & Toxicity Assessment E2->E3

General workflow for TF3 nanoparticle development.

Mechanism of Action: Signaling Pathways Modulated by TF3

The therapeutic effects of TF3 stem from its ability to interact with multiple intracellular signaling pathways. Nanoparticle delivery can enhance these interactions by increasing the intracellular concentration of TF3 in target cells.

MAPK Pathway in Osteosarcoma

In osteosarcoma cells, TF3 has been shown to induce both apoptosis and ferroptosis by triggering the accumulation of reactive oxygen species (ROS) and activating the MAPK signaling pathway.

MAPK_Pathway TF3 TF3 Delivery via Nanoparticles ROS ROS Accumulation TF3->ROS MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK APOP Apoptosis MAPK->APOP FERR Ferroptosis MAPK->FERR

TF3 induces cell death via ROS and MAPK pathways.
Akt and Notch-1 Pathways in Angiogenesis

TF3 can inhibit tumor angiogenesis, a critical process for tumor growth and metastasis. It achieves this by downregulating key factors like HIF-1α and VEGF through the inactivation of the Akt/mTOR pathway and suppression of Notch-1 signaling.

Angiogenesis_Pathway TF3 TF3 Akt Akt/mTOR Pathway TF3->Akt Notch1 Notch-1 Cleavage TF3->Notch1 HIF1a HIF-1α Akt->HIF1a Notch1->HIF1a VEGF VEGF HIF1a->VEGF Angio Tumor Angiogenesis VEGF->Angio

TF3 inhibits tumor angiogenesis via Akt and Notch-1.
Wnt/β-Catenin Pathway in Ovarian Cancer Stem Cells

Recent studies indicate that TF3 can target and inhibit ovarian cancer stem cells (CSCs), which are often responsible for tumor recurrence and drug resistance. This effect is mediated through the suppression of the Wnt/β-catenin signaling pathway.

Wnt_Pathway TF3 TF3 Nanoparticles Wnt Wnt/β-Catenin Signaling TF3->Wnt Target Target Gene Expression (c-Myc, Cyclin D1) Wnt->Target CSC CSC Proliferation & Self-Renewal Target->CSC

TF3 suppresses cancer stem cells via Wnt signaling.

References

Validating Theaflavin 3,3'-digallate's Target Protein Binding: A Comparative Guide to SPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurately quantifying the binding affinity of a small molecule like Theaflavin 3,3'-digallate to its target proteins is a critical step in the validation process. Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technique for this purpose. This guide provides a comparative overview of SPR and an alternative method, fluorescence spectroscopy, for validating the binding affinity of this compound, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the experimentally determined binding affinities of this compound to different target proteins using Biolayer Interferometry (BLI), a technique similar to SPR, and fluorescence spectroscopy.

Target ProteinLigandMethodBinding Affinity (Kd)Reference
Zika Virus Protease (ZIKVpro)This compoundBiolayer Interferometry (Octet)8.86 μM[1]
Bovine Serum Albumin (BSA)This compoundFluorescence SpectroscopySee Binding Constant (Ka)[2][3]

Note on BSA Binding: The interaction with Bovine Serum Albumin (BSA) was characterized by the binding constant (Ka). For this compound (TF3), the quenching effects followed the sequence TF3 > Theaflavin 3-gallate (TF2A) > Theaflavin-3'-gallate (TF2B) > Theaflavin (TF1), indicating a strong interaction.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for SPR/BLI and fluorescence spectroscopy.

SPR_Workflow cluster_prep Preparation cluster_run SPR/BLI Measurement cluster_analysis Data Analysis Immobilize Protein Immobilize Target Protein on Sensor Chip Association Inject Ligand: Measure Association Immobilize Protein->Association Flow Cell Prepare Ligand Prepare Serial Dilutions of this compound Prepare Ligand->Association Dissociation Inject Buffer: Measure Dissociation Association->Dissociation Real-time Binding Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Concentration Fit Model Fit to Binding Model Sensorgram->Fit Model Calculate Kd Calculate Kd Fit Model->Calculate Kd

Caption: Workflow of a typical SPR/BLI experiment for binding affinity determination.

Method_Comparison cluster_spr SPR / Biolayer Interferometry cluster_fluorescence Fluorescence Spectroscopy SPR_Prep Immobilize one binding partner (e.g., Protein) SPR_Interaction Flow the other partner (e.g., this compound) over the surface SPR_Prep->SPR_Interaction SPR_Detection Detect change in refractive index at the surface in real-time SPR_Interaction->SPR_Detection SPR_Output Output: Kon, Koff, Kd SPR_Detection->SPR_Output Fluo_Prep Prepare protein solution (intrinsic fluorescence) Fluo_Interaction Titrate with increasing concentrations of This compound Fluo_Prep->Fluo_Interaction Fluo_Detection Measure quenching of protein's fluorescence Fluo_Interaction->Fluo_Detection Fluo_Output Output: Binding Constant (Ka), Number of Binding Sites (n) Fluo_Detection->Fluo_Output Start Start Start->SPR_Prep Start->Fluo_Prep

Caption: Comparison of SPR/BLI and Fluorescence Spectroscopy workflows.

Experimental Protocols

Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)

SPR and BLI are optical techniques that measure changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. The following is a general protocol for determining the binding affinity of a small molecule like this compound to a target protein.

1. Preparation of Materials:

  • Protein: The target protein is purified and its concentration accurately determined. For immobilization, the protein is typically diluted in a buffer with a pH slightly below its isoelectric point to facilitate amine coupling.

  • Ligand (this compound): A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer to create a range of concentrations to be tested.

  • Buffers: A running buffer (e.g., HBS-EP+) and regeneration solutions are prepared and degassed.

2. Immobilization of the Target Protein:

  • The sensor chip surface (e.g., CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • The purified protein is injected over the activated surface, leading to the formation of covalent amide bonds between the protein's primary amines and the activated surface.

  • Any remaining active sites on the surface are deactivated by injecting ethanolamine.

  • A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection to subtract non-specific binding and bulk refractive index changes.

3. Interaction Analysis:

  • The running buffer is flowed over the sensor surface to establish a stable baseline.

  • The different concentrations of this compound are injected sequentially over the protein-immobilized and reference surfaces for a defined period (association phase).

  • The running buffer is then flowed over the surfaces to monitor the dissociation of the bound ligand (dissociation phase).

  • Between different ligand concentrations, the sensor surface is regenerated by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH buffer or high salt concentration).

4. Data Analysis:

  • The response data from the reference flow cell is subtracted from the active flow cell to obtain the specific binding signal.

  • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Spectroscopy

This method relies on the intrinsic fluorescence of proteins, typically from tryptophan and tyrosine residues. The binding of a ligand can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.

1. Preparation of Materials:

  • Protein Solution: A solution of the target protein (e.g., BSA) of known concentration is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.4).

  • Ligand Solution (this compound): A stock solution of this compound is prepared and serially diluted.

2. Fluorescence Measurements:

  • The fluorescence emission spectrum of the protein solution is recorded using a spectrofluorometer. The excitation wavelength is typically set to 280 nm or 295 nm to selectively excite tryptophan residues.

  • Aliquots of the this compound solution are incrementally added to the protein solution.

  • After each addition and a brief incubation period to allow for equilibration, the fluorescence emission spectrum is recorded again.

3. Data Analysis:

  • The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

  • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated by plotting the logarithm of the fluorescence quenching data against the logarithm of the ligand concentration.

Comparison of Methods

FeatureSurface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)Fluorescence Spectroscopy
Principle Measures changes in refractive index upon binding at a sensor surface.Measures changes in the intrinsic fluorescence of a protein upon ligand binding.
Labeling Label-free.Label-free (relies on intrinsic protein fluorescence).
Information Provided Kinetic data (kon, koff) and affinity (Kd).Affinity (Ka) and stoichiometry (n).
Throughput Can be automated for higher throughput.Generally lower throughput, but can be adapted for plate-based assays.
Sample Consumption Relatively low protein consumption due to immobilization.Requires larger amounts of protein in solution.
Protein Requirement Protein needs to be purified and amenable to immobilization.Protein must contain fluorescent amino acids (Trp, Tyr).
Potential Artifacts Non-specific binding to the sensor surface, mass transport limitations.Inner filter effects, ligand fluorescence interference.

References

comparing the stability of Theaflavin 3,3'-digallate with its monogallate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of black tea polyphenols, understanding the stability of individual theaflavin derivatives is paramount for formulation, storage, and ensuring bioavailability. This guide provides a comparative analysis of the stability of Theaflavin-3,3'-digallate (TF3) and its monogallate derivatives, Theaflavin-3-gallate (TF2A) and Theaflavin-3'-gallate (TF2B), supported by experimental data and detailed protocols.

Key Stability Insights

Theaflavin-3,3'-digallate and its monogallate derivatives exhibit varying degrees of stability, which are significantly influenced by environmental factors such as pH, temperature, and the presence of oxygen.[1][2] Generally, theaflavins are more stable in acidic conditions and less stable in neutral to alkaline environments.[3][4] The addition of galloyl moieties to the theaflavin core can also impact stability, sometimes rendering the gallated forms less stable than their non-gallated counterparts.[1]

Comparative Stability Data

The following tables summarize the degradation of theaflavins under different conditions as reported in the literature.

Table 1: Effect of pH on Theaflavin Degradation

pHIncubation TimeTemperature% DegradationSource
7.48 hoursNot Specified34.8%
8.52 hoursNot Specified78.4%

Table 2: Comparative Stability of Theaflavin Derivatives

A study comparing the stability of the four main theaflavin derivatives found that Theaflavin-3,3'-digallate (TF3) and theaflavin-3'-gallate-B (TF2B) are generally more stable than theaflavin (TF1) and theaflavin-3-gallate-A (TF2A) in both boiling water and alkaline sodium phosphate buffer. Another study, however, indicated that in a cell culture medium (DMEM), the stability followed the order of TF > TFDG > TF3G/TF3'G, suggesting the galloyl moiety can decrease stability in certain environments.

Experimental Protocols

Protocol 1: General Theaflavin Stability Assay

This protocol outlines a general method for assessing the stability of a theaflavin derivative under various conditions.

1. Preparation of Solutions:

  • Prepare a series of buffers at the desired pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 7-8).
  • Prepare a stock solution of the theaflavin derivative in a suitable solvent like DMSO or ethanol.
  • Dilute the stock solution into each buffer to the final desired concentration. It is advisable to keep the final concentration of the organic solvent low (e.g., <1%) to minimize its effect.

2. Incubation:

  • Aliquot the theaflavin-buffer solutions into amber glass vials to protect them from light.
  • Place the vials in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperature.

3. Sampling:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • The sample at time '0' should be taken immediately after preparation.
  • To halt further degradation, samples can be immediately acidified or flash-frozen and stored at -80°C until analysis.

4. HPLC Analysis:

  • Analyze the concentration of the remaining theaflavin in each sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

5. Data Analysis:

  • Calculate the percentage of the theaflavin remaining at each time point relative to the initial concentration at time '0'.
  • To determine the degradation rate constant, plot the natural logarithm of the theaflavin concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (-k).

Visualizing Degradation and Experimental Workflow

The following diagrams illustrate the degradation pathways and a typical experimental workflow for stability studies.

cluster_pathways Simplified Degradation Pathways TF3 Theaflavin-3,3'-digallate (TF3) Hydrolysis Hydrolysis TF3->Hydrolysis Oxidation Oxidation TF3->Oxidation Monogallates Monogallate Derivatives (TF2A, TF2B) Hydrolysis->Monogallates Theaflavin Theaflavin (TF1) Hydrolysis->Theaflavin Theanaphthoquinone Theanaphthoquinone Oxidation->Theanaphthoquinone Monogallates->Hydrolysis cluster_workflow Experimental Workflow for Stability Study Prep Prepare Theaflavin Solutions in Buffers of Varying pH Incubate Incubate at Controlled Temperature Prep->Incubate Sample Collect Aliquots at Specific Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate Degradation Rate Constant Analyze->Data

References

Theaflavin 3,3'-digallate: A Comparative Analysis of In Vitro and In Vivo Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theaflavin 3,3'-digallate (TF3), a key polyphenol in black tea, has demonstrated a wide range of biological activities with therapeutic potential. This guide provides a comprehensive comparison of its in vitro and in vivo bioactivities, supported by experimental data, detailed protocols, and mechanistic pathway visualizations. This information aims to facilitate further research and development of TF3 as a potential therapeutic agent.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound, providing a basis for comparison with other compounds.

Table 1: In Vitro Antioxidant Activity of this compound and Comparators

CompoundAssayIC50 (µM)Source
This compound (TF3) DPPH Radical Scavenging Not specified, but highest among theaflavins [1]
This compound (TF3) Superoxide Radical Scavenging Less effective than TF1 and monogallates [1]
Theaflavin (TF1)Superoxide Radical Scavenging14.50[1]
Theaflavin-3-gallate (TF2A)Superoxide Radical Scavenging~18.6 - 26.7[1]
Theaflavin-3'-gallate (TF2B)Superoxide Radical Scavenging~18.6 - 26.7[1]
Epigallocatechin gallate (EGCG)Superoxide Radical Scavenging45.80

Note: IC50 represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Source
A2780/CP70Cisplatin-Resistant Ovarian Cancer23.81
IOSE-364Normal Ovarian Epithelial59.58
MG63OsteosarcomaConcentration-dependent reduction in viability
HOSOsteosarcomaConcentration-dependent reduction in viability
HCT116Colon Carcinoma17.26

Table 3: In Vivo Anti-inflammatory and Anticancer Efficacy of this compound

ModelBioactivityDosageKey FindingsSource
TNBS-induced colitis in miceAnti-inflammatory5 mg/kg daily (i.g.)Significantly improved colitis, decreased TNF-α, IL-12, IFN-γ, and iNOS
LPS-induced acute lung injury in miceAnti-inflammatoryNot specifiedAttenuated the severity of lung injury
Osteosarcoma xenograft in miceAnticancer20 and 40 mg/kgSignificantly reduced tumor growth

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction: Add the sample solution to the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the sample.

In Vitro Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This model is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of these mediators.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in multi-well plates and pre-treat with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO): Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).

In Vivo Anticancer Activity: Osteosarcoma Xenograft Mouse Model

Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents in vivo.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of human osteosarcoma cells (e.g., HOS cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure the tumor volume using calipers at regular intervals.

  • Treatment: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control and this compound (e.g., 20 and 40 mg/kg, administered via intraperitoneal injection or oral gavage) for a specified duration.

  • Efficacy Evaluation: At the end of the treatment period, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume.

  • Immunohistochemistry: Analyze the tumor tissues for markers of proliferation (e.g., Ki67), apoptosis (e.g., TUNEL, cleaved caspase-3), and signaling pathway activation.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the experiment to assess any potential toxicity of the treatment.

Signaling Pathways and Mechanistic Insights

The bioactivity of this compound is underpinned by its ability to modulate multiple key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Antioxidant and Anti-inflammatory Mechanisms

This compound exerts its antioxidant and anti-inflammatory effects primarily through the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.

Nrf2_Pathway TF3 This compound Nrf2 Nrf2 TF3->Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription Cytoprotection Cellular Protection AntioxidantEnzymes->Cytoprotection Leads to

TF3 activates the Nrf2/ARE antioxidant pathway.

NFkB_Pathway cluster_0 Inside Nucleus TF3 This compound IKK IKK Complex TF3->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes Induces transcription Inflammation Inflammation InflammatoryGenes->Inflammation Leads to

TF3 inhibits the pro-inflammatory NF-κB pathway.
Anticancer Mechanisms

The anticancer effects of this compound are mediated through the modulation of several signaling pathways that control cell proliferation, survival, and apoptosis, including the MAPK and Akt/mTOR pathways.

MAPK_Pathway TF3 This compound MAPK MAPK (ERK, JNK, p38) TF3->MAPK Modulates phosphorylation GrowthFactors Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GrowthFactors->Receptor Activates MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activates CellResponse Cellular Responses (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellResponse Regulates

TF3 modulates the MAPK signaling cascade.

Akt_mTOR_Pathway TF3 This compound Akt Akt TF3->Akt Inhibits phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Recruits and activates mTORC1 mTORC1 Akt->mTORC1 Activates CellResponse Cell Growth, Proliferation, Survival mTORC1->CellResponse Promotes

References

Theaflavin 3,3'-digallate: A Comparative Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol in black tea, has demonstrated significant potential as a broad-spectrum antibacterial agent. This guide provides a comparative analysis of its antibacterial activity against various bacterial species, benchmarked against other theaflavin derivatives and commonly used antibiotics. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds.

Comparative Antibacterial Spectrum

This compound exhibits inhibitory activity against a range of Gram-positive, Gram-negative, and acid-fast bacteria. The following tables summarize the available quantitative data on its minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (TFDG) Against Various Bacteria

Bacterial SpeciesGram StainMIC of TFDG
Bacillus cereusGram-positive250 µg/mL[1][2][3][4]
Bacillus subtilisGram-positive250 µg/mL[1]
Staphylococcus aureusGram-positive250 µg/mL
Streptococcus pyogenesGram-positive250 µg/mL
Escherichia coliGram-negative250 µg/mL
Klebsiella aerogenesGram-negative250 µg/mL
Proteus mirabilisGram-negative250 µg/mL
Pseudomonas aeruginosaGram-negative250 µg/mL
Mycobacterium smegmatisAcid-fast250 µg/mL
Clostridium perfringensGram-positive250 µg/mL
Bacillus coagulansGram-positive≥62.5 µg/mL (Bactericidal)
Hafnia alveiGram-negative31.25 µM (sub-MIC)

Table 2: Comparative Antibacterial Activity of Theaflavin Derivatives Against Bacillus coagulans

Theaflavin DerivativeRelative Antibacterial Activity
This compound (TFDG)++++ (Most Active)
Theaflavin-3'-gallate (TF2B)+++
Theaflavin-3-gallate (TF2A)++
Theaflavin (TF)+ (Least Active)

Table 3: MIC of Theaflavins (40% mixture) Against Cariogenic Bacteria

Bacterial SpeciesMIC of Theaflavins (40%)
Streptococcus mutans4 mg/mL
Streptococcus sobrinus2 mg/mL

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two commonly used assays.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Theaflavin Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), followed by sterilization through filtration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial twofold dilutions of the theaflavin stock solution are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of theaflavin that completely inhibits visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (to a 0.5 McFarland standard).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of this compound. The disks are then aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Mechanism of Antibacterial Action

The antibacterial activity of this compound is multifaceted, targeting several key bacterial processes. The proposed mechanisms include disruption of the cell envelope, inhibition of essential enzymes, and interference with virulence factor production.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Colony (18-24h culture) mcfarland 0.5 McFarland Standard Suspension bacterial_culture->mcfarland Suspend in saline inoculation Inoculation of Plate/Broth mcfarland->inoculation Dilute to final concentration tfdg_stock TFDG Stock Solution tfdg_stock->inoculation Serial Dilution (Broth) or Disk Impregnation (Agar) media Mueller-Hinton Broth/Agar media->inoculation incubation Incubation (35-37°C, 16-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination For Broth Microdilution zone_measurement Zone of Inhibition Measurement (mm) incubation->zone_measurement For Disk Diffusion

Workflow for determining Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanisms of this compound

Theaflavins, and particularly TFDG, appear to exert their antibacterial effects through multiple mechanisms. One primary mode of action is the disruption of the bacterial cell membrane, which leads to increased permeability and loss of structural integrity. Additionally, TFDG has been shown to interact with and inhibit the function of cytoplasmic membrane proteins, such as glucose transporters, thereby disrupting nutrient uptake and cellular metabolism. A more specific molecular target that has been identified is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a crucial enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in many bacteria but absent in humans, making DXR an attractive target for antimicrobial drugs. TFDG is the most potent inhibitor of DXR among the common theaflavins.

G cluster_cell Bacterial Cell cluster_membrane cluster_cytoplasm TFDG This compound (TFDG) cell_membrane Cell Membrane TFDG->cell_membrane Disruption & Decreased Fluidity glucose_transporter Glucose Transporter TFDG->glucose_transporter Inhibition DXR DXR Enzyme (MEP Pathway) TFDG->DXR Inhibition cell_death Bacterial Cell Death cell_membrane->cell_death Loss of Integrity cytoplasm Cytoplasm glucose_transporter->cell_death Nutrient Deprivation isoprenoid_synthesis Isoprenoid Biosynthesis DXR->isoprenoid_synthesis isoprenoid_synthesis->cell_death Essential Pathway Blocked

Proposed antibacterial mechanisms of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Theaflavin 3,3'-digallate. The following procedures ensure the safe handling, storage, and disposal of this compound, promoting a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with caution as they may pose unknown hazards.[1] The Safety Data Sheet (SDS) indicates no specific hazard statements.[1]

Health and Safety Ratings:

Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Source: Safety Data Sheet

Recommended Personal Protective Equipment (PPE):

The following PPE is recommended as standard laboratory practice to minimize exposure and ensure safety.

PPE CategoryItemSpecificationPurpose
Hand Protection Nitrile GlovesPowder-freeTo prevent skin contact.[1]
Eye Protection Safety GlassesANSI Z87.1-ratedTo protect eyes from dust or splashes.
Body Protection Laboratory CoatStandardTo protect clothing and skin from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used when handling large quantities of powder to minimize inhalation.
II. Operational Plan: Handling and Storage Procedures

Proper handling and storage are vital for maintaining the chemical integrity of this compound and ensuring experimental accuracy.

A. Preparation:

  • Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.

  • Don all required PPE, including a lab coat, nitrile gloves, and safety glasses.

B. Weighing the Solid Compound:

  • To prevent condensation, allow the container of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a well-ventilated area or under a chemical fume hood to minimize the potential for dust inhalation.

C. Dissolving the Compound:

  • This compound is soluble in Dimethyl sulfoxide (DMSO) and ethanol.

  • All solution preparation should be conducted within a chemical fume hood.

  • Add the appropriate volume of solvent to the weighed solid.

  • Gently vortex the solution until the compound is completely dissolved. Avoid vigorous shaking to minimize the risk of oxidation.

D. Use in Experiments:

  • Conduct all experimental procedures involving this compound in a designated and clearly marked area.

  • Prepare fresh solutions for each experiment to avoid degradation. If stock solutions are prepared, they should be aliquoted into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.

E. Storage:

  • Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C for long-term stability. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

A. Waste Collection:

  • Collect all waste this compound, including unused solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.

B. Container Management:

  • Keep the waste container securely sealed when not in use.

  • Once the container is full, ensure it is tightly sealed.

C. Labeling:

  • Clearly label the waste container with its contents, for example, "this compound Waste," along with any solvents used.

D. Disposal Request:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's environmental health and safety (EHS) department.

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Clean Work Area don_ppe Don PPE: - Lab Coat - Nitrile Gloves - Safety Glasses weigh Weigh Solid (in ventilated area) don_ppe->weigh dissolve Dissolve in Solvent (in fume hood) weigh->dissolve use Conduct Experiment dissolve->use store_solution Store Aliquoted Solution at -20°C or -80°C use->store_solution collect_waste Collect Waste in Labeled Container use->collect_waste store_solid Store Solid at -20°C (Protected from light/moisture) seal_container Securely Seal Container collect_waste->seal_container contact_ehs Arrange EHS Pickup seal_container->contact_ehs

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.